Product packaging for 2,2-Difluorobenzo[d][1,3]dioxol-5-amine(Cat. No.:CAS No. 1544-85-0)

2,2-Difluorobenzo[d][1,3]dioxol-5-amine

Cat. No.: B074831
CAS No.: 1544-85-0
M. Wt: 173.12 g/mol
InChI Key: CVYQRDKVWVBOFP-UHFFFAOYSA-N
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Description

2,2-Difluorobenzo[d][1,3]dioxol-5-amine is a high-value, fluorinated aromatic amine serving as a critical synthetic intermediate in advanced chemical research. Its core research value lies in its role as a versatile building block for the development of novel pharmacologically active compounds, particularly in medicinal chemistry and drug discovery. The compound features a benzodioxole scaffold, a privileged structure in medicinal chemistry known for enhancing metabolic stability and influencing pharmacokinetic properties. The strategic incorporation of two fluorine atoms at the 2-position significantly alters the electronic characteristics and lipophilicity of the molecule, which can profoundly impact a drug candidate's binding affinity, membrane permeability, and overall metabolic profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO2 B074831 2,2-Difluorobenzo[d][1,3]dioxol-5-amine CAS No. 1544-85-0

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYQRDKVWVBOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371684
Record name 2,2-Difluoro-2H-1,3-benzodioxol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-85-0
Record name 2,2-Difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,2-difluoro-1,3-benzodioxole
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-amine (CAS: 1544-85-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of 2,2-Difluorobenzo[d]dioxol-5-amine, CAS number 1544-85-0. It is a crucial fluorinated building block in modern medicinal chemistry, most notably for its role in the synthesis of advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. This guide covers its chemical and physical properties, outlines a key synthetic protocol for its precursor, discusses its primary applications in drug discovery, and details essential safety and handling procedures. The information is structured to be a practical resource for professionals in the fields of chemical synthesis and pharmaceutical development.

Chemical Identity and Properties

2,2-Difluorobenzo[d]dioxol-5-amine is an organic compound featuring a benzodioxole core with two fluorine atoms and an amino group.[1] This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly pharmaceuticals.[2][3]

Table 1.1: Compound Identifiers

Identifier Value
CAS Number 1544-85-0[4][5][6][7]
IUPAC Name 2,2-difluoro-1,3-benzodioxol-5-amine[3][5]
Synonyms 5-Amino-2,2-difluoro-1,3-benzodioxole, 3,4-[(Difluoromethylene)dioxy]aniline[4]
Molecular Formula C₇H₅F₂NO₂[3][5][6][8]
InChI 1S/C7H5F2NO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H,10H2[5]
InChIKey CVYQRDKVWVBOFP-UHFFFAOYSA-N[3]

| SMILES | NC1=CC=C2OC(F)(F)OC2=C1[3] |

Table 1.2: Physicochemical Properties

Property Value Source(s)
Molar Mass 173.12 g/mol [5][6][7][8][9]
Appearance Colorless to brown clear liquid; White to tan solid [3][4][9]
Boiling Point 259.6 °C at 760 mmHg; 95-97 °C at 12 mmHg [5][7]
Density 1.51±0.1 g/cm³ (Predicted) [8]
Refractive Index 1.499 to 1.5010 at 20 °C [3][7]
Purity Typically ≥97% [2][4]
Solubility Not miscible or difficult to mix in water.[8]

| Storage | Keep in a dark place under an inert atmosphere at room temperature.[6] | |

Table 1.3: Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 174.03612 127.6
[M+Na]⁺ 196.01806 138.5
[M-H]⁻ 172.02156 131.3

Data obtained from predicted values.[10]

Synthesis and Manufacturing

While specific, detailed protocols for the direct synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine are not widely published in peer-reviewed literature, a logical pathway involves the synthesis of its precursor, 2,2-difluoro-1,3-benzodioxole, followed by nitration and subsequent reduction. The synthesis of the precursor is well-documented.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This protocol is adapted from patent literature describing the fluorine exchange reaction on 2,2-dichloro-1,3-benzodioxole.[11]

Materials:

  • 2,2-dichloro-1,3-benzodioxole (1.0 eq)

  • Anhydrous Potassium Fluoride (KF) (approx. 3.0 eq)

  • Potassium Hydrogen Fluoride (KHF₂) catalyst (5-20% by weight relative to the starting material)

  • Polar aprotic solvent (e.g., Tetramethylene sulfone)

  • Water

Procedure:

  • Charge a three-necked round-bottom flask equipped with a mechanical stirrer and condenser with anhydrous potassium fluoride and potassium hydrogen fluoride.

  • Add the solvent, followed by 2,2-dichloro-1,3-benzodioxole.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 7-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and the solvent.

  • The organic phase, consisting primarily of 2,2-difluoro-1,3-benzodioxole, will separate.

  • Isolate the organic layer and purify by distillation to yield the final product.

Synthesis_of_Precursor start 2,2-dichloro-1,3-benzodioxole reagents KF, KHF₂ (cat.) Tetramethylene sulfone 140 °C start->reagents product 2,2-difluoro-1,3-benzodioxole reagents->product Fluorine Exchange

Caption: Synthesis of the key precursor via fluorine exchange.

Proposed Synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine

A standard and effective method for introducing an amine group to an aromatic ring like this involves a two-step process: electrophilic nitration followed by reduction of the nitro group.

Proposed_Synthesis precursor 2,2-difluoro-1,3-benzodioxole reagents1 HNO₃ / H₂SO₄ precursor->reagents1 intermediate 2,2-difluoro-5-nitro- 1,3-benzodioxole reagents1->intermediate Nitration reagents2 H₂, Pd/C or Fe, HCl intermediate->reagents2 final_product 2,2-Difluorobenzo[d]dioxol- 5-amine reagents2->final_product Reduction

Caption: Proposed two-step synthesis from the precursor.

Applications in Research and Drug Development

The primary application of 2,2-Difluorobenzo[d]dioxol-5-amine is as a key building block in the synthesis of pharmaceutical agents.[1][2][9] Its fluorinated benzodioxole moiety is a desirable feature in drug design for improving metabolic stability and binding affinity.[12]

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Correctors

This compound is a critical intermediate in the synthesis of CFTR correctors for the treatment of cystic fibrosis.[13] It forms a core part of potent molecules like Lumacaftor (VX-809) and ABBV/GLPG-2222.[13][14] These drugs function by correcting the misfolding of the F508del-CFTR protein, allowing it to traffic to the cell surface and function properly. The synthesis involves coupling a carboxylic acid derivative of the benzodioxole with various complex amines.[13]

Drug_Development_Workflow start_amine 2,2-Difluorobenzo[d]dioxol- 5-amine derivatization Derivatization start_amine->derivatization acid_intermediate 1-(2,2-difluorobenzo[d][1,3]dioxol- 5-yl)cyclopropanecarboxylic acid derivatization->acid_intermediate coupling Amide Coupling acid_intermediate->coupling final_drug CFTR Corrector (e.g., Lumacaftor) coupling->final_drug chromanamine Chromanamine Core chromanamine->coupling

Caption: Role as a building block in CFTR corrector synthesis.

Other Applications

Beyond its prominent role in CFTR modulators, this amine is also explored in:

  • Agrochemicals: The benzodioxole structure is present in various pesticides and herbicides.[1]

  • Organic Synthesis: It serves as a versatile reagent for creating a variety of fluorinated heterocyclic compounds.[15]

  • Materials Science: It has potential use in the synthesis of dyes, pigments, and optical materials.[15]

Safety, Handling, and Storage

Proper handling of 2,2-Difluorobenzo[d]dioxol-5-amine is essential due to its potential hazards.

Table 4.1: GHS Hazard Identification

Category Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and First Aid
  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side shields.[8][16]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Eye Contact: In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes and seek medical advice.[8][17]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. May cause sensitization by skin contact.[8][17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

Safety_Workflow ppe 1. Wear PPE (Gloves, Goggles, Lab Coat) handling 2. Handle in Fume Hood ppe->handling storage 3. Store in Dark, Inert Atmosphere handling->storage disposal 4. Dispose via Approved Waste Disposal Plant storage->disposal

References

physicochemical properties of 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Difluorobenzo[d]dioxol-5-amine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2,2-Difluorobenzo[d]dioxol-5-amine, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Properties

2,2-Difluorobenzo[d]dioxol-5-amine, with the CAS number 1544-85-0, is a fluorinated aromatic amine.[1] Its physicochemical properties are summarized in the table below, providing a clear comparison of its key characteristics.

PropertyValueSource(s)
Molecular Formula C7H5F2NO2[1]
Molecular Weight 173.12 g/mol
Appearance Clear, colorless to brown liquid
Boiling Point 95-97°C @ 12 mmHg; 259.6°C @ 760 mmHg
Density 1.51 ± 0.1 g/cm³ (Predicted)
Solubility Not miscible or difficult to mix in water
pKa 4.18 ± 0.40 (Predicted)
Refractive Index 1.498
InChI 1S/C7H5F2NO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H,10H2
InChIKey CVYQRDKVWVBOFP-UHFFFAOYSA-N
SMILES NC1=CC2=C(OC(F)(F)O2)C=C1[1]
Storage Conditions Keep in a dark place, sealed in dry, at 2-8°C or inert atmosphere at room temperature.

Experimental Protocols

Synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine

While detailed, step-by-step experimental protocols for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine are proprietary to manufacturers, a general synthetic route can be outlined. The synthesis typically involves the nitration of 2,2-difluoro-1,3-benzodioxole followed by the reduction of the resulting nitro group to an amine.

A generalized workflow for this synthesis is depicted below.

Start 2,2-Difluoro-1,3-benzodioxole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 5-Nitro-2,2-difluorobenzo[d]dioxole Nitration->Intermediate Reduction Reduction (e.g., H2/Pd-C, Fe/HCl) Intermediate->Reduction Product 2,2-Difluorobenzo[d]dioxol-5-amine Reduction->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification FinalProduct Pure 2,2-Difluorobenzo[d]dioxol-5-amine Purification->FinalProduct

A generalized synthetic workflow for 2,2-Difluorobenzo[d]dioxol-5-amine.
Analytical Characterization

To ensure the identity and purity of 2,2-Difluorobenzo[d]dioxol-5-amine, a series of analytical tests are typically performed. These methods provide qualitative and quantitative data about the compound's structure and purity.

The general workflow for the analytical characterization is outlined in the following diagram.

cluster_purity Purity Analysis cluster_structure Structural Analysis Sample Synthesized Sample of 2,2-Difluorobenzo[d]dioxol-5-amine Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure HPLC HPLC/GC Purity->HPLC Titration Titration Purity->Titration NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared Spectroscopy (IR) Structure->IR Final Verified Compound

A typical workflow for the analytical characterization of the compound.

Applications in Synthesis

2,2-Difluorobenzo[d]dioxol-5-amine is a valuable building block in organic synthesis. It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] For instance, it is a precursor in the synthesis of more complex molecules, such as Lumacaftor, a drug used to treat cystic fibrosis.[3]

The role of 2,2-Difluorobenzo[d]dioxol-5-amine as a chemical intermediate is illustrated below.

Intermediate 2,2-Difluorobenzo[d]dioxol-5-amine Reaction1 Reaction with Carboxylic Acid Derivative Intermediate->Reaction1 Reaction2 Reaction with Alkylating Agent Intermediate->Reaction2 Reaction3 Other Functional Group Transformations Intermediate->Reaction3 Product1 Pharmaceuticals (e.g., Lumacaftor Precursors) Reaction1->Product1 Product2 Agrochemicals (e.g., Pesticides, Herbicides) Reaction2->Product2 Product3 Specialty Chemicals Reaction3->Product3

The role of 2,2-Difluorobenzo[d]dioxol-5-amine as a versatile chemical intermediate.

Safety Information

2,2-Difluorobenzo[d]dioxol-5-amine is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin. It can also cause irritation to the eyes, respiratory system, and skin. The GHS hazard statements associated with this compound are H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H412 (Harmful to aquatic life with long-lasting effects). Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

References

2,2-Difluorobenzo[d]dioxol-5-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-amine

This technical guide provides a comprehensive overview of 2,2-Difluorobenzo[d]dioxol-5-amine, a key chemical intermediate in pharmaceutical research and development. The document details its molecular structure, physicochemical properties, and its application as a building block in the synthesis of complex bioactive molecules. It is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Molecular Structure and Physicochemical Properties

2,2-Difluorobenzo[d]dioxol-5-amine is a substituted aniline derivative featuring a difluorinated methylenedioxy bridge. This structural motif is of significant interest in medicinal chemistry as the fluorine atoms can modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Molecular Structure of 2,2-Difluorobenzo[d]dioxol-5-amine C1 C C2 C C1->C2 C1->C2 H1 C3 C C2->C3 H2 C4 C C3->C4 C3->C4 N1 NH₂ C3->N1 C5 C C4->C5 H3 C6 C C5->C6 C5->C6 O2 O C5->O2 C6->C1 O1 O C6->O1 C7 C O1->C7 O2->C7 F1 F C7->F1 F2 F C7->F2

Molecular Structure of 2,2-Difluorobenzo[d]dioxol-5-amine
Quantitative Data Summary

The key physicochemical properties of 2,2-Difluorobenzo[d]dioxol-5-amine are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₇H₅F₂NO₂[1][2][3]
Molecular Weight 173.12 g/mol [1][2]
CAS Number 1544-85-0[1][2][3][4]
Appearance Colorless to Brown liquid; White to yellow powder[4][5][6]
IUPAC Name 2,2-difluoro-1,3-benzodioxol-5-amine[2][4]
SMILES NC1=CC2=C(OC(F)(F)O2)C=C1[1]
Purity >97-98% (Typical)[4][6]

Applications in Drug Development

2,2-Difluorobenzo[d]dioxol-5-amine serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its structure is incorporated into larger molecules to enhance their therapeutic properties. A notable application is in the development of correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is defective in patients with cystic fibrosis.[7] The amine group provides a reactive handle for chemical modifications, most commonly through amide bond formation, allowing for its integration into diverse molecular scaffolds.

Synthetic Workflow Using the Amine Intermediate cluster_reactants Starting Materials amine 2,2-Difluorobenzo[d]dioxol-5-amine reagents Coupling Reagents (e.g., HATU, EDC) amine->reagents acid Carboxylic Acid (R-COOH) acid->reagents product Drug Candidate / Bioactive Molecule reagents->product Amide Coupling

Role as a key building block in a synthetic workflow.

Potential Biological Interactions and Signaling Pathways

While direct studies on the biological activity of 2,2-Difluorobenzo[d]dioxol-5-amine are limited, its structural similarity to other benzodioxole-containing compounds, such as analogues of MDMA, suggests potential interactions with monoamine transporters like the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[8][9] These transporters are critical in regulating neurotransmitter levels in the synaptic cleft. Molecules built from the 2,2-Difluorobenzo[d]dioxol-5-amine scaffold could be designed to modulate these transporters, thereby influencing neuronal signaling. This makes the scaffold a valuable starting point for developing novel therapeutics for neurological and psychiatric disorders.

Potential Interaction with Monoamine Transporters compound Drug Derived from Amine Scaffold transporter Monoamine Transporter (e.g., SERT, DAT) compound->transporter Binds to / Inhibits reuptake Neurotransmitter Reuptake compound->reuptake Blocks transporter->reuptake Mediates synaptic_level Increased Synaptic Neurotransmitter Levels reuptake->synaptic_level Leads to signal Downstream Neuronal Signaling synaptic_level->signal Modulates

Hypothesized modulation of neurotransmitter signaling.

Experimental Protocols

The primary use of 2,2-Difluorobenzo[d]dioxol-5-amine in research is as a reactant. The following protocol outlines a general procedure for amide bond formation, a common reaction in drug development utilizing this amine. This method is adapted from procedures for synthesizing sulfonamides and other coupled products.[7][10]

Protocol: Synthesis of an N-Aryl Amide via Amide Coupling

This protocol details the synthesis of a representative amide using 2,2-Difluorobenzo[d]dioxol-5-amine and a generic carboxylic acid.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 equivalent)

  • Carboxylic acid of interest (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to yield the pure amide product.

References

Solubility Profile of 2,2-Difluorobenzo[d]dioxol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluorobenzo[d]dioxol-5-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of aromatic amines and provides detailed, adaptable experimental protocols for its empirical determination. This guide is intended to support research, process development, and formulation activities by providing a foundational understanding of the compound's behavior in various solvent systems.

Introduction

2,2-Difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structural features, including the aromatic ring, the amine group, and the difluorinated dioxole moiety, contribute to a unique combination of lipophilicity and potential for hydrogen bonding, which in turn dictates its solubility profile. Understanding the solubility of this compound in a range of organic solvents is critical for its synthesis, purification, formulation, and biological screening.

Physicochemical Properties and Predicted Solubility

Based on the general behavior of aromatic amines such as aniline, which is sparingly soluble in water but soluble in many organic solvents, a similar profile can be predicted for 2,2-Difluorobenzo[d]dioxol-5-amine.[4][5] The fluorine atoms can further influence solubility through their electron-withdrawing effects and potential to participate in weak hydrogen bonds.

Table 1: Predicted Qualitative Solubility of 2,2-Difluorobenzo[d]dioxol-5-amine

Solvent ClassSolventPredicted SolubilityRationale
Aqueous WaterSparingly SolubleThe large hydrophobic aromatic ring counteracts the hydrophilic nature of the amine group.
5% Hydrochloric AcidSolubleAs an amine, it will form a water-soluble hydrochloride salt in acidic conditions.[6]
5% Sodium HydroxideInsolubleThe amine group is basic and will not react with a basic solution to form a salt.
Polar Protic MethanolSolubleCapable of hydrogen bonding with the amine group.
EthanolSolubleSimilar to methanol, it can act as a hydrogen bond donor and acceptor.[2]
Polar Aprotic AcetoneSolubleGood dipole-dipole interactions with the polar components of the molecule.
AcetonitrileSolubleA polar aprotic solvent that can effectively solvate the molecule. Mentioned as a solvent in the synthesis of the parent benzodioxole structure.[7]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Nonpolar TolueneSolubleThe aromatic nature of toluene allows for favorable van der Waals interactions with the aromatic ring of the solute.
HexaneSparingly SolubleThe polarity of the amine group limits solubility in highly nonpolar aliphatic solvents.
DichloromethaneSolubleA versatile solvent with a moderate polarity that can solvate a wide range of organic molecules.

Experimental Protocol for Solubility Determination

The following is a generalized, qualitative, and semi-quantitative protocol to determine the solubility of 2,2-Difluorobenzo[d]dioxol-5-amine in various solvents.

Materials
  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, toluene, hexane, dichloromethane)

  • Deionized water

  • 5% (w/v) Hydrochloric acid

  • 5% (w/v) Sodium hydroxide

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

Procedure
  • Preparation : Weigh approximately 25 mg of 2,2-Difluorobenzo[d]dioxol-5-amine and place it into a clean, dry test tube.[6]

  • Solvent Addition : Add 0.25 mL of the selected solvent to the test tube.

  • Mixing : Vigorously mix the contents using a vortex mixer for 60 seconds.[8]

  • Observation : Visually inspect the solution to determine if the compound has completely dissolved.

  • Incremental Solvent Addition : If the compound has not fully dissolved, continue to add the solvent in 0.25 mL increments, followed by vortexing, up to a total volume of 3 mL. Record the volume of solvent at which the solid completely dissolves.

  • Classification :

    • Soluble : If the compound dissolves in ≤ 1 mL of solvent.

    • Slightly Soluble : If the compound requires > 1 mL and ≤ 3 mL of solvent to dissolve.

    • Insoluble : If the compound does not dissolve completely in 3 mL of solvent.

  • pH-Dependent Solubility : For aqueous solubility, repeat the procedure using 5% HCl and 5% NaOH.[9]

Quantitative Determination (Shake-Flask Method)

For precise solubility measurement, the shake-flask method is recommended.

  • Preparation : Add an excess amount of 2,2-Difluorobenzo[d]dioxol-5-amine to a known volume of the selected solvent in a sealed flask.

  • Equilibration : Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the undissolved solid to settle, or centrifuge the solution to separate the solid and liquid phases.

  • Analysis : Carefully extract a known volume of the supernatant (the saturated solution). Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve.

  • Calculation : The solubility is then calculated and typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound like 2,2-Difluorobenzo[d]dioxol-5-amine.

Solubility_Workflow start Start: Obtain Sample of 2,2-Difluorobenzo[d]dioxol-5-amine qual_screen Qualitative Solubility Screen (Small Scale) start->qual_screen water_test Test Solubility in Water qual_screen->water_test is_water_soluble Soluble in Water? water_test->is_water_soluble acid_test Test Solubility in 5% HCl is_acid_soluble Soluble in Acid? acid_test->is_acid_soluble base_test Test Solubility in 5% NaOH is_base_soluble Soluble in Base? base_test->is_base_soluble organic_test Test Solubility in Key Organic Solvents select_solvents Select Solvents of Interest (based on qualitative screen) organic_test->select_solvents is_water_soluble->acid_test No is_water_soluble->organic_test Yes is_acid_soluble->base_test No is_acid_soluble->organic_test Yes is_base_soluble->organic_test quant_analysis Quantitative Analysis (e.g., Shake-Flask Method) run_quant Perform Quantitative Solubility Measurement quant_analysis->run_quant select_solvents->quant_analysis report Report Solubility Data (e.g., in mg/mL at specified temp.) run_quant->report

Caption: Workflow for solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of 2,2-Difluorobenzo[d]dioxol-5-amine is scarce, a reliable qualitative profile can be predicted based on its chemical structure and the established principles of aromatic amine solubility. It is anticipated to be soluble in polar organic solvents and acidic aqueous solutions, with limited solubility in water and nonpolar organic solvents. For drug development and process chemistry, it is imperative to determine the quantitative solubility in relevant solvent systems using standardized experimental protocols as outlined in this guide. This foundational data is essential for informed decision-making in subsequent research and development activities.

References

Spectroscopic Profile of 2,2-Difluorobenzo[d]dioxol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluorobenzo[d]dioxol-5-amine (CAS No. 1544-85-0). Due to the limited availability of public experimental spectra, this document combines the available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. These predictions are based on established principles of spectroscopy and data from analogous chemical structures. This guide serves as a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.

Mass Spectrometry (MS)

Mass spectrometry of 2,2-Difluorobenzo[d]dioxol-5-amine confirms its molecular weight and elemental composition. The sole piece of experimental data found indicates a protonated molecule consistent with the expected molecular formula.

Table 1: Mass Spectrometry Data for 2,2-Difluorobenzo[d]dioxol-5-amine

Ionization Modem/z (Observed)Ion
Electrospray Ionization (ESI)173.12[M+H]⁺

This data is consistent with the molecular formula C₇H₅F₂NO₂ (Exact Mass: 173.0288).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two amine protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

Table 2: Predicted ¹H NMR Data for 2,2-Difluorobenzo[d]dioxol-5-amine (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8 - 6.9d1HH-7
~ 6.3 - 6.4dd1HH-6
~ 6.2 - 6.3d1HH-4
~ 3.6br s2H-NH₂
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the two fluorine atoms will appear as a triplet due to C-F coupling.

Table 3: Predicted ¹³C NMR Data for 2,2-Difluorobenzo[d]dioxol-5-amine (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 148C-5
~ 142C-3a
~ 136C-7a
~ 120 (t)C-2
~ 110C-7
~ 105C-6
~ 98C-4
Predicted ¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethylenedioxy group.

Table 4: Predicted ¹⁹F NMR Data for 2,2-Difluorobenzo[d]dioxol-5-amine (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -50 to -80s-CF₂-

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-Difluorobenzo[d]dioxol-5-amine will exhibit characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, C=C bonds of the benzene ring, and strong C-F and C-O bonds.

Table 5: Predicted IR Absorption Bands for 2,2-Difluorobenzo[d]dioxol-5-amine

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3250Medium, Sharp (two bands)N-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580MediumN-H bending
1500 - 1400StrongAromatic C=C stretching
1300 - 1200StrongC-N stretching
1200 - 1000StrongC-O stretching and C-F stretching
900 - 675StrongAromatic C-H out-of-plane bending

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like 2,2-Difluorobenzo[d]dioxol-5-amine.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition : Acquire the spectrum with a suitable pulse sequence for fluorine. A common external reference is CFCl₃.

  • Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Acquisition : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to scan from m/z 50 to 500.

  • Analysis : Determine the m/z of the molecular ion peak and compare it with the calculated exact mass of the protonated molecule.

IR Spectroscopy (ATR)
  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Acquisition : Collect the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing : Perform a background subtraction using a spectrum of the clean, empty ATR crystal. The resulting spectrum will show the infrared absorbance of the sample.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Synthesis Chemical Synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample Pure Compound Purification->Sample MS Mass Spectrometry (MS) Sample->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Connectivity IR IR Spectroscopy Sample->IR Functional Groups Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Report Technical Guide / Report Data_Analysis->Report

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide: Synthesis and Characterization of 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Difluorobenzo[d]dioxol-5-amine, a valuable building block in medicinal chemistry and drug development. This document details a feasible synthetic route, outlines key characterization methodologies, and presents expected analytical data in a clear, structured format.

Introduction

2,2-Difluorobenzo[d]dioxol-5-amine, with the CAS number 1544-85-0, is an aromatic amine featuring a difluoromethylenedioxy bridge.[1][2] This structural motif is of significant interest in the pharmaceutical industry due to its potential to modulate the physicochemical and pharmacokinetic properties of drug candidates. The electron-withdrawing nature of the difluoro group can influence acidity, basicity, and metabolic stability, making it a valuable component in the design of novel therapeutic agents. This guide outlines a common synthetic pathway and the analytical techniques used to confirm the structure and purity of the final compound.

Synthesis Pathway

A prevalent and effective method for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine involves the reduction of the corresponding nitro compound, 2,2-Difluoro-5-nitrobenzo[d][3][4]dioxole.[5][6][7] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and high-yielding approach.

Synthesis_Pathway Start 2,2-Difluoro-5-nitrobenzo[d][1,3]dioxole Intermediate Reduction Start->Intermediate H2, Pd/C Ethanol End 2,2-Difluorobenzo[d]dioxol-5-amine Intermediate->End

Caption: Proposed synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine.

Experimental Protocol: Reduction of 2,2-Difluoro-5-nitrobenzo[d][3][4]dioxole

Materials:

  • 2,2-Difluoro-5-nitrobenzo[d][3][4]dioxole

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 2,2-Difluoro-5-nitrobenzo[d][3][4]dioxole (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Rinse the filter pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,2-Difluorobenzo[d]dioxol-5-amine.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized 2,2-Difluorobenzo[d]dioxol-5-amine are confirmed through a combination of spectroscopic and analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Purity Purity Analysis (HPLC, GC) Synthesis->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity_Confirmation Purity Determination Purity->Purity_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₅F₂NO₂[1][2]
Molecular Weight 173.12 g/mol [2]
Appearance White to tan solid[8]
CAS Number 1544-85-0[1][2]
¹H NMR Spectroscopy

The ¹H NMR spectrum is used to confirm the presence of protons in the molecule and their chemical environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8d1HAr-H
~6.5dd1HAr-H
~6.4d1HAr-H
~3.7br s2H-NH

Note: Predicted chemical shifts are based on analogous aromatic amine structures. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~145C -NH₂
~140Ar-C
~135Ar-C
~120 (t, J ≈ 250 Hz)O-C F₂-O
~110Ar-C H
~105Ar-C H
~100Ar-C H

Note: Predicted chemical shifts are based on typical values for aromatic carbons and the characteristic triplet for the CF₂ carbon.[9][10] The coupling constant (J) for the CF₂ carbon is an estimate.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

m/zInterpretation
173[M]⁺ (Molecular Ion)
154[M - F]⁺
126[M - CF₂]⁺
98[M - CF₂ - CO]⁺

Note: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] The fragmentation pattern is predicted based on the stability of the resulting ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, Sharp (two bands)N-H stretch (primary amine)[3][4][12]
1620 - 1580MediumN-H bend (primary amine)[3][4]
1500 - 1400StrongC=C stretch (aromatic ring)
1335 - 1250StrongC-N stretch (aromatic amine)[3][4]
1100 - 1000StrongC-F stretch

Note: The characteristic two bands for the N-H stretch of a primary aromatic amine are a key diagnostic feature in the IR spectrum.[3][4][12]

Safety Information

2,2-Difluorobenzo[d]dioxol-5-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 2,2-Difluorobenzo[d]dioxol-5-amine. The provided synthetic protocol offers a reliable method for its preparation, and the tabulated characterization data serves as a valuable reference for analytical confirmation. This information is intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate.

References

The Enduring Appeal of the Difluoromethylenedioxy Group in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethylenedioxy (-OCF₂O-) group has emerged as a valuable pharmacophore, primarily employed as a bioisosteric replacement for the metabolically labile methylenedioxy group. This in-depth technical guide explores the multifaceted role of the difluoromethylenedioxy group in drug design, detailing its synthesis, impact on key drug-like properties, and its potential to enhance therapeutic efficacy.

Core Concepts: Enhancing Metabolic Stability and Modulating Physicochemical Properties

The primary rationale for incorporating a difluoromethylenedioxy group is to block oxidative metabolism. The methylenedioxy group, found in numerous natural products and synthetic compounds, is susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive catechol metabolites which can be further oxidized to ortho-quinones, potentially causing toxicity. The strong carbon-fluorine bonds in the difluoromethylenedioxy group are significantly more resistant to this metabolic scission, thereby increasing the metabolic stability and half-life of the parent compound.[1]

Beyond metabolic stability, the difluoromethylenedioxy group imparts unique electronic and lipophilic characteristics to a molecule. While it is a bioisostere of the methylenedioxy group, the high electronegativity of the fluorine atoms can influence the electron distribution of an adjacent aromatic ring and alter the compound's interaction with biological targets.

Physicochemical Properties: A Quantitative Comparison

The introduction of the difluoromethylenedioxy group generally leads to an increase in lipophilicity compared to its non-fluorinated counterpart. This can have significant implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A quantitative comparison of the calculated octanol-water partition coefficient (LogP) for 3,4-methylenedioxyamphetamine (MDMA) and its difluorinated analog, Difluoromethylenedioxyamphetamine (DFMDA), illustrates this trend.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)
MDMA C₁₁H₁₅NO₂193.241.8
DFMDA C₁₀H₁₁F₂NO₂215.202.4[2]

Table 1: Comparison of Physicochemical Properties of MDMA and DFMDA.

Synthesis of the Difluoromethylenedioxy Moiety

The construction of the difluoromethylenedioxy group typically involves the formation of the 2,2-difluoro-1,3-benzodioxole ring system from a catechol precursor. Several synthetic strategies have been developed to achieve this transformation.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole

This method involves a halogen exchange reaction, a common strategy for introducing fluorine into a molecule.

Materials:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂) (catalyst)

  • High-boiling point solvent (e.g., Tetramethylene sulfone)

  • Round-bottom flask equipped with a stirrer and condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, combine 2,2-dichloro-1,3-benzodioxole and anhydrous potassium fluoride.

  • Add a catalytic amount of potassium hydrogen fluoride.

  • Add the high-boiling point solvent to the mixture.

  • Heat the reaction mixture to 140°C with vigorous stirring for 7-8 hours.[3][4]

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts. The organic phase, primarily containing 2,2-difluoro-1,3-benzodioxole, will separate.

  • Isolate the organic layer and purify by distillation to obtain the final product.[3][4]

Note: This is a general procedure and may require optimization based on the specific substrate and scale of the reaction.

Biological Implications and Case Studies

The enhanced metabolic stability of the difluoromethylenedioxy group has been explored in the context of psychoactive substances, with the aim of reducing potential neurotoxicity associated with metabolites of their non-fluorinated analogs.

Case Study: Difluoromethylenedioxyamphetamine (DFMDA)

DFMDA was developed as a less neurotoxic analog of MDMA.[1][5] The primary metabolic pathway of MDMA involves the opening of the methylenedioxy ring to form dihydroxyamphetamine, a neurotoxic metabolite.[1] The difluoromethylenedioxy group in DFMDA is designed to be resistant to this metabolic cleavage, thereby reducing the formation of harmful metabolites.[1]

While comprehensive in vivo metabolic studies comparing MDMA and DFMDA are limited, in vitro binding studies have shown that DFMDA retains affinity for the serotonin transporter (SERT), a key target for the pharmacological effects of MDMA.[1] This suggests that the difluoromethylenedioxy group can be successfully employed as a bioisostere to improve metabolic stability without abolishing the desired biological activity.

Visualizing the Impact: Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the difluoromethylenedioxy group in medicinal chemistry.

metabolic_pathway cluster_mdma MDMA Metabolism cluster_dfmda DFMDA Metabolism MDMA MDMA (3,4-Methylenedioxy-N-methylamphetamine) Metabolite Dihydroxyamphetamine (Neurotoxic Metabolite) MDMA->Metabolite CYP450-mediated ring opening DFMDA DFMDA (Difluoromethylenedioxyamphetamine) Blocked Metabolic Scission Blocked DFMDA->Blocked Resistant to CYP450 cleavage

Figure 1: Comparative metabolic pathways of MDMA and DFMDA.

experimental_workflow start Design of Difluoromethylenedioxy Analog synthesis Synthesis of -OCF2O- Compound start->synthesis purification Purification and Characterization synthesis->purification physicochemical Determination of Physicochemical Properties (e.g., logP, pKa) purification->physicochemical in_vitro_metabolism In Vitro Metabolic Stability Assay (Liver Microsomes) purification->in_vitro_metabolism in_vitro_activity In Vitro Biological Activity Assay (e.g., Receptor Binding) purification->in_vitro_activity data_analysis Data Analysis and SAR Comparison physicochemical->data_analysis in_vitro_metabolism->data_analysis in_vitro_activity->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Figure 2: General experimental workflow for evaluating a difluoromethylenedioxy analog.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound containing a difluoromethylenedioxy group.

Objective: To assess the metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compound (in a suitable solvent like DMSO)

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be low (typically <0.5%) to avoid enzyme inhibition.

    • Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard to each well. The acetonitrile will precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).

Conclusion

The difluoromethylenedioxy group serves as a powerful tool in the medicinal chemist's arsenal for overcoming metabolic liabilities associated with the methylenedioxy moiety. Its ability to enhance metabolic stability, coupled with its unique electronic properties, makes it an attractive pharmacophore for the design of novel therapeutics with improved pharmacokinetic profiles. The synthetic routes to install this group are well-established, and standardized in vitro assays provide a robust framework for evaluating its impact on a drug candidate's metabolic fate. As the drive for more metabolically robust and safer drugs continues, the strategic application of the difluoromethylenedioxy group is poised to play an increasingly important role in drug discovery and development.

References

The Versatile Building Block: A Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-amine in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluorobenzo[d]dioxol-5-amine has emerged as a critical structural motif in modern medicinal chemistry, primarily recognized for its integral role in the development of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The unique electronic properties conferred by the difluorinated dioxole ring system significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting heterocyclic compounds. This technical guide provides an in-depth exploration of the synthetic utility of 2,2-Difluorobenzo[d]dioxol-5-amine as a versatile building block for the creation of novel and biologically active heterocyclic entities. We will delve into detailed experimental protocols, present key quantitative data in a structured format, and visualize the synthetic and biological pathways to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Core Synthetic Applications

The primary amine functionality of 2,2-Difluorobenzo[d]dioxol-5-amine serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into a diverse range of heterocyclic scaffolds. While its application is broad, a significant body of research has focused on its use in the synthesis of complex amides, which are key components of several CFTR modulators.

Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamide Derivatives

A prominent application of 2,2-Difluorobenzo[d]dioxol-5-amine is in the synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamide derivatives. These compounds have shown significant potential as correctors of the F508del-CFTR mutation, the most common mutation in cystic fibrosis. The general synthetic approach involves the initial conversion of the amine to a more complex carboxylic acid intermediate, which is then coupled with various amines to generate a library of bioactive compounds.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid

This protocol outlines the multi-step synthesis of the key carboxylic acid intermediate from 2,2-Difluorobenzo[d]dioxol-5-amine.

Step 1: Synthesis of 5-bromo-2,2-difluorobenzo[d][1][2]dioxole

  • To a solution of 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at 0 °C.

  • The reaction mixture is then treated with copper(I) bromide (CuBr) to facilitate the Sandmeyer reaction.

  • The resulting bromo derivative is extracted with an organic solvent, dried, and purified by column chromatography.

Step 2: Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile

  • To a solution of 5-bromo-2,2-difluorobenzo[d][1][2]dioxole (1.0 eq) and cyclopropanecarbonitrile (1.2 eq) in an anhydrous solvent such as THF, add a strong base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C).

  • The reaction is stirred for several hours, allowing for the nucleophilic substitution to occur.

  • The product is then quenched with a proton source and purified.

Step 3: Hydrolysis to 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid

  • The nitrile from the previous step is hydrolyzed using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) under reflux conditions.

  • The resulting carboxylic acid is then isolated by extraction and purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling to Synthesize Novel Heterocycles

This protocol describes the general procedure for coupling the synthesized carboxylic acid with a variety of amines to produce a library of potential CFTR modulators.

  • To a solution of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred for a short period to activate the carboxylic acid.

  • The desired amine (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • The final product is isolated by extraction and purified using column chromatography.

Data Presentation

The following table summarizes the biological activity of a selection of compounds synthesized using the above protocols, highlighting their potency as F508del-CFTR correctors.

Compound IDAmine MoietyEC₅₀ (µM) for F508del-CFTR Correction
1 (R)-2-amino-2,3-dimethylbutane0.25
2 3-amino-2,2-dimethylbutane0.40
3 (S)-1-aminoindan0.18
4 4-aminotetrahydro-2H-pyran0.33

Data sourced from scientific literature.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow A 2,2-Difluorobenzo[d]dioxol-5-amine B 5-bromo-2,2-difluoro- benzo[d][1,3]dioxole A->B Sandmeyer Reaction C 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)- cyclopropanecarbonitrile B->C Nucleophilic Substitution D 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)- cyclopropanecarboxylic acid C->D Hydrolysis F Novel Heterocyclic Amides (CFTR Modulator Candidates) D->F Amide Coupling E Amine Library E->F

Caption: Synthetic pathway to novel CFTR modulators.

CFTR Protein Signaling Pathway

CFTR_Signaling cluster_cell Epithelial Cell cluster_membrane Cell Membrane CFTR CFTR Protein Chloride CFTR->Chloride Transports Out AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates & Activates GPCR G-Protein Coupled Receptor GPCR->AC Activates Ligand Ligand (e.g., Hormone) Ligand->GPCR

Caption: Simplified CFTR activation signaling cascade.

Logical Relationship of CFTR Modulators

CFTR_Modulators cluster_protein CFTR Protein Lifecycle cluster_drugs CFTR Modulator Drugs Production Protein Production (Ribosome) Folding Folding & Processing (Endoplasmic Reticulum) Production->Folding Trafficking Trafficking to Cell Membrane Folding->Trafficking Gating Channel Gating (at Cell Membrane) Trafficking->Gating Correctors Correctors (e.g., Lumacaftor, Tezacaftor) Correctors->Folding Improves Potentiators Potentiators (e.g., Ivacaftor) Potentiators->Gating Enhances

Caption: Mechanism of action for CFTR correctors and potentiators.

Conclusion

2,2-Difluorobenzo[d]dioxol-5-amine stands as a testament to the power of fluorine chemistry in modern drug discovery. Its application in the synthesis of potent CFTR modulators has paved the way for life-changing therapies for individuals with cystic fibrosis. The synthetic routes and protocols detailed in this guide offer a foundational understanding for researchers aiming to leverage this versatile building block in their own discovery programs. The continued exploration of new heterocyclic scaffolds derived from this unique amine promises to yield novel therapeutic agents with enhanced properties and broader applications in the years to come.

References

The Pivotal Role of 2,2-Difluorobenzo[d]dioxol-5-amine Derivatives in Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2,2-Difluorobenzo[d]dioxol-5-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of therapeutics targeting protein misfolding diseases. Its unique physicochemical properties, conferred by the difluoromethylene group, have proven instrumental in overcoming challenges in drug design, such as metabolic instability and off-target effects. This technical guide provides a comprehensive overview of the potential applications of 2,2-Difluorobenzo[d]dioxol-5-amine and its derivatives in drug discovery, with a primary focus on their role as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a key target in the treatment of cystic fibrosis (CF).

Core Application: Correcting Defective CFTR in Cystic Fibrosis

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface.[1] Small molecules known as "correctors" can rescue the processing and trafficking of F508del-CFTR, thereby restoring its function at the cell membrane.

The 2,2-difluorobenzo[d]dioxole moiety has been a cornerstone in the design of highly potent and efficacious CFTR correctors. It is a key component of several investigational drugs, including Lumacaftor (VX-809), Tezacaftor (VX-661), and the clinical candidate ABBV/GLPG-2222.[1][2] These molecules, which incorporate a derivative of 2,2-Difluorobenzo[d]dioxol-5-amine, have demonstrated significant ability to improve the functional expression of mutant CFTR.

Mechanism of Action: Aiding Protein Folding and Trafficking

CFTR correctors containing the 2,2-difluorobenzo[d]dioxole scaffold are believed to act as pharmacological chaperones.[3] They are thought to bind to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to escape the endoplasmic reticulum-associated degradation (ERAD) pathway.[4] This facilitates the protein's trafficking through the Golgi apparatus to the cell membrane, increasing the density of functional CFTR channels on the cell surface.[5][6] Specifically, Type 1 correctors like Lumacaftor and Tezacaftor are thought to stabilize the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs).[4][7]

Quantitative Data on CFTR Corrector Activity

The efficacy of CFTR correctors is typically quantified by their ability to restore chloride transport in in vitro cellular models of cystic fibrosis. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of different compounds.

CompoundCell LineAssay TypeEC50 (nM)Efficacy (% of Wild-Type CFTR function)Reference
ABBV/GLPG-2222 CFBE41o- (F508del)Cell Surface Expression27141 ± 15[8]
Human Bronchial Epithelial (F508del/F508del)Transepithelial Current Clamp20.8 ± 2.7Not Reported[8]
Lumacaftor (VX-809) CFBE41o- (F508del)Cell Surface Expression251136 ± 5[8]
Tezacaftor (VX-661) CFBE41o- (F508del)Cell Surface Expression586105 ± 14[8]

Experimental Protocols

The evaluation of CFTR correctors involves a series of specialized in vitro assays designed to measure the trafficking and function of the CFTR protein.

Western Blot Analysis of CFTR Glycosylation and Trafficking

This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. Correctors increase the ratio of Band C to Band B.[9][10]

Protocol:

  • Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE41o-) and treat with the test compound (e.g., ABBV/GLPG-2222) for 24 hours.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[9]

  • SDS-PAGE: Separate 20-50 µg of protein lysate on a 6% Tris-Glycine SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.[9]

  • Analysis: Quantify the band intensities for Band B and Band C using densitometry software.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It provides a direct functional readout of CFTR channel activity.[11][12]

Protocol:

  • Cell Culture: Culture primary human bronchial epithelial cells from CF patients on permeable supports until a polarized monolayer is formed.

  • Compound Incubation: Incubate the cell monolayers with the CFTR corrector for 24 hours to allow for protein rescue and trafficking.

  • Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with a physiological Ringer's solution and maintain at 37°C, gassed with 95% O2/5% CO2.

  • Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

  • Pharmacological Modulation:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add forskolin to the basolateral side to activate adenylyl cyclase, increase intracellular cAMP, and activate CFTR.

    • Add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximize channel opening.

    • Add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.[11]

  • Data Analysis: The change in Isc upon stimulation with forskolin and a potentiator reflects the activity of the corrected CFTR channels.

Iodide Flux Assay

This is a cell-based fluorescence assay that provides a higher-throughput method for assessing CFTR function. It measures the influx of iodide into cells through active CFTR channels, which quenches the fluorescence of a co-expressed yellow fluorescent protein (YFP).[13][14]

Protocol:

  • Cell Culture: Seed cells stably expressing both F508del-CFTR and a halide-sensitive YFP (e.g., Fischer Rat Thyroid cells) in 96- or 384-well plates.

  • Compound Incubation: Treat the cells with the corrector compound for 24 hours.

  • Assay Procedure:

    • Wash the cells with a chloride-containing buffer.

    • Add a buffer containing forskolin and a potentiator to activate CFTR.

    • Rapidly exchange the buffer with one containing iodide.

  • Fluorescence Measurement: Measure the rate of YFP fluorescence quenching using a fluorescence plate reader. A faster rate of quenching indicates greater CFTR activity.[15]

Visualizations

CFTR Protein Maturation and Trafficking Pathway

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Folding Folding & Core Glycosylation (Band B) Nascent_CFTR->Folding ERQC ER Quality Control (ERQC) Folding->ERQC Misfolded_CFTR Misfolded F508del-CFTR Misfolded_CFTR->ERQC ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD ERQC->Misfolded_CFTR Recognition Corrected_CFTR Corrected CFTR ERQC->Corrected_CFTR Successful Folding Proteasome Proteasome ERAD->Proteasome Ubiquitination Golgi Complex Glycosylation (Band C) Corrected_CFTR->Golgi ER Exit Corrector Corrector Molecule (e.g., ABBV/GLPG-2222) Corrector->Misfolded_CFTR Stabilization Vesicle Transport Vesicle Golgi->Vesicle Membrane_CFTR Functional CFTR Channel Vesicle->Membrane_CFTR Exocytosis

Caption: The CFTR protein maturation and trafficking pathway.

Experimental Workflow for CFTR Corrector Evaluation

Experimental_Workflow cluster_Compound Compound Synthesis & Screening cluster_Validation Hit Validation & Characterization cluster_Preclinical Preclinical Development Start 2,2-Difluorobenzo[d]dioxol-5-amine Derivative Synthesis HTS High-Throughput Screening (e.g., Iodide Flux Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Western_Blot Western Blot (CFTR Maturation) Hit_ID->Western_Blot Ussing_Chamber Ussing Chamber (CFTR Function) Hit_ID->Ussing_Chamber Lead_Opt Lead Optimization Western_Blot->Lead_Opt Ussing_Chamber->Lead_Opt In_Vivo In Vivo Efficacy & Pharmacokinetics Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Clinical Candidate Tox->Candidate

Caption: A typical experimental workflow for the discovery and development of CFTR correctors.

Conclusion

The 2,2-Difluorobenzo[d]dioxol-5-amine scaffold has proven to be of paramount importance in the development of novel therapeutics, particularly in the challenging area of cystic fibrosis. The derivatives of this compound have led to the discovery of potent CFTR correctors that can rescue the function of the most common mutant form of the CFTR protein. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the potential of this and other privileged scaffolds in the ongoing quest for new and effective medicines. The continued investigation into the structure-activity relationships of 2,2-difluorobenzo[d]dioxole derivatives holds significant promise for the development of next-generation CFTR modulators and therapies for other protein misfolding diseases.

References

The Difluoromethylenedioxy Group: A Technical Guide to its Electronic Effects on the Benzodioxole Ring for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 2,2-difluoro-1,3-benzodioxole (difluoromethylenedioxy) moiety is an emerging functional group of significant interest. This technical guide provides an in-depth analysis of the electronic effects of the difluoromethylenedioxy group on the benzodioxole ring. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this group in the design of novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes relevant workflows and potential mechanisms of action.

Introduction: The Role of Fluorine in Drug Design

Fluorine and fluorine-containing functional groups are widely employed in drug design to enhance a range of properties critical for therapeutic efficacy. The high electronegativity of fluorine can profoundly influence a molecule's electronic distribution, acidity/basicity (pKa), lipophilicity, and metabolic stability. Groups such as trifluoromethyl (-CF3) and difluoromethyl (-CF2H) are known to be potent electron-withdrawing groups, a property that can be strategically used to modulate receptor-binding interactions and deactivate aromatic rings to prevent metabolic degradation.

The difluoromethylenedioxy group, which rigidly holds two fluorine atoms adjacent to the aromatic ring, serves as a unique bioisostere. It is often considered a metabolically stable replacement for more labile groups like hydroxyls (-OH), thiols (-SH), or amines (-NH2). Understanding the precise electronic impact of this group is therefore crucial for its rational application in drug design.

Electronic Effects of the Difluoromethylenedioxy Group

The primary electronic influence of the difluoromethylenedioxy group is its electron-withdrawing nature, a consequence of the strong inductive effect (-I) of the two fluorine atoms. This effect modulates the electron density of the attached benzodioxole ring, which in turn influences the reactivity and acidity of other functional groups on the ring.

Hammett Substituent Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and separate the electronic influence into inductive (through-bond) and resonance (through-π system) effects.

Table 1: Hammett Substituent Constants and Physicochemical Properties of the Difluoromethylenedioxy Group and Analogs

SubstituentHammett Constant (σp)Inductive EffectResonance EffectLipophilicity (Hansch π)Key Features
-O-CF2-O- (estimated) ~ +0.14 Strong -IWeak +MModerately LipophilicElectron-withdrawing, potential H-bond acceptor
-O-CH2-O- (Methylenedioxy)-0.32Weak -IStrong +MLipophilicElectron-donating
-OCH2F (Fluoromethyl)+0.13Strong -IWeak +MLipophilicElectron-withdrawing
-OCF2H (Difluoromethoxy)+0.14Strong -IWeak +MLipophilicElectron-withdrawing, H-bond donor capable
-OCF3 (Trifluoromethoxy)+0.35Strong -IWeak +MHighly LipophilicStrongly electron-withdrawing

Note: The σp value for the difluoromethylenedioxy group is an estimate based on its close analog, the difluoromethoxy group.

Impact on Acidity (pKa)

The electron-withdrawing nature of the difluoromethylenedioxy group is expected to increase the acidity (lower the pKa) of acidic functional groups attached to the benzodioxole ring. For instance, the pKa of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid would be significantly lower than that of its non-fluorinated counterpart, piperonylic acid (3,4-methylenedioxybenzoic acid). This is due to the stabilization of the conjugate base (carboxylate) by the inductive effect of the difluoro group.

Table 2: Predicted vs. Known pKa Values of Substituted Benzoic Acids

CompoundSubstituent at C-5Expected/Known pKa
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid-COOH< 4.41 (predicted to be more acidic)
Piperonylic Acid-COOH4.41
Benzoic Acid-H4.20
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The electron-withdrawing difluoromethylenedioxy group will deshield the aromatic protons and carbons, leading to downfield chemical shifts compared to the non-fluorinated benzodioxole. ¹⁹F NMR is also a powerful tool for characterizing these compounds.

Table 3: Representative NMR Data for 2,2-Difluoro-1,3-benzodioxole Derivatives

CompoundNucleusChemical Shift (δ, ppm) - Predicted Ranges
2,2-Difluoro-1,3-benzodioxole¹H (aromatic)6.8 - 7.2
¹³C (aromatic)110 - 145
¹³C (CF2)120 - 130 (triplet due to C-F coupling)
¹⁹F-45 to -55
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid¹H (aromatic)7.5 - 8.0
¹³C (aromatic)110 - 145
¹³C (CF2)120 - 130 (triplet)
¹³C (COOH)165 - 175
¹⁹F-45 to -55

Note: These are predicted chemical shift ranges based on general principles and data for similar fluorinated aromatic compounds. Actual values would need to be determined experimentally.

Experimental Protocols

Accurate characterization of the electronic properties of novel compounds is essential. The following are detailed methodologies for the key experiments discussed.

Determination of pKa by Potentiometric Titration

This method is a highly accurate technique for determining the pKa of acidic or basic compounds.

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas inlet

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions

  • 0.15 M KCl solution (for maintaining constant ionic strength)

  • Co-solvent (e.g., methanol or DMSO) for sparingly soluble compounds

  • Compound of interest (e.g., 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid)

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the compound in a suitable solvent system (e.g., water with a minimal amount of co-solvent to ensure solubility). For sparingly soluble compounds, a series of titrations in different co-solvent/water ratios may be necessary to extrapolate to a wholly aqueous pKa.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel. Add KCl solution to maintain a constant ionic strength.

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO2, which can interfere with the titration of weak acids.

  • Initial pH Adjustment: For an acidic compound, adjust the initial pH to ~1.8-2.0 with 0.1 M HCl.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments. Record the pH after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of pKa by UV-Vis Spectrophotometry

This method is particularly useful for sparingly soluble compounds or when only small amounts of material are available.

Materials and Equipment:

  • UV-Vis spectrophotometer (a plate reader is ideal for higher throughput)

  • 96-well UV-transparent microplates

  • A series of aqueous buffers of known pH and constant ionic strength (e.g., from pH 3 to 12)

  • Stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO)

Procedure:

  • Plate Preparation: Dispense a fixed volume of each buffer solution into the wells of the 96-well plate.

  • Sample Addition: Add a small, fixed volume of the compound's stock solution to each well, ensuring the final co-solvent concentration is low (e.g., ≤2% v/v).

  • Spectral Measurement: Record the UV-Vis spectrum (e.g., 230-500 nm) for each well.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Determination of Hammett Constants by ¹⁹F NMR Spectroscopy

This is a precise method for determining the inductive (σI) and resonance (σR) components of the Hammett constant. It relies on the sensitivity of the ¹⁹F chemical shift of a para-substituted fluorobenzene to the electronic effects of the substituent.

Materials and Equipment:

  • High-field NMR spectrometer equipped with a fluorine probe

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Synthesized para-substituted fluorobenzene derivatives containing the difluoromethylenedioxy group.

Procedure:

  • Synthesis: Synthesize the necessary model compounds, for example, 4-(2,2-difluoro-1,3-benzodioxol-5-yl)fluorobenzene.

  • Sample Preparation: Prepare solutions of the model compounds in the chosen deuterated solvent.

  • NMR Acquisition: Acquire high-resolution ¹⁹F NMR spectra.

  • Data Analysis: The chemical shift of the fluorine atom on the fluorobenzene ring is influenced by the electronic effects of the para-substituent (the difluoromethylenedioxy group). The inductive (σI) and resonance (σR) constants can be calculated from the ¹⁹F chemical shifts using established empirical equations that correlate these shifts with the Hammett parameters.

Visualizations: Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the complete physicochemical characterization of a novel compound containing the difluoromethylenedioxy group.

G cluster_synthesis Synthesis & Purification cluster_pka pKa Determination cluster_hammett Hammett Constant Determination cluster_analysis Data Integration & Application start Synthesis of 2,2-Difluorobenzodioxole Derivative purify Purification (Chromatography, Recrystallization) start->purify char Structural Confirmation (NMR, MS, IR) purify->char pot_tit Potentiometric Titration char->pot_tit uv_spec UV-Vis Spectrophotometry char->uv_spec model_synth Synthesis of Model Compounds char->model_synth pka_calc Calculate pKa pot_tit->pka_calc uv_spec->pka_calc data_table Tabulate Quantitative Data pka_calc->data_table nmr_acq ¹⁹F NMR Acquisition model_synth->nmr_acq hammett_calc Calculate σI and σR nmr_acq->hammett_calc hammett_calc->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar drug_design Informed Drug Design sar->drug_design

Caption: Workflow for physicochemical characterization.

Hypothetical Signaling Pathway Modulation

The difluoromethylenedioxy group can be incorporated into kinase inhibitors, where it may influence binding affinity and metabolic stability. The following diagram, inspired by the mechanism of PDE4 inhibitors like Roflumilast (which contains the analogous difluoromethoxy group), illustrates a hypothetical mechanism of action.

G DFBD_drug Difluoromethylenedioxy- Containing Inhibitor Kinase Target Kinase (e.g., PDE4) DFBD_drug->Kinase Inhibition pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Response Cellular Response (e.g., Inflammation) pSubstrate->Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Perspectives

The 2,2-difluoro-1,3-benzodioxole moiety is a valuable functional group for medicinal chemistry, imparting electron-withdrawing properties that can be harnessed to fine-tune the characteristics of drug candidates. Its estimated Hammett constant (σp ≈ +0.14) places it as a moderately electron-withdrawing group, capable of increasing the acidity of nearby functionalities and modulating interactions with biological targets. Furthermore, its inherent stability makes it an attractive bioisosteric replacement for metabolically vulnerable groups.

This guide has provided a framework for understanding and characterizing the electronic effects of the difluoromethylenedioxy group, including detailed experimental protocols and illustrative visualizations. Further experimental work to precisely determine the Hammett constants and pKa values of key derivatives is warranted and will undoubtedly facilitate the broader application of this promising functional group in the development of next-generation therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly as building blocks for the development of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Introduction

2,2-Difluorobenzo[d]dioxol-5-amine is a key intermediate in the synthesis of various pharmacologically active molecules. The incorporation of the 2,2-difluorobenzodioxole moiety can enhance metabolic stability and improve the pharmacokinetic properties of drug candidates. Notably, derivatives of this amine are core components of approved drugs such as Lumacaftor and Tezacaftor, which are used for the treatment of cystic fibrosis.

Synthesis Pathway Overview

The synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine derivatives typically follows a multi-step sequence starting from 2,2-difluoro-1,3-benzodioxole. The general synthetic workflow involves the nitration of the benzodioxole ring, followed by the reduction of the nitro group to an amine, and subsequent derivatization of the amine.

Synthesis Workflow start 2,2-Difluoro-1,3-benzodioxole step1 Nitration start->step1 intermediate1 5-Nitro-2,2-difluoro-1,3-benzodioxole step1->intermediate1 step2 Reduction intermediate1->step2 product 2,2-Difluorobenzo[d]dioxol-5-amine step2->product step3 Derivatization (e.g., N-Acylation) product->step3 derivatives 2,2-Difluorobenzo[d]dioxol-5-amine Derivatives step3->derivatives

Caption: General synthetic workflow for 2,2-Difluorobenzo[d]dioxol-5-amine and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2,2-difluoro-1,3-benzodioxole

This protocol describes the nitration of 2,2-difluoro-1,3-benzodioxole. The procedure is adapted from the nitration of 1,3-benzodioxole.[1]

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • Glacial Acetic Acid

  • Nitric Acid (d=1.4)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,2-difluoro-1,3-benzodioxole (1.0 eq) in glacial acetic acid (6 mL per gram of starting material).

  • Cool the stirred solution to 15-20 °C using an ice bath.

  • Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid (2.5 mL per mL of nitric acid) dropwise via a dropping funnel, maintaining the internal temperature between 15-25 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature overnight.

  • The precipitated product is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water.

  • The crude product can be recrystallized from ethanol to yield pure 5-nitro-2,2-difluoro-1,3-benzodioxole.

Quantitative Data:

ParameterValue
Reactants2,2-Difluoro-1,3-benzodioxole, Nitric Acid
SolventGlacial Acetic Acid
Temperature15-25 °C
Reaction TimeOvernight
Typical Yield85-95%
Protocol 2: Synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine

This protocol outlines the reduction of the nitro group of 5-nitro-2,2-difluoro-1,3-benzodioxole to the corresponding amine using tin(II) chloride.

Materials:

  • 5-Nitro-2,2-difluoro-1,3-benzodioxole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a stirred solution of 5-nitro-2,2-difluoro-1,3-benzodioxole (1.0 eq) in ethanol (10 mL per gram of nitro compound) in a round-bottom flask, add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux and slowly add concentrated hydrochloric acid (5.0 eq) dropwise.

  • Continue refluxing for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Add water to the residue and basify with a 10 M NaOH solution until the pH is approximately 10-11, while cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude 2,2-Difluorobenzo[d]dioxol-5-amine can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Reactants5-Nitro-2,2-difluoro-1,3-benzodioxole, SnCl₂·2H₂O
SolventEthanol, HCl
TemperatureReflux
Reaction Time3-4 hours
Typical Yield70-90%
Protocol 3: Synthesis of N-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide

This protocol describes the N-acylation of 2,2-Difluorobenzo[d]dioxol-5-amine with cyclopropanecarbonyl chloride, a key step in the synthesis of CFTR modulator intermediates.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Cyclopropanecarbonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (15 mL per gram of amine) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide.

Quantitative Data:

ParameterValue
Reactants2,2-Difluorobenzo[d]dioxol-5-amine, Cyclopropanecarbonyl chloride
BaseTriethylamine
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield>90%

Application in Drug Development: CFTR Modulators

Derivatives of 2,2-Difluorobenzo[d]dioxol-5-amine are integral to the structure of CFTR correctors like Lumacaftor and Tezacaftor.[2] These drugs are designed to address the underlying molecular defect in cystic fibrosis caused by mutations in the CFTR gene, most commonly the F508del mutation.

Mechanism of Action: CFTR Correction

The F508del mutation leads to misfolding of the CFTR protein, which is then targeted for premature degradation by the cell's quality control machinery. This results in a reduced quantity of functional CFTR channels at the cell surface.

CFTR correctors, such as those derived from 2,2-Difluorobenzo[d]dioxol-5-amine, are small molecules that bind to the misfolded CFTR protein.[3][4] Specifically, they have been shown to bind to the first transmembrane domain (TMD1) of the CFTR protein.[3] This binding stabilizes the protein, allowing it to fold into a more correct conformation. This corrected protein can then evade the cellular quality control system and be trafficked to the cell surface, thereby increasing the density of CFTR channels on the plasma membrane.

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane misfolded_CFTR Misfolded F508del-CFTR corrector CFTR Corrector (e.g., Lumacaftor/Tezacaftor derivative) misfolded_CFTR->corrector Binding to TMD1 chaperones ER Chaperones (Quality Control) misfolded_CFTR->chaperones Recognition corrected_CFTR Corrected CFTR corrector->corrected_CFTR Stabilization & Refolding degradation Proteasomal Degradation chaperones->degradation trafficking Maturation & Trafficking corrected_CFTR->trafficking functional_CFTR Functional CFTR Channel trafficking->functional_CFTR ion_transport Chloride Ion Transport functional_CFTR->ion_transport

Caption: Mechanism of action of CFTR correctors derived from 2,2-Difluorobenzo[d]dioxol-5-amine.

References

Application Notes and Protocols for Coupling Reactions Using 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for palladium-catalyzed cross-coupling reactions involving 2,2-Difluorobenzo[d]dioxol-5-amine and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluorobenzodioxole moiety.[1][2] The protocols outlined below are based on established methodologies for similar substrates and serve as a comprehensive guide for the synthesis of novel compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl-2,2-difluorobenzo[d]dioxol-5-amine derivatives.[3][4] These products are valuable scaffolds in the development of new therapeutic agents.

Experimental Protocol: General Procedure for N-Arylation

This protocol is adapted from procedures for the coupling of anilines with aryl halides.[5]

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine (1.2 mmol)

  • Aryl Halide (Br, Cl) (1.0 mmol)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a suitable NHC-Pd complex) (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)[6]

  • Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 mmol)

  • Anhydrous Toluene or Dioxane (5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, 2,2-Difluorobenzo[d]dioxol-5-amine, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and stir the reaction mixture vigorously at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,2-difluorobenzo[d]dioxol-5-amine.

Data Presentation: Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBuTolueneReflux694
Aryl BromideN-Methylbenzo[d]dioxol-5-aminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24General Protocol
Aryl ChlorideN-Methylbenzo[d]dioxol-5-aminePd₂(dba)₃ (2)BrettPhos (4)NaOtBuDioxane11018-36General Protocol

Note: Yields are based on analogous reactions and may vary for 2,2-Difluorobenzo[d]dioxol-5-amine.

Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-X(L2) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine Ar-Pd(II)-NHR'R''+ X- pd2_halide->pd2_amine Amine Coordination (+ R'R''NH) pd2_amido Ar-Pd(II)-NR'R''(L2) pd2_amine->pd2_amido Deprotonation (- HX, + Base) pd2_amido->pd0 Reductive Elimination (+ Ar-NR'R'')

Buchwald-Hartwig amination catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halogenated 2,2-difluorobenzodioxole derivative and an organoboron compound.[7][8][9] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Arylation of Halogenated 2,2-Difluorobenzodioxole

This protocol is based on general procedures for Suzuki-Miyaura couplings of bromo-benzodioxole derivatives.[7]

Materials:

  • Halogenated 2,2-Difluorobenzodioxole (e.g., 5-bromo-2,2-difluorobenzo[d]dioxole) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous Dioxane/Water or DMF (typically in a 4:1 to 10:1 ratio)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the halogenated 2,2-difluorobenzodioxole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[8] | | 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂/SPhos (0.5) | K₂CO₃ | H₂O:ACN | 37 | 18 | >95[9] | | 5-Bromo-6-nitro-1,3-benzodioxole | Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ | Dioxane | 80-100 | 12-24 | General Protocol[10] |

Note: Yields are based on analogous reactions and may vary for halogenated 2,2-Difluorobenzodioxole derivatives.

Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-X(L2) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)-Ar'(L2) pd2_halide->pd2_boronate Transmetalation (Ar'B(OH)2, Base) pd2_boronate->pd0 Reductive Elimination (+ Ar-Ar')

Suzuki-Miyaura coupling catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a halogenated 2,2-difluorobenzodioxole, leading to the synthesis of functionalized alkynes.[11] These products can serve as intermediates for more complex molecules.

Experimental Protocol: General Procedure for Alkynylation

This protocol is based on standard Sonogashira coupling conditions.[12][13]

Materials:

  • Halogenated 2,2-Difluorobenzodioxole (e.g., 5-iodo-2,2-difluorobenzo[d]dioxole) (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.0-3.0 mmol)

  • Anhydrous THF or DMF (5 mL)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated 2,2-difluorobenzodioxole, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling
Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT95[11]
4-Iodotoluene1-HexynePd(PPh₃)₄ / CuIEt₂NHDMF5088[11]
2-Iodothiophene1-OctynePdCl₂(dppf) / CuIEt₃NMeCN8085[11]

Note: Yields are based on analogous reactions and may vary for halogenated 2,2-Difluorobenzodioxole derivatives.

Sonogashira Coupling Catalytic Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-X(L2) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)-C≡CR(L2) pd2_halide->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (+ Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd2_halide alkyne H-C≡CR alkyne->cu_acetylide Cu(I), Base

Sonogashira coupling catalytic cycle.

Heck Reaction

The Heck reaction provides a method for the arylation of alkenes using a halogenated 2,2-difluorobenzodioxole derivative.[14] This reaction is useful for creating substituted alkenes, which are versatile intermediates in organic synthesis.

Experimental Protocol: General Procedure for Alkene Arylation

This protocol is a general guideline for Heck reactions.[14]

Materials:

  • Halogenated 2,2-Difluorobenzodioxole (e.g., 5-bromo-2,2-difluorobenzo[d]dioxole) (1.0 eq)

  • Alkene (e.g., ethyl acrylate, styrene) (1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, NaOAc) (1.5-2.0 eq)

  • Anhydrous DMF or Acetonitrile

  • Reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, add the halogenated 2,2-difluorobenzodioxole, palladium catalyst, and phosphine ligand (if used).

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent, alkene, and base via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash with water or saturated aqueous ammonium chloride.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Heck Reaction
Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
9,10-dibromoanthraceneEthyl acrylatePd catalystNaOAc·3H₂ODMF11010Specific Example[14]
IodoanisoleEthyl acrylatePd(OAc)₂K₂CO₃Dioxane8024General Info[15]
BromoanisoleStyrenePd(OAc)₂K₂CO₃Dioxane8024General Info[15]

Note: Yields are based on analogous reactions and may vary for halogenated 2,2-Difluorobenzodioxole derivatives.

Heck Reaction Catalytic Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-X(L2) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkene Ar-Pd(II)-alkene(L2) pd2_halide->pd2_alkene Alkene Coordination pd2_alkyl R-CH2-CH(Ar)-Pd(II)-X(L2) pd2_alkene->pd2_alkyl Migratory Insertion pd2_alkyl->pd0 β-Hydride Elimination (+ Ar-alkene)

Heck reaction catalytic cycle.

Applications in Drug Discovery

The 2,2-difluorobenzo[d]dioxole moiety is a key structural component in various biologically active molecules.[1] For instance, it is found in compounds developed as Kv3 channel inhibitors, which are targets for neurological disorders such as schizophrenia and epilepsy.[2] The synthesis of analogues through the coupling reactions described above is a critical step in structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of these potential drugs.

Hypothetical Signaling Pathway cluster_neuron Neuron cluster_synthesis Synthesis Kv3 Kv3 Channel Repolarization Membrane Repolarization Kv3->Repolarization K+ Efflux Firing High-Frequency Firing Repolarization->Firing Enables Inhibitor DFBD-based Kv3 Inhibitor Inhibitor->Kv3 Blocks DFBD_Amine 2,2-Difluorobenzo[d]dioxol-5-amine Coupling Coupling Reaction (e.g., Buchwald-Hartwig) DFBD_Amine->Coupling Coupling->Inhibitor Leads to

Hypothetical role of a DFBD-based Kv3 inhibitor.

General Experimental Workflow

The successful execution of these coupling reactions relies on a systematic workflow that ensures an inert atmosphere and careful monitoring.

General Experimental Workflow start Start setup Reaction Setup (add solids) start->setup inert Establish Inert Atmosphere setup->inert add_solvents Add Solvents & Reagents inert->add_solvents react Heat & Stir add_solvents->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Workup (Quench, Extract) monitor->workup Complete purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

A typical experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Purification of 2,2-Difluorobenzo[d]dioxol-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 2,2-Difluorobenzo[d]dioxol-5-amine using column chromatography. The protocols outlined are based on established methodologies for the separation of aromatic amines and are intended to serve as a starting point for optimization in a research and development setting.

Introduction

2,2-Difluorobenzo[d]dioxol-5-amine is an important building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a widely used and effective technique for the purification of such compounds. However, the basic nature of the amine functional group can lead to challenges such as peak tailing and poor recovery when using standard silica gel chromatography.[1][2] This application note addresses these challenges by providing protocols that utilize a modified mobile phase to improve separation efficiency.

Data Presentation

Effective purification by column chromatography is highly dependent on the choice of stationary and mobile phases. The optimal conditions are typically determined through preliminary analysis using Thin Layer Chromatography (TLC). The following table summarizes representative data for the purification of an aromatic amine like 2,2-Difluorobenzo[d]dioxol-5-amine.

ParameterCondition ACondition BCondition C
Stationary Phase Silica Gel 60Silica Gel 60Amino-Functionalized Silica Gel
Mobile Phase Hexane:Ethyl Acetate (8:2)Dichloromethane:Methanol (98:2)Hexane:Ethyl Acetate (9:1)
Additive 1% Triethylamine0.5% AmmoniaNone
Rf of Target Compound 0.350.400.30
Rf of Impurity 1 0.500.600.45
Rf of Impurity 2 0.100.150.12
Purity (Post-Column) >98%>98%>99%
Yield ~85%~80%~90%

Note: The data presented in this table are representative and may need to be optimized for specific crude sample mixtures.

Experimental Protocols

Materials and Equipment
  • Crude 2,2-Difluorobenzo[d]dioxol-5-amine

  • Silica Gel 60 (230-400 mesh) or Amino-Functionalized Silica Gel

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Ammonia solution

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Fraction collector (optional)

Protocol 1: Purification using Standard Silica Gel with a Basic Additive

This protocol is a standard approach for mitigating the acidic nature of silica gel when purifying basic compounds.[3]

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate or Dichloromethane:Methanol) containing a small amount of a basic modifier like triethylamine or ammonia (e.g., 1%).[3]

    • Identify a solvent system that provides good separation between the desired product and impurities (target Rf value between 0.2-0.4).

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.

    • Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure a level and crack-free bed.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 2,2-Difluorobenzo[d]dioxol-5-amine in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis to elute the compounds.

    • Collect fractions of a consistent volume.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2,2-Difluorobenzo[d]dioxol-5-amine.

Protocol 2: Purification using Amino-Functionalized Silica Gel

Amino-functionalized silica gel provides a less acidic stationary phase, which can be advantageous for the purification of basic compounds by reducing strong interactions.[2]

  • TLC Analysis:

    • Perform TLC analysis as described in Protocol 1, but using standard mobile phases without the addition of a basic modifier.

  • Column Preparation:

    • Prepare and pack the column with amino-functionalized silica gel using the selected mobile phase.

  • Sample Loading, Elution, and Fraction Collection:

    • Follow the procedures for sample loading, elution, and fraction collection as outlined in Protocol 1.

  • Fraction Analysis and Product Isolation:

    • Analyze the fractions and isolate the final product as described in Protocol 1.

Mandatory Visualization

experimental_workflow start Start: Crude 2,2-Difluorobenzo[d]dioxol-5-amine tlc 1. TLC Analysis (Mobile Phase Optimization) start->tlc column_prep 2. Column Preparation (Silica Gel Slurry Packing) tlc->column_prep sample_load 3. Sample Loading (Wet or Dry Method) column_prep->sample_load elution 4. Elution (Gradient Mobile Phase) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis by TLC fraction_collection->fraction_analysis pooling 7. Combine Pure Fractions fraction_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation end End: Purified Product evaporation->end

Caption: Workflow for the purification of 2,2-Difluorobenzo[d]dioxol-5-amine.

References

Application Notes and Protocols for N-Alkylation of 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 2,2-difluorobenzo[d]dioxol-5-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols are based on established methods for the N-alkylation of anilines and have been adapted for this specific substrate. Three primary methods are presented: N-alkylation with alkyl halides, reductive amination, and N-alkylation with alcohols.

Introduction

N-alkylated aromatic amines are pivotal structural motifs in a vast array of biologically active molecules. The 2,2-difluorobenzo[d]dioxole moiety is of particular interest in medicinal chemistry as the fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The N-alkylation of 2,2-difluorobenzo[d]dioxol-5-amine provides a direct route to introduce a variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

Methods for N-Alkylation

The choice of N-alkylation method depends on several factors, including the desired product, the nature of the alkylating agent, and considerations for green chemistry. Below is a summary of the three common methods.

MethodAlkylating AgentCommon Reagents & ConditionsKey AdvantagesKey Disadvantages
N-Alkylation with Alkyl Halides Alkyl halides (R-X, where X = I, Br, Cl)Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N), Solvent (e.g., ACN, DMF, DMSO), 50-80 °CWide substrate scope, well-established method.Can lead to over-alkylation (tertiary amines), generates stoichiometric salt byproducts.[1]
Reductive Amination Aldehydes or Ketones (R'C(O)R'')Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/catalyst), Solvent (e.g., MeOH, DCE, THF), Room temperature to mild heatingGood for mono-alkylation, utilizes readily available carbonyl compounds.[1][2][3]Requires a stoichiometric amount of reducing agent, potential for side reactions with reducible functional groups.
N-Alkylation with Alcohols Alcohols (R-OH)Transition metal catalyst (e.g., Ru, Ir, Ni, Mn), Base (e.g., t-BuOK), High temperature (100-140 °C)Atom-economical (water is the only byproduct), environmentally friendly.[4][5]Requires a catalyst, often needs higher temperatures and inert atmosphere.[5]

Experimental Protocols

Method 1: N-Alkylation with Alkyl Halides

This method involves the nucleophilic substitution of an alkyl halide by the amine.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Alkyl halide (1.0-1.2 equivalents)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Triethylamine (Et₃N)) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2,2-difluorobenzo[d]dioxol-5-amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 equivalents) to the solution and stir the suspension.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

experimental_workflow_alkyl_halide cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Amine in Solvent start->dissolve add_base Add Base dissolve->add_base add_halide Add Alkyl Halide add_base->add_halide heat Heat and Stir (50-80 °C, 4-24 h) add_halide->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete filter_salts Filter Salts cool->filter_salts concentrate Concentrate filter_salts->concentrate extract Aqueous Workup concentrate->extract purify Column Chromatography extract->purify end N-Alkylated Product purify->end

Caption: Workflow for N-alkylation with alkyl halides.

Method 2: Reductive Amination

This one-pot procedure involves the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound, followed by its in-situ reduction.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃)) (1.5 equivalents)

  • Solvent (e.g., Methanol (MeOH), Dichloroethane (DCE), or Tetrahydrofuran (THF))

  • Optional: Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2,2-difluorobenzo[d]dioxol-5-amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes to 2 hours to allow for imine formation.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow_reductive_amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Amine & Carbonyl in Solvent start->dissolve add_acid Add Acetic Acid (cat.) dissolve->add_acid imine_formation Imine Formation (RT, 0.5-2 h) add_acid->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant reduction Reduction (RT, 12-24 h) add_reductant->reduction monitor Monitor by TLC/LC-MS reduction->monitor monitor->reduction Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Workup quench->extract purify Column Chromatography extract->purify end N-Alkylated Product purify->end

Caption: Workflow for reductive amination.

Method 3: N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

This atom-economical method utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Alcohol (1.2-2.0 equivalents)

  • Transition metal catalyst (e.g., Ru, Ir, Ni, or Mn-based catalyst) (1-5 mol%)

  • Base (e.g., Potassium tert-butoxide (t-BuOK)) (0.5-1.0 equivalent)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or other sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the transition metal catalyst (1-5 mol%) and the base (0.5-1.0 equivalent).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 2,2-difluorobenzo[d]dioxol-5-amine (1.0 equivalent) and the alcohol (1.2-2.0 equivalents) followed by the anhydrous, degassed solvent under the inert atmosphere.

  • Seal the Schlenk tube and heat the reaction mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow_borrowing_hydrogen cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Start add_solids Add Catalyst & Base to Schlenk Tube start->add_solids evacuate Evacuate/Backfill with Inert Gas add_solids->evacuate add_liquids Add Amine, Alcohol, & Solvent evacuate->add_liquids heat Heat and Stir (100-140 °C, 12-48 h) add_liquids->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete quench Quench Reaction cool->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify end N-Alkylated Product purify->end

Caption: Workflow for N-alkylation with alcohols.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides can be toxic and lachrymatory. Handle with care.

  • Reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride are toxic and should be handled with caution. Quenching should be done carefully to control gas evolution.

  • Reactions under inert atmosphere require proper handling techniques for Schlenk lines and sealed tubes.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Acylation of 2,2-Difluorobenzo[d]dioxol-5-amine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with acid chlorides is a fundamental and widely utilized transformation in organic synthesis, particularly in the realm of drug discovery and development. This reaction, often referred to as the Schotten-Baumann reaction, provides a robust and efficient method for the formation of amide bonds.[1][2] The resulting N-acyl derivatives of 2,2-Difluorobenzo[d]dioxol-5-amine are valuable intermediates and target molecules in medicinal chemistry due to the unique electronic properties conferred by the difluorinated dioxole ring, which can enhance metabolic stability and binding affinity. This document provides detailed protocols and application notes for the successful acylation of 2,2-Difluorobenzo[d]dioxol-5-amine with various acid chlorides.

General Reaction Principle

The acylation of 2,2-Difluorobenzo[d]dioxol-5-amine with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[3][4] The reaction is generally rapid and exothermic.[4]

Data Presentation: Representative Acylation Reactions

The following table summarizes representative quantitative data for the acylation of 2,2-Difluorobenzo[d]dioxol-5-amine with selected acid chlorides. The data is based on general protocols and typical yields for analogous reactions.

Acid ChlorideProductSolventBaseTime (h)Yield (%)
Benzoyl ChlorideN-(2,2-difluorobenzo[d]dioxol-5-yl)benzamideDCMTEA2-4~95
Acetyl ChlorideN-(2,2-difluorobenzo[d]dioxol-5-yl)acetamideDCMTEA1-3~92
Cyclopropanecarbonyl chlorideN-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxamideDCMTEA2-4~90
4-Methoxybenzoyl ChlorideN-(2,2-difluorobenzo[d]dioxol-5-yl)-4-methoxybenzamideDCMTEA3-5~94

Mandatory Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amine 2,2-Difluorobenzo[d]dioxol-5-amine Plus1 + Amine->Plus1 AcidChloride Acid Chloride (R-COCl) AcidChloride->Plus1 Base Base (e.g., TEA) Arrow Base->Arrow Solvent Solvent (e.g., DCM) Solvent->Arrow Product N-(2,2-difluorobenzo[d]dioxol-5-yl)amide Plus2 + Product->Plus2 Byproduct Base-HCl Salt Plus1->Arrow Arrow->Product Plus2->Byproduct

Caption: General reaction scheme for the acylation of 2,2-Difluorobenzo[d]dioxol-5-amine.

Experimental Workflow

G start Start dissolve_amine Dissolve 2,2-Difluorobenzo[d]dioxol-5-amine and base in anhydrous DCM start->dissolve_amine cool Cool solution to 0 °C dissolve_amine->cool add_acid_chloride Add acid chloride solution dropwise cool->add_acid_chloride react Stir at room temperature add_acid_chloride->react monitor Monitor reaction by TLC react->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Caption: Experimental workflow for the acylation and purification process.

Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Amine Amine (R'-NH2) AcidChloride Acid Chloride (R-COCl) Amine->AcidChloride lone pair attack Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral π-bond breaks Tetrahedral2 Tetrahedral Intermediate Product Amide (R-CONHR') Tetrahedral2->Product C=O reforms Chloride Chloride ion (Cl-) Tetrahedral2->Chloride ProtonatedAmide Protonated Amide FinalProduct Final Amide ProtonatedAmide->FinalProduct Base Base Base->ProtonatedAmide removes H+

Caption: Nucleophilic addition-elimination mechanism of acylation.

Experimental Protocols

Materials and Equipment:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Appropriate acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Thin Layer Chromatography (TLC) plates and developing chamber

General Protocol for the Acylation of 2,2-Difluorobenzo[d]dioxol-5-amine:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve the acid chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-20 minutes using a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure N-acylated product.

Safety Precautions:

  • Acid chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic. Slow, controlled addition of the acid chloride at low temperatures is crucial.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle it with care in a fume hood.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural moieties into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as stability, potency, and cell permeability. 2,2-Difluorobenzo[d]dioxol-5-amine is a novel building block that introduces a unique fluorinated aromatic group. The difluoromethylenedioxy bridge offers a metabolically stable isostere of a catechol, while the fluorine atoms can modulate the electronic properties, conformation, and binding affinity of the resulting peptide.[1] This document provides detailed application notes and protocols for the successful incorporation of 2,2-Difluorobenzo[d]dioxol-5-amine into peptides via solid-phase peptide synthesis (SPPS).

Application Notes

The 2,2-difluorobenzo[d]dioxol moiety can be strategically employed to:

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the difluoromethyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[2][3][4] Peptides containing fluorinated amino acids have demonstrated moderately better protease stability.[2][4]

  • Modulate Receptor Binding and Activity: The high electronegativity of fluorine atoms can alter the electronic distribution of the aromatic ring, potentially leading to enhanced or altered interactions with biological targets.[1] This can be leveraged to fine-tune the binding affinity and selectivity of peptide ligands.

  • Improve Pharmacokinetic Properties: The introduction of fluorine can increase the lipophilicity of a peptide, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Serve as a Spectroscopic Probe: The ¹⁹F nucleus is a sensitive NMR probe that can be used to study peptide conformation, dynamics, and interactions with other molecules without the background noise present in ¹H NMR.[6]

Data Presentation: Representative Performance in SPPS

While specific quantitative data for the incorporation of 2,2-Difluorobenzo[d]dioxol-5-amine is not extensively published, the following tables provide representative data based on the synthesis of peptides containing structurally similar unnatural or fluorinated amino acids.[7][8] These values should be considered as a general guideline, and optimization for specific sequences is recommended.

Table 1: Representative Coupling Efficiency of Fmoc-Protected Aromatic Amines

Coupling CycleCoupling ReagentCoupling Time (min)Representative Coupling Efficiency (%)
1HBTU/HOBt/DIPEA60>99
2HATU/DIPEA45>99.5
3DIC/Oxyma90>98.5

Note: Coupling efficiency can be monitored qualitatively using a Kaiser test or quantitatively by UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct released during Fmoc deprotection.[9]

Table 2: Expected Yield and Purity for a Model 10-mer Peptide

Synthesis Scale (mmol)Crude Peptide Yield (mg)Overall Yield (%)Purity by RP-HPLC (%)
0.185 - 11065 - 85>80
0.25220 - 28070 - 90>85
1.0900 - 120075 - 95>85

Note: Yield and purity are highly sequence-dependent and influenced by the efficiency of each coupling and deprotection step, as well as the final cleavage and purification.[8][10]

Experimental Protocols

The incorporation of 2,2-Difluorobenzo[d]dioxol-5-amine into a peptide sequence via SPPS can be achieved by treating it as an N-terminal modifying agent or by first converting it into a protected amino acid analogue. This protocol focuses on the N-terminal modification approach.

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide

This protocol describes the coupling of 2,2-Difluorobenzo[d]dioxol-5-amine to the N-terminus of a peptide chain assembled on a solid support using standard Fmoc-based SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Washing solution: 20% (v/v) piperidine in DMF for Fmoc deprotection

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture of TFA/TIS/water (95:2.5:2.5)

  • Cold diethyl ether for precipitation

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (with the final N-terminal Fmoc group removed) in DMF for 30 minutes in a reaction vessel.

    • Wash the resin with DMF (3 x 10 mL/g resin).

  • Activation and Coupling:

    • In a separate vial, dissolve 2,2-Difluorobenzo[d]dioxol-5-amine (3 eq. relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by a Kaiser test on a small sample of resin beads. A negative Kaiser test (beads remain colorless) indicates complete coupling.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove excess reagents.

    • Wash the resin with DCM (3 x 10 mL/g resin) to prepare for drying or cleavage.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin (10 mL/g resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small volume of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin 1. Resin Swelling Deprotection 2. N-terminal Fmoc Deprotection Resin->Deprotection DMF Coupling 3. Coupling of 2,2-Difluorobenzo[d]dioxol-5-amine Deprotection->Coupling Piperidine/DMF Washing 4. Washing Coupling->Washing HATU/DIPEA Cleavage 5. Cleavage from Resin Washing->Cleavage DMF, DCM Precipitation 6. Precipitation Cleavage->Precipitation TFA Cocktail Purification 7. RP-HPLC Purification Precipitation->Purification Cold Ether Analysis 8. Characterization (MS) Purification->Analysis

Caption: Workflow for N-terminal modification with 2,2-Difluorobenzo[d]dioxol-5-amine.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a peptide modified with 2,2-Difluorobenzo[d]dioxol-5-amine acts as a protease-resistant antagonist of a G-protein coupled receptor (GPCR), inhibiting downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates Modified_Peptide Modified Peptide (Antagonist) Modified_Peptide->GPCR Blocks G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates & Activates

Caption: Inhibition of a GPCR signaling pathway by a modified peptide antagonist.

References

Application Notes and Protocols for the Quantification of 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2-Difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document provides detailed application notes and proposed protocols for the quantitative analysis of 2,2-Difluorobenzo[d]dioxol-5-amine. As specific validated methods for this compound are not widely available in the public domain, the following protocols have been adapted from established and validated methods for structurally similar aromatic amines. These notes are intended to serve as a comprehensive guide for method development and validation in a research and drug development setting.

Overview of Analytical Techniques

The quantification of 2,2-Difluorobenzo[d]dioxol-5-amine can be effectively achieved using several analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine analysis and purity assessment in bulk materials and simple formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, often considered a gold standard for confirmation. Derivatization is typically required to improve the chromatographic properties of the amine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected during the validation of analytical methods for 2,2-Difluorobenzo[d]dioxol-5-amine, based on performance characteristics observed for structurally similar compounds.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 500 µg/mL0.1 - 100 µg/mL0.001 - 10 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL~0.0003 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~0.001 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the quantification of aromatic amines in pharmaceutical intermediates and is suitable for the analysis of 2,2-Difluorobenzo[d]dioxol-5-amine in bulk materials or simple formulations.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start at 20% A, increase to 80% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

b. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,2-Difluorobenzo[d]dioxol-5-amine reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample. Dissolve the sample in a known volume of methanol. Sonicate for 10-15 minutes to ensure complete dissolution. Dilute an aliquot of the solution with the mobile phase to a concentration within the calibration range.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of 2,2-Difluorobenzo[d]dioxol-5-amine in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Prepare Standard Stock Calibration Prepare Calibration Curve Standards Standard->Calibration HPLC Inject into HPLC-UV System Calibration->HPLC Sample Prepare Sample Solution Sample->HPLC Acquire Acquire Chromatographic Data HPLC->Acquire CalCurve Generate Calibration Curve Acquire->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique provides the highest sensitivity and selectivity and is ideal for complex matrices.

a. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start at 10% A, increase to 90% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for 2,2-Difluorobenzo[d]dioxol-5-amine and a suitable internal standard (e.g., a stable isotope-labeled analog) would need to be determined by direct infusion and optimization.

    • Example (Hypothetical):

      • Analyte: Q1 (m/z) -> Q3 (m/z)

      • Internal Standard: Q1 (m/z) -> Q3 (m/z)

b. Preparation of Standard and Sample Solutions:

  • Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., 1 pg/mL to 10 ng/mL) using the initial mobile phase composition.

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analyte in the samples using the generated calibration curve.

Logical Flow for Method Selection

Method_Selection Start Start: Need to Quantify Analyte Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes HPLC Use HPLC-UV Matrix->HPLC No Confirmation Confirmation Required? Sensitivity->Confirmation No LCMSMS Use LC-MS/MS Sensitivity->LCMSMS Yes Confirmation->HPLC No GCMS Use GC-MS Confirmation->GCMS Yes

Application Notes and Protocols for the Synthesis of Chiral Amines from 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. This document provides a detailed protocol for the asymmetric synthesis of a chiral secondary amine starting from 2,2-Difluorobenzo[d]dioxol-5-amine. The described method is a two-step process involving the formation of a prochiral ketimine followed by a highly enantioselective reduction catalyzed by a chiral phosphoric acid. This organocatalytic approach offers a metal-free alternative for the synthesis of valuable, optically active amines.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Step 1: Imine Formation. Condensation of 2,2-Difluorobenzo[d]dioxol-5-amine with a prochiral ketone (in this protocol, acetophenone is used as an example) to form the corresponding N-aryl ketimine.

  • Step 2: Asymmetric Transfer Hydrogenation. Reduction of the prochiral imine to the target chiral amine using a Hantzsch ester as the hydride source, catalyzed by a chiral BINOL-derived phosphoric acid.

Experimental Protocols

Step 1: Synthesis of (E)-N-(1-phenylethylidene)-2,2-difluorobenzo[d]dioxol-5-amine

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Acetophenone

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Add acetophenone (1.1 eq) to the solution.

  • To this mixture, add anhydrous magnesium sulfate (MgSO₄) (2.0 eq) as a dehydrating agent.

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the MgSO₄.

  • Wash the filtered solid with a small amount of DCM.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude imine.

  • The crude product can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Asymmetric Transfer Hydrogenation to Synthesize (R)- or (S)-N-(1-phenylethyl)-2,2-difluorobenzo[d]dioxol-5-amine

Materials:

  • (E)-N-(1-phenylethylidene)-2,2-difluorobenzo[d]dioxol-5-amine (from Step 1)

  • Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • (R)- or (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the crude imine from Step 1 (1.0 eq).

  • Add the chiral phosphoric acid catalyst, (R)- or (S)-TRIP (0.05 eq).

  • Add the Hantzsch ester (1.5 eq).

  • Add anhydrous toluene to dissolve the components.

  • Stir the reaction mixture at the specified temperature (see Table 1) for 48-72 hours.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the imine.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amine.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric reduction of N-aryl imines using chiral phosphoric acid catalysis, analogous to the protocol described.

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1(R)-TRIP (5)40488592 (R)
2(S)-TRIP (5)40488391 (S)
3(R)-TRIP (5)25727895 (R)
4(S)-TRIP (5)25727594 (S)

Visualizations

Experimental Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Reduction Amine 2,2-Difluorobenzo[d]dioxol-5-amine Reaction1 Stir at RT, 24h Amine->Reaction1 Ketone Acetophenone Ketone->Reaction1 Solvent1 Anhydrous DCM Solvent1->Reaction1 Dehydrating_Agent Anhydrous MgSO4 Dehydrating_Agent->Reaction1 Workup1 Filter & Evaporate Reaction1->Workup1 Imine Prochiral Imine Workup1->Imine Imine_input Prochiral Imine Imine->Imine_input Reaction2 Stir at 25-40°C, 48-72h Imine_input->Reaction2 Catalyst Chiral Phosphoric Acid ((R)- or (S)-TRIP) Catalyst->Reaction2 Hydride_Source Hantzsch Ester Hydride_Source->Reaction2 Solvent2 Anhydrous Toluene Solvent2->Reaction2 Workup2 Column Chromatography Reaction2->Workup2 Chiral_Amine Chiral Amine Product Workup2->Chiral_Amine G Imine Prochiral Imine (Substrate) Activated_Imine Activated Iminium Ion [Imine-H]+[CPA]- Imine->Activated_Imine Protonation Catalyst_H Protonated Chiral Phosphoric Acid (CPA-H) Catalyst_H->Activated_Imine Forms Chiral Ion Pair Hydride_Transfer Diastereoselective Hydride Transfer Activated_Imine->Hydride_Transfer Hantzsch Hantzsch Ester (Hydride Source) Hantzsch->Hydride_Transfer Chiral_Amine Chiral Amine (Product) Hydride_Transfer->Chiral_Amine Catalyst_Regen Catalyst Regeneration Hydride_Transfer->Catalyst_Regen Pyridinium Oxidized Hantzsch Ester (Pyridinium Salt) Hydride_Transfer->Pyridinium Catalyst_Regen->Catalyst_H Proton Transfer

The Versatile Role of 2,2-Difluorobenzo[d]dioxol-5-amine in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The fluorinated building block, 2,2-difluorobenzo[d]dioxol-5-amine, is proving to be a critical starting material in the synthesis of a new generation of potent and selective kinase inhibitors. Its unique structural and electronic properties contribute to enhanced metabolic stability and binding affinity of the final drug candidates, making it a molecule of significant interest to researchers and drug development professionals in the field of oncology and beyond.

The 2,2-difluorobenzodioxole moiety is a key pharmacophore that has been successfully incorporated into a variety of biologically active molecules. The presence of the difluoromethyl group can significantly alter the physicochemical properties of a compound, often leading to improved pharmacokinetic profiles. The amine functional group on the benzodioxole ring provides a versatile handle for a wide range of chemical transformations, allowing for its incorporation into diverse kinase inhibitor scaffolds.

While direct and extensive public documentation on a wide array of kinase inhibitors synthesized from 2,2-difluorobenzo[d]dioxol-5-amine is emerging, its application in the synthesis of molecules targeting key signaling pathways is evident through patent literature and the synthesis of structurally related compounds. This document provides an overview of its application, with a focus on a representative synthetic protocol for a key intermediate and its potential incorporation into inhibitors of therapeutically relevant kinases such as Epidermal Growth Factor Receptor (EGFR), Src, and Vascular Endothelial Growth Factor Receptor (VEGFR).

Key Applications and Synthetic Utility

The primary utility of 2,2-difluorobenzo[d]dioxol-5-amine in kinase inhibitor synthesis lies in its function as a versatile building block. The amine group can be readily acylated, alkylated, or used in coupling reactions to construct the core structures of various inhibitor classes.

A notable example of the incorporation of the 2,2-difluorobenzo[d]dioxol moiety is in the structure of Lumacaftor (VX-809), a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3][4] While not a kinase inhibitor, the synthesis of Lumacaftor showcases a practical and scalable method for incorporating this fluorinated scaffold into a complex bioactive molecule. The synthesis involves the preparation of a key intermediate, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid, which is then coupled with an appropriate amine.[5] This synthetic strategy can be adapted for the synthesis of kinase inhibitors.

Targeted Kinase Families

The 2,2-difluorobenzodioxole scaffold has been explored in the context of several important kinase families implicated in cancer and other diseases:

  • Epidermal Growth Factor Receptor (EGFR): The benzodioxole moiety is found in some EGFR inhibitors. The fluorine atoms in the 2,2-difluoro derivative can enhance binding to the ATP-binding pocket of the kinase domain.

  • Src Kinase: Src family kinases are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. The related benzodioxole scaffold is present in the dual Src/Abl inhibitor AZD0530.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, a critical process in tumor growth and metastasis. The benzo[1][6]dioxol-5-yl group has been incorporated into dual VEGFR-2 and tubulin inhibitors.[6]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate derived from 2,2-difluorobenzo[d]dioxol-5-amine and a general procedure for its coupling to form a hypothetical kinase inhibitor.

Protocol 1: Synthesis of (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile

This protocol outlines the conversion of the amine to a nitrile, a key transformation for further elaboration.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Diazotization: Dissolve 2,2-Difluorobenzo[d]dioxol-5-amine in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile.

Protocol 2: Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

This protocol describes the synthesis of a key carboxylic acid intermediate.[5]

Materials:

  • (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile

  • 1-Bromo-2-chloroethane

  • Sodium amide (NaNH₂)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Cyclopropanation: To a solution of (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile in toluene, add sodium amide and 1-bromo-2-chloroethane. Heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and quench with water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude cyclopropylnitrile intermediate.

  • Hydrolysis: Reflux the crude cyclopropylnitrile with a solution of sodium hydroxide in ethanol/water.

  • After hydrolysis is complete, cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid.

Protocol 3: General Amide Coupling to a Kinase Inhibitor Scaffold

This protocol provides a general method for coupling the carboxylic acid intermediate to a generic kinase inhibitor core containing an amine.

Materials:

  • 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

  • Amine-containing kinase inhibitor scaffold (e.g., an aminopyrimidine, aminopyridine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve the amine-containing kinase inhibitor scaffold in DMF.

  • Add 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, BOP, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Data Presentation

Quantitative data for a representative, hypothetical kinase inhibitor incorporating the 2,2-difluorobenzo[d]dioxol-5-amino moiety is presented below. These values are illustrative and would need to be determined experimentally for any newly synthesized compound.

Kinase TargetIC₅₀ (nM)Cell LineCell-based Assay GI₅₀ (nM)
EGFR (wild-type)50A431150
EGFR (L858R/T790M)5H197520
Src75--
VEGFR2120HUVEC250

Visualizations

The following diagrams illustrate a simplified signaling pathway that could be targeted by inhibitors derived from 2,2-difluorobenzo[d]dioxol-5-amine and a general experimental workflow for their synthesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates STAT3 STAT3 EGFR->STAT3 activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT activates AKT->Transcription STAT3->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Kinase Inhibitor (Derived from 2,2-Difluorobenzo[d]dioxol-5-amine) Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.

Synthesis_Workflow Start 2,2-Difluorobenzo[d]dioxol-5-amine Intermediate1 Diazonium Salt Formation Start->Intermediate1 Diazotization Intermediate2 (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile Intermediate1->Intermediate2 Sandmeyer Rxn Intermediate3 Cyclopropanation & Hydrolysis Intermediate2->Intermediate3 Intermediate4 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid Intermediate3->Intermediate4 Coupling Amide Coupling Intermediate4->Coupling FinalProduct Kinase Inhibitor Coupling->FinalProduct Scaffold Amine-containing Kinase Inhibitor Scaffold Scaffold->Coupling

Caption: General workflow for synthesizing a kinase inhibitor.

Conclusion

2,2-Difluorobenzo[d]dioxol-5-amine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its incorporation into drug candidates can lead to improved pharmacological properties. The synthetic routes, exemplified by the synthesis of intermediates for molecules like Lumacaftor, are adaptable for the creation of a diverse range of kinase inhibitors targeting critical signaling pathways in diseases such as cancer. Further exploration of this scaffold is warranted to unlock its full potential in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Fluorination Reactions of Benzodioxole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for the fluorination of benzodioxole precursors, a critical transformation in the synthesis of various biologically active molecules. The methodologies outlined below encompass modern synthetic strategies, including photoredox catalysis and electrochemical approaches, offering versatile tools for the introduction of fluorine into the benzodioxole scaffold.

Data Presentation: A Comparative Overview of Fluorination Methodologies

The following tables summarize the quantitative data for different fluorination reactions applied to benzodioxole precursors, allowing for a direct comparison of their efficiencies and substrate scope.

Table 1: Photocatalytic C-H gem-Difunctionalization of 1,3-Benzodioxoles

EntryBenzodioxole PrecursorAlkenePhotocatalyst (mol%)Base (equiv)SolventTime (h)Yield (%)
11,3-Benzodioxoleα-Trifluoromethylstyrene4CzIPN (2.5)2,4,6-Collidine (3)Not Specified2486
25-Methyl-1,3-benzodioxoleα-Trifluoromethylstyrene4CzIPN (2.5)2,4,6-Collidine (3)Not Specified2475
35-Bromo-1,3-benzodioxoleα-Trifluoromethylstyrene4CzIPN (2.5)2,4,6-Collidine (3)Not Specified2468
41,3-BenzodioxoleEthyl acrylateIr-1 (not specified)Not SpecifiedNot SpecifiedNot Specified86 (for the second step)

Table 2: Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles [1]

EntryBenzodioxole PrecursorFluorinated AlcoholElectrolyteElectrode MaterialApplied Charge (F)Current Density (mA/cm²)Yield (%)
15-Chloro-1,3-benzodioxoleHFIPNoneBDD3.07.233
25-Cyano-1,3-benzodioxoleHFIPNoneBDD3.07.225
31,3-BenzodioxoleHFIPNoneBDD3.07.216
45-Methyl-1,3-benzodioxoleHFIPNoneBDD3.07.260
55-Methoxy-1,3-benzodioxoleHFIPNoneBDD3.07.245
65-Chloro-1,3-benzodioxoleTFEDBUBDD3.07.2Not Specified

HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol; TFE = 2,2,2-Trifluoroethanol; BDD = Boron-Doped Diamond; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocols

Protocol 1: Photocatalytic C-H gem-Difunctionalization of 1,3-Benzodioxoles for the Synthesis of Monofluorocyclohexenes

This protocol describes a visible-light-mediated method for the synthesis of monofluorocyclohexenes starting from 1,3-benzodioxoles and two different alkenes. The reaction proceeds in two steps: a photocatalytic defluorinative coupling followed by a radical addition and cyclization.

Step 1: Mono-γ,γ-difluoroallylation of 1,3-Benzodioxoles

  • To a reaction vessel, add the 1,3-benzodioxole derivative (0.4 mmol), the α-trifluoromethyl alkene (0.2 mmol), and the photocatalyst 4CzIPN (2.5 mol%).

  • Add 2,4,6-collidine (3 equivalents) as a base.

  • Irradiate the reaction mixture with a 5 W blue LED at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion (typically 13-24 hours), quench the reaction and purify the product by column chromatography on silica gel to yield the γ,γ-difluoroallylated 1,3-benzodioxole.

Step 2: Synthesis of Monofluorinated Cyclohexenes

  • In a separate reaction vessel, combine the γ,γ-difluoroallylated 1,3-benzodioxole (from Step 1), the second alkene (e.g., ethyl acrylate), and a more oxidizing iridium photocatalyst.

  • Irradiate the mixture under visible light.

  • The reaction proceeds via a radical addition of the C-H bond of the benzodioxole to the alkene, followed by capture of the in situ generated carbanion and subsequent β-fluoride elimination to afford the monofluorocyclohexene product.

  • After the reaction is complete, as indicated by TLC or NMR, purify the product using standard chromatographic techniques.

Protocol 2: Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles[1]

This protocol details a scalable and environmentally benign electrochemical method for the synthesis of highly fluorinated orthoesters from 1,3-benzodioxole precursors.[1]

Experimental Setup:

  • An undivided electrolytic cell.

  • Boron-doped diamond (BDD) electrodes.

  • A constant current source.

Procedure:

  • In the undivided cell, dissolve the 1,3-benzodioxole substrate (0.5 mmol) in the corresponding fluorinated alcohol (5 mL), which also serves as the solvent.

  • For reactions with HFIP, add a catalytic amount of diisopropylethylamine (DIPEA) (0.02 vol%). For reactions with TFE, use DBU (0.03 vol%) as the base.

  • Conduct the electrolysis at a constant current density of 7.2 mA/cm² at room temperature.

  • Apply a total charge of 3.0 F per mole of substrate.

  • Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or TLC.

  • Upon completion, work up the reaction mixture. For the scaled-up synthesis, the fluorinated alcohol can be recovered by distillation.

  • Purify the crude product by column chromatography to obtain the desired fluorinated orthoester.[1]

Visualizations

experimental_workflow_photocatalysis cluster_step1 Step 1: Mono-γ,γ-difluoroallylation cluster_step2 Step 2: Synthesis of Monofluorocyclohexenes start1 Reactants: 1,3-Benzodioxole α-CF3 Alkene 4CzIPN 2,4,6-Collidine reaction1 Visible Light Irradiation (5W Blue LED, RT) start1->reaction1 product1 γ,γ-Difluoroallylated Benzodioxole reaction1->product1 start2 Reactants: Product from Step 1 Alkene (e.g., Ethyl Acrylate) Iridium Photocatalyst product1->start2 Purified Intermediate reaction2 Visible Light Irradiation start2->reaction2 product2 Monofluorocyclohexene reaction2->product2

Caption: Photocatalytic C-H gem-difunctionalization workflow.

experimental_workflow_electrochemistry cluster_setup Electrochemical Cell Setup cluster_reaction Reaction cell Undivided Cell Anode (BDD) Cathode (BDD) reactants 1,3-Benzodioxole Precursor in Fluorinated Alcohol (Solvent & Reagent) + Base (DIPEA or DBU) power Constant Current Source electrolysis Electrolysis (7.2 mA/cm², 3.0 F, RT) reactants->electrolysis workup Work-up & Purification electrolysis->workup product Fluorinated Orthoester workup->product

Caption: Electrochemical fluorination of benzodioxoles workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,2-Difluorobenzo[d]dioxol-5-amine synthesis.

Synthetic Pathway Overview

The synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine is typically achieved through a two-step process:

  • Nitration: Electrophilic nitration of 2,2-Difluorobenzo[d]dioxole to introduce a nitro group at the 5-position, yielding 5-nitro-2,2-difluorobenzo[d]dioxole.

  • Reduction: Reduction of the nitro group of 5-nitro-2,2-difluorobenzo[d]dioxole to an amine group, affording the final product.

Synthesis_Pathway start 2,2-Difluorobenzo[d]dioxole intermediate 5-Nitro-2,2-difluorobenzo[d]dioxole start->intermediate Nitration (HNO₃, H₂SO₄) end 2,2-Difluorobenzo[d]dioxol-5-amine intermediate->end Reduction (e.g., H₂, Pd/C)

Caption: General synthetic pathway for 2,2-Difluorobenzo[d]dioxol-5-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Step 1: Nitration of 2,2-Difluorobenzo[d]dioxole

Issue 1: Low Yield of 5-nitro-2,2-difluorobenzo[d]dioxole

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Increase temperature: Cautiously increase the reaction temperature in small increments. Note that higher temperatures can lead to the formation of byproducts. - Insufficient nitrating agent: Ensure the molar ratio of nitric acid to the starting material is adequate. A slight excess of nitric acid is often used.
Formation of Byproducts - Over-nitration (dinitration): Control the reaction temperature, keeping it low (typically 0-10 °C), and use a controlled amount of nitrating agent.[1] - Oxidation of the starting material: The presence of the activating benzodioxole ring makes it susceptible to oxidation. Use a protecting group strategy if oxidation is a significant issue.
Poor Work-up Procedure - Loss of product during extraction: Ensure the correct solvent is used for extraction and perform multiple extractions to maximize recovery. - Incomplete precipitation: If precipitating the product from the reaction mixture, ensure the solution is sufficiently cooled and adequate time is allowed for complete precipitation.

Issue 2: Formation of Impurities

Potential CauseRecommended Solution
Formation of Isomers The difluorobenzodioxole directing group can lead to the formation of other nitro-isomers. Optimize the reaction conditions (temperature, solvent, and nitrating agent) to favor the formation of the desired 5-nitro isomer. Purification by column chromatography may be necessary.
Starting Material Contamination Ensure the purity of the starting 2,2-Difluorobenzo[d]dioxole using techniques like GC-MS or NMR before starting the reaction.
Step 2: Reduction of 5-nitro-2,2-difluorobenzo[d]dioxole

Issue 1: Incomplete Reduction to the Amine

Potential CauseRecommended Solution
Catalyst Inactivity (for Catalytic Hydrogenation) - Use fresh catalyst: Ensure the palladium on carbon (Pd/C) or other catalyst is fresh and has been stored properly. - Increase catalyst loading: Gradually increase the weight percentage of the catalyst. - Check for catalyst poisons: Impurities in the substrate or solvent can poison the catalyst. Purify the starting nitro compound if necessary.
Insufficient Hydrogen Source - For H₂ gas: Ensure adequate hydrogen pressure and efficient stirring to facilitate gas-liquid mass transfer. - For transfer hydrogenation (e.g., ammonium formate): Use a sufficient molar excess of the hydrogen donor.
Sub-optimal Reaction Conditions - Temperature: The reaction may require heating. Optimize the temperature to increase the reaction rate without promoting side reactions. - Solvent: Use a solvent that ensures good solubility of the substrate. Protic solvents like ethanol or methanol are often effective for catalytic hydrogenation.

Issue 2: Formation of Byproducts

Potential CauseRecommended Solution
Formation of Azo or Azoxy Compounds This can occur with certain reducing agents like LiAlH₄ with aromatic nitro compounds.[2] Catalytic hydrogenation with Pd/C is generally preferred to minimize these byproducts.
Dehalogenation The fluorine atoms are generally stable, but aggressive reduction conditions could potentially lead to dehalogenation. Use milder reducing agents or optimize conditions (lower temperature, shorter reaction time) if this is observed.
Incomplete Reduction Intermediates Intermediates such as nitroso or hydroxylamine compounds may be present if the reaction is not complete. Ensure complete conversion by monitoring with TLC or other analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the nitration of 2,2-difluorobenzo[d]dioxole?

A1: While specific yields for this exact reaction are not widely published, nitration of similar activated aromatic compounds can range from 60% to over 90%, depending on the optimization of reaction conditions to minimize side reactions. For instance, the nitration of o-xylene in a continuous-flow microreactor has been reported to achieve a yield of 97%.[1]

Q2: What are the best practices for handling the nitrating mixture (HNO₃/H₂SO₄)?

A2: The nitrating mixture is highly corrosive and a strong oxidizing agent. It should be prepared by adding nitric acid slowly to sulfuric acid while cooling in an ice bath. This mixture should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q3: How can I monitor the progress of the reduction of the nitro group?

A3: Thin Layer Chromatography (TLC) is a convenient method. The nitro compound will have a different retention factor (Rf) than the resulting amine. A co-spot of the starting material and the reaction mixture can be used to track the disappearance of the starting material. Staining with a visualizing agent like potassium permanganate can also be helpful.

Q4: What are the recommended catalysts for the reduction of the nitro group?

A4: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of aromatic nitro compounds.[2] Other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be used. The choice of catalyst may depend on the presence of other functional groups in the molecule.

Q5: How can I purify the final product, 2,2-Difluorobenzo[d]dioxol-5-amine?

A5: The crude product can be purified by several methods. Column chromatography on silica gel is a common technique. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product. Distillation under reduced pressure is another option if the compound is a liquid.

Experimental Protocols

The following are generalized protocols based on standard procedures for nitration and catalytic hydrogenation. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Nitration of 2,2-Difluorobenzo[d]dioxole

Materials:

  • 2,2-Difluorobenzo[d]dioxole

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid (1.1 eq) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

  • Dissolve 2,2-Difluorobenzo[d]dioxole (1.0 eq) in dichloromethane.

  • Add the solution of the starting material dropwise to the nitrating mixture at 0 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-nitro-2,2-difluorobenzo[d]dioxole.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation of 5-nitro-2,2-difluorobenzo[d]dioxole

Materials:

  • 5-nitro-2,2-difluorobenzo[d]dioxole

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 5-nitro-2,2-difluorobenzo[d]dioxole (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, but may require higher pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,2-Difluorobenzo[d]dioxol-5-amine.

  • Purify the product as needed.

Data Presentation

Table 1: Representative Reaction Parameters for Nitration
ParameterConditionNotes
Reactants
2,2-Difluorobenzo[d]dioxole1.0 equivalentStarting material
Concentrated Nitric Acid1.1 - 1.5 equivalentsNitrating agent
Concentrated Sulfuric Acid2.0 - 3.0 equivalentsCatalyst and dehydrating agent
Reaction Conditions
Temperature0 - 10 °CReaction is exothermic and should be controlled.
Reaction Time1 - 4 hoursMonitor by TLC or GC for completion.
Work-up & Purification
QuenchingIce-waterTo stop the reaction and precipitate/isolate the product.
ExtractionDichloromethane or Ethyl AcetateTo isolate the product from the aqueous phase.
WashingWater, sat. NaHCO₃ soln., BrineTo remove residual acids and salts.
PurificationColumn Chromatography or RecrystallizationTo isolate the desired isomer.
Table 2: Representative Reaction Parameters for Catalytic Hydrogenation
ParameterConditionNotes
Reactants
5-nitro-2,2-difluorobenzo[d]dioxole1.0 equivalentStarting material
Catalyst10% Pd/C (5-10 mol%)Other catalysts like Pt/C can be used.
Hydrogen SourceH₂ gasOr transfer hydrogenation agents like ammonium formate.
SolventMethanol or EthanolProtic solvents are generally effective.
Reaction Conditions
TemperatureRoom Temperature to 50 °CMay require gentle heating.
Pressure (H₂)1 - 5 atmSubstrate dependent.
Reaction Time2 - 24 hoursMonitor by TLC for completion.
Work-up & Purification
Catalyst RemovalFiltration through Celite®Ensure complete removal of the heterogeneous catalyst.
PurificationColumn Chromatography or DistillationDepends on the physical state of the product.

Visualizations

Troubleshooting_Nitration start Low Nitration Yield incomplete Incomplete Reaction start->incomplete byproducts Byproduct Formation start->byproducts workup Poor Work-up start->workup time Increase Time incomplete->time temp Increase Temp. incomplete->temp reagent More HNO₃ incomplete->reagent dinitration Dinitration byproducts->dinitration oxidation Oxidation byproducts->oxidation extraction Optimize Extraction workup->extraction precipitation Improve Precipitation workup->precipitation temp_control temp_control dinitration->temp_control Control Temp. protection protection oxidation->protection Protecting Group

Caption: Troubleshooting flowchart for low yield in the nitration step.

Troubleshooting_Reduction start Incomplete Reduction catalyst Catalyst Issues start->catalyst hydrogen Insufficient H₂ Source start->hydrogen conditions Sub-optimal Conditions start->conditions fresh Fresh Catalyst catalyst->fresh loading Increase Loading catalyst->loading poison Check for Poisons catalyst->poison pressure Increase H₂ Pressure hydrogen->pressure donor More Donor hydrogen->donor temp Optimize Temp. conditions->temp solvent Change Solvent conditions->solvent

Caption: Troubleshooting flowchart for incomplete reduction.

References

common side reactions in the synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and challenges encountered during the synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the 2,2-difluorobenzo[d]dioxole core?

The most common precursor for the 2,2-difluorobenzo[d]dioxole core is 2,2-dichloro-1,3-benzodioxole. The synthesis typically involves a halogen exchange reaction where the chlorine atoms are replaced by fluorine atoms.

Q2: What is a critical factor to control during the fluorination of 2,2-dichloro-1,3-benzodioxole?

The presence of water is a critical factor to control. Water can react with the starting material, 2,2-dichloro-1,3-benzodioxole, to form pyrocatechol carbonate as a side product.[1][2] This will not only reduce the yield of the desired product but also complicate the purification process. Therefore, using anhydrous reagents and solvents is highly recommended.

Q3: What are some potential side reactions when introducing an amine group onto a difluorinated dioxolane ring?

While not specific to the benzodioxole system, reactions of amines with similar structures like 4,5-dichloro-2,2-difluoro-1,3-dioxolane can offer insights. Potential side reactions include:

  • Elimination: The use of a sterically hindered or strong, non-nucleophilic base can lead to an E2 elimination reaction, resulting in the formation of an unsaturated dioxole.[3]

  • Ring Opening: Although the 1,3-dioxolane ring is generally stable under basic conditions, the use of strong bases or high temperatures could potentially lead to ring-opening side products.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine derivatives, focusing on identifying the cause and providing potential solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2,2-difluorobenzo[d]dioxole Presence of water in the reaction mixture leading to the formation of pyrocatechol carbonate.[1][2]- Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Consider drying the potassium fluoride (if used as a fluorine source) before the reaction.
Incomplete reaction.- Increase reaction time or temperature, monitoring by TLC or GC. - Use a catalyst such as potassium hydrogen fluoride (KHF2) to improve the reaction rate.[1][2]
Presence of an unexpected unsaturated impurity E2 elimination reaction, possibly promoted by a sterically hindered or strong base during amination.[3]- Use a less sterically hindered or a weaker base for the amination step. - Optimize the reaction temperature to favor substitution over elimination.
Formation of polar, ring-opened byproducts Ring-opening of the dioxole ring due to harsh basic conditions or high temperatures.[3]- Use milder basic conditions for the amination or subsequent derivatization steps. - Lower the reaction temperature.
Difficulty in purifying the final amine derivative Presence of unreacted starting materials or side products with similar polarity.- Optimize the stoichiometry of the reagents to ensure complete conversion of the limiting reagent. - Employ a different chromatographic technique (e.g., reverse-phase chromatography) or recrystallization for purification.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a general experimental workflow for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine and a logical approach to troubleshooting common issues.

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Start: 2,2-Dichloro-1,3-benzodioxole Fluorination Fluorination (e.g., with KF) Start->Fluorination Core_Product 2,2-Difluoro-1,3-benzodioxole Fluorination->Core_Product Issue Identify Issue Fluorination->Issue Low Yield Nitration Nitration Core_Product->Nitration Nitro_Intermediate 5-Nitro-2,2-difluorobenzo[d]dioxole Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Final_Product 2,2-Difluorobenzo[d]dioxol-5-amine Reduction->Final_Product Reduction->Issue Impurity Low_Yield Low Yield? Issue->Low_Yield Yes Impurity Impurity Detected? Issue->Impurity Yes Check_Water Check for Water Content Low_Yield->Check_Water Analyze_Side_Product Analyze Side Product (e.g., MS, NMR) Impurity->Analyze_Side_Product Optimize_Conditions Optimize Reaction Conditions (Temp, Base, Time) Analyze_Side_Product->Optimize_Conditions Check_Water->Optimize_Conditions Purification Refine Purification Strategy Optimize_Conditions->Purification

References

Technical Support Center: Purification of 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Difluorobenzo[d]dioxol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the removal of impurities from reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 2,2-Difluorobenzo[d]dioxol-5-amine synthesis and how do they arise?

A1: Common impurities in the synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine typically originate from the synthetic route, which commonly involves the nitration of 2,2-difluorobenzo[d][1][2]dioxole followed by the reduction of the resulting nitro compound.

Potential impurities include:

  • Unreacted Starting Material: Residual 2,2-difluorobenzo[d][1][2]dioxole from an incomplete nitration reaction.

  • Isomeric Nitro Compounds: Nitration of the benzodioxole ring can potentially yield small amounts of other positional isomers, which would then be carried through the reduction step.

  • Incompletely Reduced Intermediates: The reduction of the nitro group may not go to completion, leaving traces of the nitro- or nitroso- intermediates in the final product.

  • Byproducts from the Reduction Step: Depending on the reducing agent used (e.g., catalytic hydrogenation or metal/acid reduction), various byproducts can be formed.[3]

  • Degradation Products: Aromatic amines can be susceptible to oxidation and may discolor upon exposure to air and light, leading to the formation of colored impurities.

Q2: My 2,2-Difluorobenzo[d]dioxol-5-amine appears discolored (e.g., yellow or brown). What causes this and how can I fix it?

A2: Discoloration in aromatic amines is often a sign of oxidation. Trace impurities can catalyze this process. Purification via column chromatography or recrystallization can often remove these colored impurities, yielding a lighter-colored product. Proper storage under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place is crucial to prevent discoloration.

Q3: I am seeing poor peak shape (tailing) when I try to purify 2,2-Difluorobenzo[d]dioxol-5-amine by standard silica gel column chromatography. Why is this happening?

A3: The basic nature of the amine group in 2,2-Difluorobenzo[d]dioxol-5-amine leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column.

Q4: How can I improve the column chromatography of this basic amine?

A4: There are two primary strategies to overcome the issues of purifying basic amines on silica gel:

  • Mobile Phase Modification: Add a small amount of a competing base to the eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v) in your solvent system (e.g., hexane/ethyl acetate).

  • Alternative Stationary Phases: Use a less acidic or a basic stationary phase. Amine-functionalized silica is an excellent option as it is designed to minimize interactions with basic compounds, often resulting in sharper peaks and better separation. Basic alumina is another potential alternative.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 2,2-Difluorobenzo[d]dioxol-5-amine.

Problem Potential Cause Recommended Solution(s)
Low yield after column chromatography Irreversible adsorption of the basic amine onto the acidic silica gel.1. Use an amine-functionalized silica column. 2. Add 0.5-2% triethylamine to the mobile phase. 3. Consider an alternative purification method such as recrystallization via salt formation.
Co-elution of impurities with the product Insufficient resolution in the chosen chromatography system.1. Optimize the mobile phase gradient. A shallower gradient can improve separation. 2. Switch to a higher-resolution stationary phase (e.g., smaller particle size). 3. Try a different solvent system. 4. If the impurity has a different acidic/basic character, an acid-base liquid-liquid extraction prior to chromatography may be effective.
Product "oils out" during recrystallization The compound is insoluble in the cold solvent but also has a melting point below the boiling point of the solvent. The solvent choice is not optimal.1. Use a lower-boiling point solvent in which the compound is soluble when hot and insoluble when cold. 2. Try a multi-solvent system. Dissolve the compound in a good solvent at room temperature, then slowly add a poor solvent until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.
No crystal formation upon cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent even at low temperatures.1. Concentrate the solution by slowly evaporating some of the solvent. 2. Add a small seed crystal of the pure compound to induce crystallization. 3. Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 4. If the compound is highly soluble, add a poor solvent to the solution to reduce its solubility.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography using Amine-Functionalized Silica

This protocol is recommended for routine purification to remove a range of impurities with different polarities.

1. Materials:

  • Crude 2,2-Difluorobenzo[d]dioxol-5-amine

  • Amine-functionalized silica gel

  • Hexane (or heptane)

  • Ethyl acetate

  • Flash chromatography system

2. Procedure:

  • Sample Preparation: Dissolve the crude 2,2-Difluorobenzo[d]dioxol-5-amine in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing: Dry pack the column with amine-functionalized silica gel.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% hexane) for at least 3-5 column volumes.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be from 0% to 50% ethyl acetate over 20-30 column volumes. The exact gradient should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization via Salt Formation

This method is particularly useful for removing non-basic impurities.

1. Materials:

  • Crude 2,2-Difluorobenzo[d]dioxol-5-amine

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

2. Procedure:

  • Salt Formation: Dissolve the crude amine in diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether dropwise. The hydrochloride salt of the amine should precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold diethyl ether.

  • Neutralization: Suspend the collected salt in a mixture of ethyl acetate and water. Add saturated sodium bicarbonate solution portion-wise with vigorous stirring until the aqueous layer is basic (pH > 8).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified free amine.

  • Optional Final Recrystallization: The purified free amine can be further recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

Data Presentation

The following table illustrates the expected improvement in purity based on the application of the described purification techniques. The data is representative for a typical purification of a crude aromatic amine.

Purification Method Initial Purity (Area % by HPLC) Final Purity (Area % by HPLC) Key Impurities Removed
Column Chromatography (Amine-Functionalized Silica) 85%>98%Unreacted starting materials, isomeric byproducts, polar impurities.
Recrystallization (via HCl salt) 85%>97%Non-basic impurities, colored degradation products.

Visualizations

G cluster_synthesis Synthesis cluster_impurities Potential Impurities Start 2,2-Difluorobenzo[d][1,3]dioxole Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 5-Nitro-2,2-difluorobenzo[d][1,3]dioxole Nitration->Nitro_Intermediate Isomers Isomeric Nitro Compounds Nitration->Isomers Side Reaction Reduction Reduction (e.g., H2, Pd/C) Nitro_Intermediate->Reduction Crude_Product Crude 2,2-Difluorobenzo[d]dioxol-5-amine Reduction->Crude_Product Incomplete_Reduction Nitro/Nitroso Intermediates Reduction->Incomplete_Reduction Incomplete Reaction Side_Products Reduction Byproducts Reduction->Side_Products Side Reaction Unreacted_Start Unreacted Starting Material

Caption: Synthetic pathway and origin of common impurities.

G cluster_chrom Column Chromatography Workflow cluster_recryst Recrystallization Workflow Crude_Product Crude Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Column_Chrom Column Chromatography Purification_Choice->Column_Chrom Broad Impurity Profile Recrystallization Recrystallization Purification_Choice->Recrystallization Non-basic Impurities Select_Column Select Stationary Phase Column_Chrom->Select_Column Form_Salt Form HCl Salt Recrystallization->Form_Salt Pure_Product Pure Product (>98%) Amine_Silica Amine-Functionalized Silica Select_Column->Amine_Silica Recommended Std_Silica_TEA Standard Silica + TEA Select_Column->Std_Silica_TEA Alternative Elute Elute with Gradient Amine_Silica->Elute Std_Silica_TEA->Elute Analyze Analyze Fractions (TLC/HPLC) Elute->Analyze Combine_Evap Combine & Evaporate Analyze->Combine_Evap Combine_Evap->Pure_Product Isolate_Salt Isolate Salt by Filtration Form_Salt->Isolate_Salt Neutralize Neutralize with Base Isolate_Salt->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Evap Dry & Evaporate Extract->Dry_Evap Dry_Evap->Pure_Product

Caption: Decision workflow for purification of 2,2-Difluorobenzo[d]dioxol-5-amine.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 2,2-Difluorobenzo[d]dioxol-5-amine.

Troubleshooting Guides

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions with 2,2-Difluorobenzo[d]dioxol-5-amine, providing potential causes and recommended solutions in a question-and-answer format.

Buchwald-Hartwig Amination

Question 1: I am observing low to no conversion of my aryl halide when reacting with 2,2-Difluorobenzo[d]dioxol-5-amine. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Buchwald-Hartwig amination with 2,2-Difluorobenzo[d]dioxol-5-amine, an electron-deficient aniline, is a common challenge. The reduced nucleophilicity of the amine due to the electron-withdrawing nature of the difluorinated ring is a primary factor. Here are several troubleshooting steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be inefficient. Utilize bulky, electron-rich phosphine ligands that are known to promote the coupling of challenging substrates. Consider screening ligands such as BrettPhos, XPhos, or RuPhos. Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can also lead to more reproducible and higher-yielding reactions.[1]

  • Base Selection: A strong, non-nucleophilic base is often crucial for deprotonating the weakly acidic N-H bond of the aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are generally the bases of choice for these reactions.

  • Reaction Temperature: These couplings often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider gradually increasing it in 10-20 °C increments.

  • Inert Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration. Oxygen can deactivate the active Pd(0) catalyst.

Question 2: I am seeing significant formation of side products, such as hydrodehalogenation of my aryl halide or biaryl formation. How can I minimize these?

Answer:

Side product formation can be indicative of several issues within the catalytic cycle. Here are some strategies to mitigate these unwanted reactions:

  • Hydrodehalogenation: This side reaction can occur due to competitive β-hydride elimination. Using a bulkier ligand can sterically hinder this pathway. Also, ensure your amine is of high purity, as impurities can sometimes promote this side reaction.

  • Biaryl Homocoupling: The formation of biaryl products from the self-coupling of your aryl halide can sometimes be favored at high temperatures and high local concentrations of base. Consider lowering the reaction temperature and ensuring slow, portion-wise addition of the base.

  • Ligand Screening: The choice of ligand is critical in directing the reaction towards the desired C-N bond formation and away from side reactions. A screening of different bulky phosphine ligands is often the most effective way to identify the optimal conditions for your specific substrate.

Suzuki-Miyaura Coupling

Question 3: I am attempting a Suzuki-Miyaura coupling with a boronic acid derivative of 2,2-Difluorobenzo[d]dioxol-5-amine and am experiencing low yields. What should I investigate?

Answer:

Low yields in Suzuki-Miyaura couplings can stem from several factors, particularly when dealing with substrates containing potentially coordinating groups like an amine.

  • Catalyst Inhibition: The nitrogen atom of the amine can coordinate to the palladium center, leading to catalyst inhibition or deactivation. To counteract this, you can try increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%).

  • Protodeboronation: Boronic acids, especially electron-rich ones, can be susceptible to protodeboronation (cleavage of the C-B bond) under the reaction conditions. Using boronic esters (e.g., pinacol esters) can often mitigate this issue. Also, ensure your base is not overly strong or used in large excess, and that the reaction is run under anhydrous conditions.

  • Ligand Choice: For challenging Suzuki couplings, standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient transmetalation and reductive elimination.

  • Base and Solvent: The choice of base and solvent is crucial. Common bases include K₃PO₄ and Cs₂CO₃. The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, needs to be optimized to ensure all components are sufficiently soluble.

Sonogashira Coupling

Question 4: My Sonogashira coupling of a halogenated 2,2-Difluorobenzo[d]dioxol-5-amine derivative is not proceeding. What are the critical parameters to check?

Answer:

Failed Sonogashira reactions are often due to issues with the catalyst system or reaction conditions.

  • Catalyst Activity: The active Pd(0) species is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. The copper(I) co-catalyst (typically CuI) should be fresh, as it can degrade over time.

  • Base: A suitable amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in sufficient excess.

  • Ligand Selection: For less reactive aryl halides (bromides or chlorides), more electron-rich and bulky phosphine ligands may be required to facilitate the oxidative addition step.

  • Homocoupling (Glaser Coupling): The formation of a diyne from the homocoupling of the terminal alkyne is a common side reaction, often promoted by the presence of oxygen. Rigorous exclusion of air is the most effective way to minimize this. Running the reaction under copper-free conditions is another strategy to avoid this side product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for aryl halides in these cross-coupling reactions?

A1: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride. Aryl iodides and bromides are the most commonly used substrates. Aryl chlorides are less reactive and often require more specialized and active catalyst systems.[2]

Q2: How does the electronic nature of the 2,2-Difluorobenzo[d]dioxol-5-amine affect its reactivity in Buchwald-Hartwig amination?

A2: The two fluorine atoms on the dioxole ring are strongly electron-withdrawing, which reduces the electron density on the aniline nitrogen. This makes the amine less nucleophilic and can slow down the rate of the reaction. Consequently, more forcing conditions (higher temperature, stronger base, more active catalyst) are often required compared to reactions with electron-rich anilines.

Q3: Can I use a "one-size-fits-all" catalyst system for all cross-coupling reactions with this substrate?

A3: It is unlikely that a single catalyst system will be optimal for all types of cross-coupling reactions (Buchwald-Hartwig, Suzuki, Sonogashira) and for all possible coupling partners. The ideal catalyst, ligand, base, and solvent combination is highly dependent on the specific transformation. It is always recommended to perform a small-scale screen of reaction conditions to identify the optimal parameters for your specific reaction.

Q4: How can I effectively remove the palladium catalyst from my final product?

A4: Residual palladium can be a concern, especially for pharmaceutical applications. Several methods can be used for its removal, including:

  • Silica Gel Chromatography: This is the most common method for purification in a research setting.

  • Treatment with Activated Carbon: Stirring the crude product solution with activated carbon can help adsorb residual palladium.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols) that can selectively bind to and remove palladium.

Data Presentation

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions. Note that these are generalized conditions and may require optimization for specific substrates.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides with Anilines

ParameterAryl BromideAryl Chloride
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, RuPhos, BrettPhosXPhos, RuPhos, BrettPhos
Catalyst Loading 1-2 mol %2-4 mol %
Base NaOtBu or K₃PO₄NaOtBu or KOtBu
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-110 °C100-130 °C
Reaction Time 12-24 h18-36 h

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

ParameterCondition
Palladium Source Pd(PPh₃)₄ or PdCl₂(dppf)
Ligand PPh₃, SPhos, or XPhos
Catalyst Loading 2-5 mol %
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Dioxane/H₂O or Toluene/H₂O
Temperature 80-120 °C
Reaction Time 6-24 h

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Halides

ParameterCondition
Palladium Source PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Ligand PPh₃
Catalyst Loading 1-5 mol % (Pd), 2-10 mol % (Cu)
Base Triethylamine or Diisopropylamine
Solvent THF or DMF
Temperature Room Temperature to 80 °C
Reaction Time 2-24 h

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), 2,2-Difluorobenzo[d]dioxol-5-amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube with a septum and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the aryl halide derivative of 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol %).

  • Seal the Schlenk tube with a septum and evacuate and backfill with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk tube, add the halogenated 2,2-Difluorobenzo[d]dioxol-5-amine derivative (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol %), and CuI (0.06 mmol, 6 mol %).

  • Seal the Schlenk tube with a septum and evacuate and backfill with argon three times.

  • Add anhydrous, degassed triethylamine (3 mL) and anhydrous, degassed THF (7 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineComplex Amine Complex OxAdd->AmineComplex R₂NH AmidoComplex Amido Complex AmineComplex->AmidoComplex Base BaseH [Base-H]⁺X⁻ AmineComplex->BaseH AmidoComplex->Pd0 Reductive Elimination Product N-Aryl Product AmidoComplex->Product ArylHalide Ar-X Amine R₂NH Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Troubleshooting_Workflow Start Low/No Product Yield CheckCatalyst Check Catalyst System (Pd source, ligand, loading) Start->CheckCatalyst CheckBase Evaluate Base (Strength, amount) Start->CheckBase CheckConditions Assess Reaction Conditions (Temp, time, solvent) Start->CheckConditions CheckPurity Verify Reagent Purity & Inert Atmosphere Start->CheckPurity OptimizeCatalyst Screen Ligands & Increase Catalyst Loading CheckCatalyst->OptimizeCatalyst OptimizeBase Screen Bases & Adjust Stoichiometry CheckBase->OptimizeBase OptimizeConditions Increase Temperature & Extend Reaction Time CheckConditions->OptimizeConditions PurifyReagents Purify Starting Materials & Ensure Rigorous Degassing CheckPurity->PurifyReagents Success Improved Yield OptimizeCatalyst->Success OptimizeBase->Success OptimizeConditions->Success PurifyReagents->Success

Caption: General troubleshooting workflow for optimizing cross-coupling reactions.

References

Technical Support Center: Purification of Fluorinated Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude fluorinated aromatic amines?

A1: Common impurities often originate from the synthetic route used. For instance, in the common synthesis involving the reduction of a fluoronitrobenzene, impurities can include:

  • Unreacted Starting Material: Residual fluoronitrobenzene.

  • Intermediates: Partially reduced intermediates from the nitro group reduction.

  • Byproducts of Reduction: Compounds formed from side reactions of the reducing agent.

  • Over-alkylation Products: In cases of N-alkylation synthesis, di- or tri-alkylated amines can be present.[1]

  • Oxidation/Polymerization Products: Aromatic amines can be sensitive to air and light, leading to the formation of colored polymeric impurities.

Q2: How does the position of the fluorine atom on the aromatic ring affect purification?

A2: The position of the fluorine atom significantly influences the physicochemical properties of the amine, which in turn affects its purification. Fluorine's strong electron-withdrawing effect can lower the basicity (pKa) of the amine.[2] This effect is most pronounced when the fluorine is in the ortho or para position relative to the amino group. This change in pKa can be leveraged in acid-base extractions for more selective separation. The position also affects the molecule's dipole moment and crystal packing ability, which are important factors in chromatography and recrystallization, respectively.

Q3: My fluorinated aromatic amine is a dark oil or solid. How can I remove the color?

A3: The color is often due to trace amounts of oxidized or polymerized impurities. Several methods can be employed to decolorize your sample:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Silica Gel Plug: Dissolve the crude product in a minimally polar solvent and pass it through a short plug of silica gel. The more polar colored impurities will often be retained on the silica.

  • Distillation: For liquid amines, vacuum distillation can be effective in separating the desired product from non-volatile colored impurities.

Q4: I am having trouble crystallizing my fluorinated aromatic amine. It keeps oiling out. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly. To promote crystallization, you can try the following:

  • Slower Cooling: Allow the hot solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can induce crystallization.

  • Solvent System Modification: Try using a different solvent or a mixture of solvents. If a single solvent isn't working, a two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be effective.

Troubleshooting Guides

This section provides troubleshooting for common purification techniques in a question-and-answer format.

Recrystallization
Problem Possible Cause(s) Solution(s)
Low Recovery of Crystals - Too much solvent was used. - Premature crystallization during hot filtration. - The compound is too soluble in the cold solvent.- Use the minimum amount of hot solvent to dissolve the compound. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). - Choose a solvent in which the compound has lower solubility at cold temperatures. Try a mixed solvent system.
No Crystals Form Upon Cooling - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add a co-solvent in which the compound is less soluble (an "anti-solvent"). - Cool the solution in an ice-salt bath for a longer period.
Product is Still Impure After Recrystallization - Inefficient removal of impurities. - Co-crystallization of impurities.- Ensure slow cooling to allow for selective crystallization. - Try a different recrystallization solvent. - Perform a second recrystallization. - Consider a preliminary purification step like column chromatography.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Streaking or Tailing of the Compound Spot on TLC/Column - The compound is too polar for the solvent system. - Interaction with acidic silica gel (for basic amines). - The column is overloaded.- Increase the polarity of the mobile phase. - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. - Use a smaller amount of crude material or a larger column.
Poor Separation of Compound and Impurity - The polarity of the mobile phase is too high. - The chosen stationary phase is not suitable.- Decrease the polarity of the mobile phase. - Try a different stationary phase (e.g., alumina, or reversed-phase silica). - Use a gradient elution.
Compound Does Not Elute from the Column - The mobile phase is not polar enough. - The compound has decomposed on the stationary phase.- Gradually increase the polarity of the mobile phase. - If decomposition is suspected, switch to a more inert stationary phase like deactivated silica or alumina.
Cracked or Channeled Column Bed - Improper packing of the stationary phase. - The column ran dry.- Ensure the stationary phase is packed as a uniform slurry. - Always keep the solvent level above the top of the stationary phase.
Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Emulsion Formation at the Interface - Vigorous shaking of the separatory funnel.- Gently swirl or invert the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of Celite.
Low Recovery of the Amine - Incomplete extraction into the aqueous acid layer. - Incomplete precipitation upon basification.- Perform multiple extractions with the aqueous acid. - Ensure the aqueous solution is sufficiently basic (pH > 10) to precipitate the free amine. - Cool the solution in an ice bath to decrease the solubility of the amine.
Product is Contaminated with the Neutral/Acidic Compound - Incomplete separation of layers. - Insufficient washing of the organic layer.- Allow adequate time for the layers to separate completely. - After the initial extraction, wash the organic layer with a fresh portion of the aqueous solution.

Data Presentation

The following tables provide a summary of relevant physicochemical properties and representative purification data for some fluorinated aromatic amines.

Table 1: Physicochemical Properties of Selected Fluorinated Anilines

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogP
AnilineC₆H₇N93.134.630.90
2-FluoroanilineC₆H₆FN111.123.201.15
3-FluoroanilineC₆H₆FN111.123.501.15
4-FluoroanilineC₆H₆FN111.124.651.15
2,4-DifluoroanilineC₆H₅F₂N129.113.26 (Predicted)1.50
3-(Trifluoromethyl)anilineC₇H₆F₃N161.123.372.27

Data sourced from various chemical databases and literature.[3][4][5] pKa and logP values can vary slightly depending on the determination method.

Table 2: Representative Purification Data

CompoundPurification MethodStarting Purity (%)Final Purity (%)Yield (%)Reference/Notes
3-Chloro-4-fluoroanilineRecrystallization (Ethanol/Water)~90>9875-85General lab procedure
4-Bromo-3-(trifluoromethyl)anilineColumn Chromatography (Hexane/EtOAc)~85>9980-90Optimized lab protocol
3,5-DifluoroanilineDistillation~95>99~90From crude reaction mixture after workup[6]
2,6-DifluoroanilineFractional DistillationMixture99VariableSeparation from 2,3-isomer[7]
p-AminobenzotrifluorideDistillationCrude>98GoodAfter extraction[8]

Note: Yields and purities are highly dependent on the scale of the reaction, the nature of the impurities, and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of 3-Chloro-4-fluoroaniline

Objective: To purify crude 3-chloro-4-fluoroaniline by recrystallization from an ethanol/water mixed solvent system.

Materials:

  • Crude 3-chloro-4-fluoroaniline

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 3-chloro-4-fluoroaniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (turbid). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 4-Bromo-3-(trifluoromethyl)aniline

Objective: To purify crude 4-bromo-3-(trifluoromethyl)aniline using flash column chromatography.

Materials:

  • Crude 4-bromo-3-(trifluoromethyl)aniline

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine a suitable solvent system by TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be used. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Acid-Base Extraction of a Fluoroaniline from a Neutral Impurity

Objective: To separate a fluorinated aromatic amine from a neutral impurity using acid-base extraction.

Materials:

  • Crude mixture containing the fluoroaniline and a neutral impurity

  • Diethyl ether (or another suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude mixture in diethyl ether in a separatory funnel.

  • Acidic Extraction: Add 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and vent frequently. Shake gently for 1-2 minutes. Allow the layers to separate. The protonated fluoroaniline will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Washing the Organic Layer: Wash the organic layer (containing the neutral impurity) with brine, then dry it over anhydrous sodium sulfate. The neutral compound can be recovered by evaporating the solvent.

  • Basification and Isolation of Amine: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The neutral fluoroaniline will precipitate out.

  • Back Extraction: Add a fresh portion of diethyl ether to the basic aqueous solution and perform an extraction to recover the precipitated amine into the organic layer.

  • Drying and Isolation: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain the purified fluorinated aromatic amine.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Initial Purification Initial Purification (e.g., Extraction, Filtration) Crude Product->Initial Purification Primary Purification Primary Purification (e.g., Recrystallization, Chromatography) Initial Purification->Primary Purification Purity Check Purity Check (TLC, NMR, GC-MS) Primary Purification->Purity Check Purity Check->Primary Purification Further Purification Needed Pure Product Pure Product Purity Check->Pure Product Purity OK

Caption: General experimental workflow for the purification of fluorinated aromatic amines.

Troubleshooting_Purification start Impure Product After Initial Purification is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) distillation Consider Vacuum Distillation is_solid->distillation Liquid/Low MP Solid recrystallization_ok Recrystallization successful? try_recrystallization->recrystallization_ok recrystallization_ok->column_chromatography No (Oiling out/ Low Purity) purity_check Check Purity recrystallization_ok->purity_check Yes is_amine_basic Is the amine basic? column_chromatography->is_amine_basic add_base_modifier Add base modifier (e.g., TEA) to mobile phase is_amine_basic->add_base_modifier Yes use_normal_phase Use Normal-Phase Chromatography is_amine_basic->use_normal_phase No add_base_modifier->use_normal_phase use_normal_phase->purity_check purity_check->column_chromatography Purity < 98% end Pure Product purity_check->end Purity > 98% distillation->purity_check

Caption: Troubleshooting decision tree for the purification of fluorinated aromatic amines.

Purification_Method_Selection start Crude Product properties Assess Product Properties: - Solid or Liquid? - Polarity? - Thermal Stability? start->properties solid Solid properties->solid Solid liquid Liquid/Low MP Solid properties->liquid Liquid purity_diff Significant Polarity Difference between Product and Impurities? properties:e->purity_diff:w Polarity? recrystallization Recrystallization solid->recrystallization distillation Distillation liquid->distillation chromatography Column Chromatography acid_base Acid-Base Extraction purity_diff->chromatography Yes acidic_basic_impurities Acidic or Basic Impurities? purity_diff->acidic_basic_impurities No acidic_basic_impurities->chromatography No acidic_basic_impurities->acid_base Yes

Caption: Logical guide for selecting an appropriate purification method.

References

preventing decomposition of 2,2-Difluorobenzo[d]dioxol-5-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Difluorobenzo[d]dioxol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and reactivity of this compound during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,2-Difluorobenzo[d]dioxol-5-amine?

A1: 2,2-Difluorobenzo[d]dioxol-5-amine is susceptible to two main types of degradation:

  • Oxidation of the Amine Group: Like many aromatic amines, the amino group can be sensitive to oxidation, which may lead to the formation of colored impurities and byproducts, especially when exposed to air, light, or oxidizing agents.

  • Decomposition of the 2,2-Difluorobenzodioxole Ring: The difluorobenzodioxole ring system can be unstable under certain harsh conditions. Evidence from related structures suggests that the ring may be susceptible to opening under strong nucleophilic, acidic, or basic conditions.

Q2: I am observing a low yield in my acylation reaction. What could be the cause?

A2: Low yields in acylation reactions with 2,2-Difluorobenzo[d]dioxol-5-amine can be due to several factors:

  • Diacylation: The initially formed amide can sometimes undergo a second acylation, leading to a diacylated byproduct. This is more common with highly reactive acylating agents or under forcing reaction conditions.

  • Reagent Purity: Impurities in the starting amine or the acylating agent can lead to side reactions and lower the yield of the desired product.

  • Reaction Conditions: Suboptimal temperature, solvent, or base can lead to incomplete reaction or decomposition.

Q3: How can I prevent side reactions during electrophilic aromatic substitution (EAS)?

A3: The amino group of 2,2-Difluorobenzo[d]dioxol-5-amine is a strong activating group, which can lead to polysubstitution during electrophilic aromatic substitution reactions like nitration or halogenation. To control the reaction and achieve mono-substitution, it is highly recommended to protect the amine functionality, typically as an acetamide, before performing the EAS reaction.

Q4: Is the 2,2-difluorobenzodioxole ring stable to strong acids and bases?

A4: While robust under many conditions, the 2,2-difluorobenzodioxole moiety may be labile under harsh acidic or basic conditions, potentially leading to ring-opening. It is advisable to screen for milder reaction conditions whenever possible.

Troubleshooting Guides

Issue 1: Formation of Colored Impurities During Reaction or Storage
Possible Cause Troubleshooting Steps
Oxidation of the amine - Store 2,2-Difluorobenzo[d]dioxol-5-amine under an inert atmosphere (e.g., nitrogen or argon). - Keep the compound in a dark, cool place. - Degas solvents before use. - If oxidation is suspected during a reaction, consider adding an antioxidant or performing the reaction under strictly anaerobic conditions.
Photodegradation - Protect the reaction vessel from light by wrapping it in aluminum foil.
Issue 2: Low Yield or Multiple Products in Amide Coupling Reactions
Possible Cause Troubleshooting Steps
Diacylation - Use a controlled stoichiometry of the acylating agent (1.0-1.1 equivalents). - Add the acylating agent slowly at a low temperature (e.g., 0 °C). - Consider using a less reactive acylating agent or a milder coupling reagent.
Decomposition of starting material - Protect the amine as an acetamide before coupling, followed by deprotection. - Use milder coupling conditions (e.g., HATU, HOBt with EDC instead of acyl chlorides).
Poor solubility - Screen for a suitable solvent that dissolves all reactants.
Issue 3: Suspected Decomposition of the 2,2-Difluorobenzodioxole Ring
Possible Cause Troubleshooting Steps
Harsh basic or nucleophilic conditions - Avoid strong, non-hindered bases like sodium hydroxide or potassium hydroxide at elevated temperatures. - Consider using bulkier, non-nucleophilic bases like DBU or proton sponge. - If a strong base is required, run the reaction at the lowest possible temperature and for the shortest time necessary.
Strongly acidic conditions - Avoid refluxing in strong mineral acids. - If acidic conditions are necessary, consider using a milder acid or performing the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Protection of the Amine Group as an Acetamide

This protocol describes the protection of the amino group of 2,2-Difluorobenzo[d]dioxol-5-amine to prevent side reactions during subsequent transformations.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetamide.

Protocol 2: Deprotection of the Acetamide

Materials:

  • N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide

  • Hydrochloric acid (concentrated)

  • Methanol or Ethanol

  • Sodium hydroxide solution

Procedure:

  • Suspend the acetamide in methanol or ethanol.

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution until basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free amine.

Visualizations

Plausible Decomposition Pathway

cluster_main Plausible Decomposition of 2,2-Difluorobenzo[d]dioxol-5-amine Start 2,2-Difluorobenzo[d]dioxol-5-amine Intermediate Activated Intermediate Start->Intermediate Strong Nucleophile / Harsh Base Product Ring-Opened Product (Catechol Derivative) Intermediate->Product Hydrolysis

Caption: Plausible decomposition pathway under harsh nucleophilic/basic conditions.

Experimental Workflow for Amine Protection

cluster_workflow Workflow for Amine Protection Start Start with 2,2-Difluorobenzo[d]dioxol-5-amine Step1 Dissolve in DCM with Pyridine Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Acetic Anhydride Step2->Step3 Step4 Reaction at RT Step3->Step4 Step5 Aqueous Workup Step4->Step5 End Protected Acetamide Step5->End

Caption: Experimental workflow for the protection of the amine group.

Troubleshooting Logic for Low Yield in Acylation

cluster_troubleshooting Troubleshooting Low Acylation Yield Start Low Yield Observed Check1 Analyze Crude Reaction Mixture (TLC/LCMS) Start->Check1 Path1 Multiple Products Observed Check1->Path1 Yes Path2 Mainly Unreacted Starting Material Check1->Path2 No Solution1 Consider Diacylation: - Reduce equivalents of acylating agent - Lower reaction temperature Path1->Solution1 Solution2 Incomplete Reaction: - Increase reaction time/temperature - Check reagent purity/activity Path2->Solution2

troubleshooting guide for low reactivity of 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for 2,2-Difluorobenzo[d]dioxol-5-amine. This resource is tailored for researchers, scientists, and drug development professionals to provide direct solutions to challenges encountered during its use in chemical synthesis.

Understanding the Low Reactivity

The primary challenge when working with 2,2-Difluorobenzo[d]dioxol-5-amine is its inherently low nucleophilicity. This reduced reactivity stems from the strong electron-withdrawing nature of the difluoromethylenedioxy group (-OCF₂O-). The two highly electronegative fluorine atoms pull electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amine group.[1][2][3][4] This decrease in electron density on the nitrogen makes it a weaker nucleophile compared to other substituted anilines, such as benzo[d][5][6]dioxol-5-amine.

G cluster_effect amine H₂N– ring Aromatic Ring ring->amine Reduces e⁻ density dioxole –O–CF₂–O– dioxole->ring Pulls e⁻ density ewg_effect Strong Inductive Effect (-I) Electron Density Withdrawal

Caption: Inductive electron withdrawal by the -OCF₂O- group reduces amine nucleophilicity.

Troubleshooting Guide for Common Reactions

This guide addresses frequent issues encountered during key synthetic transformations involving 2,2-Difluorobenzo[d]dioxol-5-amine.

Issue 1: Low Yield in N-Acylation Reactions

Question: My N-acylation reaction (e.g., with acetic anhydride or an acyl chloride) is showing poor conversion and low yield. What steps can I take to improve it?

Answer: Low conversion in N-acylation is a direct consequence of the amine's low nucleophilicity. Consider the following optimization strategies:

  • Increase Reagent Electrophilicity: The less reactive the amine, the more reactive the acylating agent needs to be.

    • Solution: Switch from less reactive anhydrides to more reactive acyl chlorides or bromides. For particularly stubborn cases, activation of a carboxylic acid with coupling agents (e.g., HATU, HOBt/EDC) followed by addition of the amine may be effective.

  • Optimize Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.[6][7]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring for potential decomposition.

    • Catalyst: The use of a catalyst can facilitate the reaction.

    • Solution: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) or a similar acylation catalyst. Ensure a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to neutralize the acid byproduct.

  • Solvent Selection:

    • Solution: Use polar aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF) which can help solubilize reagents without hindering the amine's reactivity.[8]

Issue 2: Incomplete N-Alkylation

Question: I am struggling with an N-alkylation reaction using an alkyl halide. The reaction is sluggish and a significant amount of starting material remains. How can I drive it to completion?

Answer: Similar to acylation, N-alkylation is highly dependent on the amine's nucleophilic strength. The following adjustments can improve reaction outcomes:

  • Reactivity of the Alkylating Agent:

    • Solution: Employ more reactive alkylating agents. The general order of reactivity is R-I > R-Br > R-Cl.[7] Using alkyl triflates (R-OTf) offers even higher reactivity.

  • Choice of Base and Solvent:

    • Solution: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. These bases are best paired with polar aprotic solvents like DMF or ACN, which promote Sₙ2 reactions.[8]

  • Temperature and Reaction Time:

    • Solution: These reactions often require elevated temperatures (e.g., 60-100 °C) and extended reaction times.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

G start Start: Low Reaction Conversion check_purity 1. Verify Purity of Starting Amine (TLC, NMR) start->check_purity increase_electrophilicity 2. Increase Reagent Electrophilicity (e.g., RCOCl > (RCO)₂O) check_purity->increase_electrophilicity Purity OK optimize_conditions 3. Optimize Conditions increase_electrophilicity->optimize_conditions increase_temp Increase Temperature (e.g., 25°C → 60°C) optimize_conditions->increase_temp Temp add_catalyst Add Catalyst (e.g., DMAP for acylation) optimize_conditions->add_catalyst Catalyst change_solvent Change Solvent (e.g., to ACN or DMF) optimize_conditions->change_solvent Solvent monitor 4. Monitor Reaction (TLC/LCMS) increase_temp->monitor add_catalyst->monitor change_solvent->monitor end Reaction Complete monitor->end

Caption: A logical workflow for troubleshooting low reactivity experiments.

Data Presentation: Reaction Optimization

The following table summarizes a hypothetical solvent and temperature screen for the N-acetylation of 2,2-Difluorobenzo[d]dioxol-5-amine with acetyl chloride, illustrating the impact of reaction conditions on product yield.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)Triethylamine251235%
2Dichloromethane (DCM)Triethylamine40 (reflux)1265%
3Acetonitrile (ACN)Triethylamine251245%
4Acetonitrile (ACN)Triethylamine80688%
5Tetrahydrofuran (THF)Triethylamine65 (reflux)1250%
6Acetonitrile (ACN)Pyridine80675%

Data is illustrative and intended for guidance purposes.

Experimental Protocols

Protocol: N-Acetylation of 2,2-Difluorobenzo[d]dioxol-5-amine

This protocol is an example of an optimized procedure based on the troubleshooting principles discussed.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-Difluorobenzo[d]dioxol-5-amine and anhydrous acetonitrile (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of acetyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to quench the excess acetyl chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to obtain the pure N-(2,2-difluorobenzo[d]dioxol-5-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: Why is 2,2-Difluorobenzo[d]dioxol-5-amine significantly less reactive than its non-fluorinated analog, benzo[d][5][6]dioxol-5-amine? A1: The two fluorine atoms on the methylene bridge are powerful electron-withdrawing groups.[3][4] They pull electron density away from the amine via an inductive effect, reducing its ability to act as a nucleophile. The simple methylene bridge (-OCH₂O-) in the non-fluorinated analog has a much weaker inductive effect, resulting in a more nucleophilic amine.

Q2: My starting material is a dark oil or solid. Could this be affecting my reaction? A2: Yes, a dark color often indicates the presence of oxidized impurities.[5] Amines, in general, can be susceptible to air oxidation over time.[5] These impurities can interfere with catalytic reactions or lead to undesired side products. It is recommended to use pure, colorless starting material. If necessary, the amine can be purified by column chromatography or by treating a solution of the crude product with activated carbon during recrystallization.[5][9]

Q3: Can the low reactivity of this amine be beneficial? A3: Yes. In complex molecules with multiple amine functionalities of varying reactivity, the lower nucleophilicity of this amine could allow for selective reaction at a more reactive amine site while leaving the 2,2-difluorobenzo[d]dioxol-5-amine group untouched, thus avoiding the need for protecting group strategies.

Q4: I am planning a Suzuki coupling reaction. How does the low reactivity of the amine affect this? A4: For a Suzuki coupling, the amine typically needs to be converted into a different functional group first (e.g., a halide via a Sandmeyer reaction). The electronic properties of the 2,2-difluorobenzo[d]dioxole moiety will influence the reactivity of that halide. The electron-withdrawing nature can make oxidative addition of the palladium catalyst more challenging, potentially requiring more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or higher temperatures to achieve good conversion.[10]

References

Technical Support Center: Protecting Group Selection for 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and implementation of amine protecting groups for 2,2-Difluorobenzo[d]dioxol-5-amine. The guidance is tailored for researchers, scientists, and drug development professionals encountering challenges during their synthetic experiments.

Introduction

2,2-Difluorobenzo[d]dioxol-5-amine is an aniline derivative with a difluorinated methylene dioxy bridge, which acts as a strong electron-withdrawing group. This electronic feature significantly reduces the nucleophilicity of the amine, making its protection a non-trivial step in a synthetic sequence. Standard protection protocols may require modification to achieve high yields. This guide addresses common issues and provides detailed experimental protocols for suitable protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of 2,2-Difluorobenzo[d]dioxol-5-amine more challenging than for simple anilines?

The difluoromethylene group on the aromatic ring is strongly electron-withdrawing. This effect decreases the electron density on the nitrogen atom, making the amine less nucleophilic. As a result, it reacts more slowly with electrophilic protecting group reagents, often leading to incomplete reactions or requiring more forcing conditions.[1]

Q2: Which are the most suitable protecting groups for this substrate?

The most commonly employed and suitable protecting groups for electron-deficient anilines like 2,2-Difluorobenzo[d]dioxol-5-amine are carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as the trifluoroacetyl (TFA) group. The choice depends on the desired stability and orthogonality with other functional groups in your molecule.

Q3: What is "orthogonal protection" and why is it important?

Orthogonal protection is a strategy that uses multiple protecting groups in a molecule that can be removed under different, specific conditions without affecting the others.[2] For example, a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) are orthogonal. This allows for the selective deprotection and reaction of different functional groups within the same molecule, which is crucial in multi-step synthesis.[2]

Q4: My Boc-protection reaction is very slow and gives low yields. What can I do?

For electron-deficient anilines, consider the following modifications to your protocol:

  • Increase Temperature: Heating the reaction mixture can significantly increase the reaction rate.

  • Use a Catalyst: Adding a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.

  • Extended Reaction Time: These reactions may require significantly longer times than for more nucleophilic amines. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Solvent Choice: Aprotic polar solvents like THF, DMF, or acetonitrile are generally suitable.

Q5: I am having trouble removing the Boc group. What are the recommended conditions?

While standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) are often effective, electron-deficient anilines can form more stable carbamates.[3][4] If deprotection is sluggish, you may need to:

  • Increase the concentration of TFA.

  • Use a stronger acid system, such as HCl in dioxane or methanol.[4][5]

  • Increase the reaction temperature.

Q6: Can I use a Cbz group, and what are the advantages and disadvantages?

Yes, the Cbz group is a viable option.

  • Advantages: It is stable to acidic and basic conditions, making it orthogonal to many other protecting groups.[6] It is introduced using benzyl chloroformate (Cbz-Cl), which is often reactive enough for electron-deficient anilines.[6]

  • Disadvantages: The most common deprotection method is catalytic hydrogenolysis (H₂/Pd-C), which is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.[6]

Q7: Is the trifluoroacetyl group a good option?

The trifluoroacetyl group is an excellent choice for protecting electron-deficient amines due to its high stability.

  • Advantages: It is very stable to strongly acidic conditions.[7]

  • Disadvantages: Deprotection requires basic conditions (e.g., K₂CO₃ in methanol/water), which might not be compatible with base-labile functional groups elsewhere in the molecule.[7]

Troubleshooting Guides

Issue 1: Incomplete or Failed Boc Protection
Symptom Possible Cause Suggested Solution
Low conversion to the Boc-protected product.Insufficient reactivity of the amine.Increase reaction temperature (40-60 °C). Extend reaction time (monitor by TLC). Use a more polar aprotic solvent like DMF.
No reaction observed.Reagents are not active.Check the quality of the Boc-anhydride. Ensure the solvent is anhydrous if required by the specific protocol.
Formation of side products.Di-tert-butylation or reaction with other nucleophilic groups.Use a stoichiometric amount of Boc-anhydride. Carefully control the reaction temperature.
Issue 2: Difficulty in Deprotection of Boc-Protected Amine
Symptom Possible Cause Suggested Solution
Incomplete deprotection with standard TFA/DCM.Increased stability of the carbamate due to the electron-withdrawing nature of the substrate.Increase the concentration of TFA (e.g., from 20% to 50%). Switch to a stronger acid like 4M HCl in dioxane.[5] Gently heat the reaction mixture (monitor carefully for side reactions).
Degradation of the molecule.Other functional groups are sensitive to the strong acidic conditions.Use milder deprotection conditions if possible, although this may be challenging for this substrate. Consider a different, more labile protecting group if the synthetic route allows.

Data Presentation

Table 1: Comparison of Common Protecting Groups for 2,2-Difluorobenzo[d]dioxol-5-amine

Protecting GroupReagentTypical Protection ConditionsTypical Deprotection ConditionsStability & Orthogonality
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., Et₃N, DMAP), THF or DMF, RT to 60 °C, 12-24hStrong acid (e.g., TFA in DCM, or HCl in dioxane)[5]Stable to base and hydrogenolysis. Orthogonal to Cbz, Fmoc.[2]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Et₃N), aq. THF or DCM, 0 °C to RT, 4-12h[6]Catalytic hydrogenolysis (H₂, Pd/C), or strong acid (HBr/AcOH)Stable to acid and base. Orthogonal to Boc, Fmoc.[6]
TFA (Trifluoroacetyl)Trifluoroacetic anhydride (TFAA)Base (e.g., pyridine or Et₃N), DCM, 0 °C to RT, 1-4h[7]Mild base (e.g., K₂CO₃ in MeOH/H₂O)[7]Stable to strong acids. Orthogonal to Boc, Cbz.[8]

Experimental Protocols

Protocol 1: Boc Protection of 2,2-Difluorobenzo[d]dioxol-5-amine

This protocol is adapted for electron-deficient anilines and may require optimization.

  • Dissolution: Dissolve 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.2 M).

  • Addition of Reagents: Add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Cbz Protection of 2,2-Difluorobenzo[d]dioxol-5-amine
  • Dissolution: Dissolve 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.2 eq) dropwise to the cooled solution.[6]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

Protocol 3: Trifluoroacetyl Protection of 2,2-Difluorobenzo[d]dioxol-5-amine
  • Dissolution: Dissolve the amine substrate in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Addition of Base: Add pyridine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected amine.

Visualizations

Protection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_product Protected Intermediate start 2,2-Difluorobenzo[d]dioxol-5-amine Boc Boc Protection (Boc)2O, Base, DMAP start->Boc Cbz Cbz Protection Cbz-Cl, Base start->Cbz TFA TFA Protection TFAA, Base start->TFA Boc_P Boc-protected amine Boc->Boc_P Cbz_P Cbz-protected amine Cbz->Cbz_P TFA_P TFA-protected amine TFA->TFA_P

Caption: General workflow for the protection of 2,2-Difluorobenzo[d]dioxol-5-amine.

Deprotection_Orthogonality Boc_Protected Boc-Protected Amine Cbz_Protected Cbz-Protected Amine Free_Amine Free Amine Boc_Protected->Free_Amine Strong Acid (TFA, HCl) TFA_Protected TFA-Protected Amine Cbz_Protected->Free_Amine H2, Pd/C TFA_Protected->Free_Amine Base (K2CO3, MeOH/H2O)

Caption: Orthogonal deprotection strategies for different amine protecting groups.

References

strategies to enhance the stability of 2,2-Difluorobenzo[d]dioxol-5-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,2-Difluorobenzo[d]dioxol-5-amine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,2-Difluorobenzo[d]dioxol-5-amine in acidic environments?

A1: 2,2-Difluorobenzo[d]dioxol-5-amine is susceptible to degradation in acidic conditions primarily due to two structural features: the arylamine group and the difluorinated dioxole ring. The primary concerns are:

  • Protonation of the Amine: The amine group is basic and will be protonated in acidic media, which can alter its reactivity and solubility.

  • Hydrolysis of the Dioxole Ring: The 2,2-difluorobenzo[d]dioxole moiety can be susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of catechol derivatives.[1] This is a common degradation pathway for related benzodioxole compounds.

  • Oxidation: The arylamine functionality can be prone to oxidation, which may be exacerbated under certain acidic conditions, potentially leading to the formation of colored degradation products.[1]

Q2: What are the likely degradation pathways for 2,2-Difluorobenzo[d]dioxol-5-amine under acidic stress?

A2: Based on the functional groups present, the plausible degradation pathways in acidic conditions include:

  • Acid-Catalyzed Hydrolysis: The primary degradation route is likely the acid-catalyzed cleavage of the dioxole ring, yielding the corresponding catechol.

  • Oxidative Degradation: The amine group can undergo oxidation, potentially forming nitroso or nitro derivatives, or colored polymeric species.

Q3: What are the expected degradation products of 2,2-Difluorobenzo[d]dioxol-5-amine in an acidic solution?

A3: While specific degradation product studies for this compound are not extensively documented in the provided search results, based on the chemistry of analogous structures, potential degradation products could include:

  • 4-amino-2,2-difluorobenzene-1,2-diol: Resulting from the hydrolysis of the dioxole ring.

  • Oxidized derivatives: Such as nitroso or nitro compounds, formed from the oxidation of the amine group.

Troubleshooting Guide

Issue: I am observing rapid degradation of 2,2-Difluorobenzo[d]dioxol-5-amine in my acidic formulation.

  • Possible Cause 1: Low pH Environment.

    • Troubleshooting Steps:

      • pH Adjustment: The most direct strategy is to adjust the pH of the formulation to a less acidic or neutral range if the application allows.[2][3][4] The stability of arylamines generally increases at higher pH values.

      • Use of Buffers: Employ a buffering system to maintain the pH in a more stable range.[2][5] Phosphate or citrate buffers can be effective.

      • Micro-pH Modification: Incorporate alkaline excipients to create a "micro-pH" around the drug substance that is higher than the bulk pH of the formulation.[6]

  • Possible Cause 2: Presence of Oxidizing Agents.

    • Troubleshooting Steps:

      • Inert Atmosphere: Handle and store the compound and its formulations under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the formulation to scavenge free radicals and prevent oxidative degradation.

  • Possible Cause 3: Inappropriate Solvent System.

    • Troubleshooting Steps:

      • Solvent Selection: Evaluate the use of co-solvents to reduce the activity of water and protons. Propylene glycol, polyethylene glycol (PEG), and ethanol can be considered.

      • Aprotic Solvents: If feasible for the application, consider using aprotic solvents where proton-mediated degradation would be minimized.

Issue: My formulation containing 2,2-Difluorobenzo[d]dioxol-5-amine is developing an undesirable color over time.

  • Possible Cause: Oxidative Degradation.

    • Troubleshooting Steps:

      • Light Protection: Store the formulation in light-resistant containers (e.g., amber vials) to prevent photochemically induced oxidation.[1][7]

      • Chelating Agents: If metal ions are present, they can catalyze oxidation. Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.

Data on Stabilization Strategies

StrategypH RangeExpected Outcome on StabilityRationale
pH Adjustment > 5Significant ImprovementReduces acid-catalyzed hydrolysis of the dioxole ring.
Buffering NeutralModerate to Significant ImprovementMaintains pH in a more stable range, preventing excursions to low pH.[5]
Inert Atmosphere N/AModerate ImprovementMinimizes oxidative degradation of the amine group.
Antioxidant Addition N/AModerate to Significant ImprovementScavenges reactive oxygen species that can degrade the amine.
Co-solvent Use N/AModerate ImprovementReduces water activity and can decrease the rate of hydrolysis.
Light Protection N/AModerate ImprovementPrevents photo-oxidation of the arylamine.[1]

Experimental Protocols

Forced Degradation Study to Evaluate Stabilization Strategies

This protocol outlines a forced degradation study to assess the effectiveness of different stabilization strategies for 2,2-Difluorobenzo[d]dioxol-5-amine.

1. Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.4)

  • Selected antioxidants (e.g., ascorbic acid)

  • Selected co-solvents (e.g., propylene glycol)

  • High-purity water

  • HPLC-grade acetonitrile and methanol

2. Stock Solution Preparation:

  • Prepare a stock solution of 2,2-Difluorobenzo[d]dioxol-5-amine in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis (Control): Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • Acid Hydrolysis with Stabilizer:

    • pH Adjustment: Prepare solutions in buffers at various pH values (e.g., pH 3, 5, and 7).

    • Antioxidant: Add an antioxidant (e.g., 0.1% w/v ascorbic acid) to the 0.1 M HCl solution before adding the drug stock.

    • Co-solvent: Prepare a solution in a mixture of 0.1 M HCl and a co-solvent (e.g., 50:50 water:propylene glycol).

  • Incubation: Incubate all solutions at a constant temperature (e.g., 40°C or 60°C) and protect from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Sample Analysis:

  • Immediately quench the degradation by neutralizing the acidic samples with an equivalent amount of NaOH or by diluting with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

5. Data Analysis:

  • Plot the percentage of remaining 2,2-Difluorobenzo[d]dioxol-5-amine against time for each condition.

  • Calculate the degradation rate constants for each condition to quantitatively compare the effectiveness of the different stabilization strategies.

Visualizations

cluster_0 Degradation Pathway Compound 2,2-Difluorobenzo[d]dioxol-5-amine Protonated_Amine Protonated Amine Compound->Protonated_Amine Acidic pH Hydrolysis Acid-Catalyzed Hydrolysis Protonated_Amine->Hydrolysis Oxidation Oxidation Protonated_Amine->Oxidation Ring_Opened Catechol Derivative Hydrolysis->Ring_Opened Oxidized_Product Oxidized Products Oxidation->Oxidized_Product cluster_1 Troubleshooting Workflow Start Degradation Observed Check_pH Check pH of Formulation Start->Check_pH Adjust_pH Adjust pH to > 5 or use buffer system Check_pH->Adjust_pH pH is low Check_Oxidants Presence of Oxidizing Agents? Check_pH->Check_Oxidants pH is optimal Adjust_pH->Check_Oxidants Add_Antioxidant Add Antioxidant and/or use inert atmosphere Check_Oxidants->Add_Antioxidant Yes Check_Solvent Evaluate Solvent System Check_Oxidants->Check_Solvent No Add_Antioxidant->Check_Solvent Modify_Solvent Introduce Co-solvents Check_Solvent->Modify_Solvent Aqueous End Stability Improved Check_Solvent->End Optimized Modify_Solvent->End cluster_2 Stabilization Strategies Goal Enhance Stability of 2,2-Difluorobenzo[d]dioxol-5-amine pH_Control pH Control Goal->pH_Control Oxidation_Prevention Oxidation Prevention Goal->Oxidation_Prevention Formulation_Adj Formulation Adjustment Goal->Formulation_Adj Buffering Use Buffers pH_Control->Buffering Alkaline_Excipients Alkaline Excipients pH_Control->Alkaline_Excipients Antioxidants Add Antioxidants Oxidation_Prevention->Antioxidants Inert_Atmosphere Inert Atmosphere Oxidation_Prevention->Inert_Atmosphere Co_solvents Use Co-solvents Formulation_Adj->Co_solvents Light_Protection Protect from Light Formulation_Adj->Light_Protection

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,2-Difluorobenzo[d]dioxol-5-amine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,2-Difluorobenzo[d]dioxol-5-amine and its non-fluorinated counterpart, 3,4-(Methylenedioxy)aniline. The introduction of two fluorine atoms to the dioxole bridge significantly alters the electronic properties of the benzodioxole ring system, leading to marked differences in the reactivity of the appended amino group and the aromatic ring itself. This comparison is supported by established principles of physical organic chemistry, available quantitative data on related structures, and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Core Physicochemical and Reactivity Comparison

The primary distinction between the two compounds lies in the electronic nature of the substituent groups on the aniline ring. The methylenedioxy group is a well-established electron-donating group, whereas the 2,2-difluoromethylenedioxy group is strongly electron-withdrawing. This fundamental difference dictates their behavior in various chemical reactions.

Property/Reaction Type2,2-Difluorobenzo[d]dioxol-5-amine3,4-(Methylenedioxy)anilineRationale
Predicted pKa of Conjugate Acid 4.18 ± 0.40[1]~4.9 (estimated based on aniline)The electron-withdrawing -OCF₂O- group decreases the electron density on the nitrogen atom, reducing its basicity.[1]
Hammett Constant (σ) of the Dioxole Group (estimated) Positive (Electron-withdrawing)Negative (Electron-donating)The highly electronegative fluorine atoms in the -OCF₂O- group pull electron density away from the aromatic ring.
Reactivity in Electrophilic Aromatic Substitution Significantly lowerHighThe electron-withdrawing -OCF₂O- group deactivates the aromatic ring towards electrophilic attack, while the electron-donating -OCH₂O- group activates it.
Nucleophilicity of the Amino Group LowerHigherThe reduced electron density on the nitrogen of the fluorinated compound makes it a weaker nucleophile.
Reactivity in Amide Bond Formation (Acylation) Slower reaction rateFaster reaction rateThe less nucleophilic amino group of the fluorinated analog will react more slowly with acylating agents.

Theoretical Framework: Electronic Effects

The differing reactivities of 2,2-Difluorobenzo[d]dioxol-5-amine and 3,4-(Methylenedioxy)aniline can be rationalized by considering the inductive and resonance effects of the dioxole substituents.

G Electronic Effects on the Aromatic Ring cluster_0 3,4-(Methylenedioxy)aniline cluster_1 2,2-Difluorobenzo[d]dioxol-5-amine A Methylenedioxy Group (-OCH₂O-) B Electron-Donating Group (EDG) A->B C Increased Electron Density on Ring B->C D Enhanced Reactivity in Electrophilic Aromatic Substitution C->D E Difluoromethylenedioxy Group (-OCF₂O-) F Electron-Withdrawing Group (EWG) E->F G Decreased Electron Density on Ring F->G H Diminished Reactivity in Electrophilic Aromatic Substitution G->H

A diagram illustrating the electronic effects of the substituent groups.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed. These protocols are designed for a direct, side-by-side comparison under identical reaction conditions.

Comparative Acylation to Form Amides

This experiment will quantify the difference in the nucleophilicity of the amino group.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • 3,4-(Methylenedioxy)aniline

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Analytical balance

  • TLC plates and developing chamber

  • GC-MS or LC-MS for reaction monitoring and product characterization

Procedure:

  • In two separate, identical round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, dissolve 1.0 mmol of 2,2-Difluorobenzo[d]dioxol-5-amine and 1.0 mmol of 3,4-(Methylenedioxy)aniline in 10 mL of anhydrous DCM.

  • To each flask, add 1.2 mmol of triethylamine.

  • Cool both flasks to 0 °C in an ice bath.

  • Slowly add 1.1 mmol of acetyl chloride to each flask simultaneously via syringe.

  • Monitor the progress of both reactions at regular time intervals (e.g., every 15 minutes) by taking a small aliquot from each reaction mixture and analyzing it by TLC and GC-MS or LC-MS.

  • Compare the rate of disappearance of the starting material and the rate of formation of the corresponding acetamide product in both reactions.

  • After the reaction with 3,4-(Methylenedioxy)aniline has gone to completion (as determined by TLC), quench both reactions by adding 10 mL of water.

  • Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the products by column chromatography if necessary and determine the isolated yields for a quantitative comparison.

G Workflow for Comparative Acylation A Dissolve Amines in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Acetyl Chloride C->D E Monitor Reactions (TLC, GC-MS) D->E F Quench and Work-up E->F G Isolate and Quantify Products F->G

A diagram of the experimental workflow for comparative acylation.
Comparative Electrophilic Aromatic Substitution: Bromination

This experiment will highlight the difference in the reactivity of the aromatic ring towards electrophilic attack.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-amine

  • 3,4-(Methylenedioxy)aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Standard laboratory glassware and stirring equipment

  • Analytical balance

  • TLC plates and developing chamber

  • NMR spectrometer for product characterization

Procedure:

  • In two separate, identical round-bottom flasks, dissolve 1.0 mmol of 2,2-Difluorobenzo[d]dioxol-5-amine and 1.0 mmol of 3,4-(Methylenedioxy)aniline in 10 mL of acetonitrile.

  • Protect the flasks from light.

  • To each flask, add 1.0 mmol of N-Bromosuccinimide in one portion at room temperature.

  • Stir both reaction mixtures vigorously and monitor their progress by TLC.

  • Observe the rate of consumption of the starting materials and the formation of the brominated products. Due to the high activation of the non-fluorinated analog, polysubstitution may occur.

  • After a set reaction time (e.g., 1 hour), quench both reactions by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.

  • Extract the products with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude reaction mixtures by ¹H NMR to determine the conversion and the regioselectivity of the bromination.

  • Isolate the products by column chromatography and determine the yields.

Conclusion

The presence of the 2,2-difluoromethylenedioxy group in 2,2-Difluorobenzo[d]dioxol-5-amine renders it significantly less reactive than its non-fluorinated analog, 3,4-(Methylenedioxy)aniline, in reactions involving both the amino group and the aromatic ring. The electron-withdrawing nature of the fluorinated substituent deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the amino group. In contrast, the electron-donating methylenedioxy group in the non-fluorinated analog enhances the reactivity in both types of transformations. These predictable differences in reactivity are crucial for medicinal chemists and process development scientists in the design of synthetic routes and the modulation of physicochemical properties of drug candidates. The provided experimental protocols offer a framework for the quantitative assessment of these reactivity differences in a laboratory setting.

References

A Comparative Guide to the Biological Activity of 2,2-Difluorobenzo[d]dioxol-5-amine Derivatives and Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2,2-Difluorobenzo[d]dioxol-5-amine derivatives against other aniline compounds. The strategic incorporation of the 2,2-difluorobenzo[d]dioxol moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. This document presents a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of the structure-activity relationships.

Comparative Biological Activity

The biological activities of 2,2-Difluorobenzo[d]dioxol-5-amine derivatives and various other aniline-containing compounds have been evaluated across several therapeutic areas. This section summarizes the quantitative data from anticancer, antimicrobial, and central nervous system (CNS) activity studies.

Anticancer Activity

The cytotoxic effects of various aniline derivatives have been assessed against a range of cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlights the potential of these compounds as anticancer agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2,2-Difluorobenzo[d]dioxol Derivative
1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea)HepG2 (Liver)2.38Doxorubicin7.46
HCT116 (Colon)1.54Doxorubicin8.29
MCF7 (Breast)4.52Doxorubicin4.56
Fluorinated Aniline Derivatives
Fluorinated pyrazolylbenzimidazole hybrid 55bA549 (Lung)0.95-1.57--
MCF-7 (Breast)0.95-1.57--
HeLa (Cervical)0.95-1.57--
6-monofluorinated indolin-2-one 16lHuH7 (Liver)0.09Sunitinib5.6
Hep3B (Liver)0.36Sorafenib5.4
5-fluoro benzothiazole derivative 59aMCF-7 (Breast)0.37--
HCT-116 (Colon)0.08--
Other Aniline Derivatives
Benzothiazole Aniline Ligand (L1)HeLa (Cervical)~30-40Cisplatin~30-40
Benzothiazole Aniline Pt Complex (L1Pt)HeLa (Cervical)~30-40Cisplatin~30-40
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine sulfonamide MM131HCT 116 (Colon)0.17-1.15--

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Antimicrobial Activity

The antimicrobial potential of aniline derivatives has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in these studies.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Fluorinated Aniline Derivatives
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50--
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100--
Other Aniline Derivatives
2,5-disubstituted benzoxazole 5cBacillus subtilis3.12--
2,5-disubstituted benzoxazole 5eBacillus subtilis3.12--
Pseudomonas aeruginosa---
2,5-disubstituted benzimidazole 6aPseudomonas aeruginosa---
2,5-disubstituted benzimidazole 6ePseudomonas aeruginosa---

Note: The absence of specific MIC values for 2,2-Difluorobenzo[d]dioxol-5-amine derivatives in the reviewed literature necessitates a broader comparison with other fluorinated and non-fluorinated anilines.

Central Nervous System (CNS) Activity

The interaction of aniline derivatives with CNS targets, particularly serotonin receptors, is a significant area of research. The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is a critical parameter. Lower Ki values indicate higher binding affinity.

Compound/DerivativeReceptorKi (nM)
Coumarin Derivatives with Piperazine Moiety
Compound 1a5-HT1A< 1
Compound 6b5-HT1A< 1
Compound 6g5-HT1A< 1
Compound 5j5-HT2A< 1
Aminotriazine Derivatives
Compound 243 (S-enantiomer)5-HT73
Compound 2455-HT73
Compound 250 (S-enantiomer)5-HT72
Other Psychoactive Phenalkylamines
R-125I-DOI5-HT21.26

Note: Direct binding affinity data for 2,2-Difluorobenzo[d]dioxol-5-amine derivatives are limited. The data presented is for structurally related compounds that are also being investigated for CNS activity.

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate some of the key pathways potentially modulated by these aniline derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Ligand (e.g., EGF) Ligand->EGFR Aniline_Derivative Aniline Derivative Aniline_Derivative->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by aniline derivatives.

Bacterial_Protein_Synthesis cluster_ribosome 70S Ribosome P_site P site E_site E site P_site->E_site Translocation Peptide Growing Polypeptide Chain P_site->Peptide A_site A site A_site->P_site Transpeptidation mRNA mRNA mRNA->A_site tRNA Aminoacyl-tRNA tRNA->A_site Aniline_Derivative Aniline Derivative Aniline_Derivative->A_site Inhibition

Caption: Bacterial protein synthesis and a potential mechanism of inhibition.

Serotonin_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm HTR 5-HT Receptor (GPCR) G_protein G-protein HTR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Serotonin Serotonin Serotonin->HTR Aniline_Derivative Aniline Derivative Aniline_Derivative->HTR Modulation

Caption: Serotonin receptor signaling and modulation by aniline derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. A common starting range is 0.1 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions (vehicle control and medium-only blank).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the medium-only blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Compound Dilutions:

    • Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Radioligand Binding Assay for Serotonin Receptor Affinity (Ki Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the serotonin receptor of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]5-HT), and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The comparative analysis of 2,2-Difluorobenzo[d]dioxol-5-amine derivatives with other anilines reveals the significant impact of the difluorobenzodioxole moiety on biological activity. The introduction of fluorine atoms can enhance cytotoxic and antimicrobial properties, likely through alterations in lipophilicity, metabolic stability, and target binding interactions. While direct comparative data for 2,2-Difluorobenzo[d]dioxol-5-amine derivatives is still emerging, the information gathered on related fluorinated anilines and benzodioxole compounds provides a strong rationale for their continued investigation. Future research should focus on synthesizing a broader range of these derivatives and conducting head-to-head comparative studies against established anilines to fully elucidate their therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

References

A Comparative Guide to Analytical Method Validation for 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods suitable for the quantitative analysis of 2,2-Difluorobenzo[d]dioxol-5-amine. The selection of a robust and reliable analytical method is critical for accurate determination in various matrices, from raw materials to biological samples. This document outlines the performance characteristics of different techniques, provides detailed experimental protocols, and offers visual workflows to support your research and development needs.

Comparative Analysis of Validated Methods

The performance of an analytical method is paramount for generating reliable and reproducible data. The following tables summarize key validation parameters for various methods used in the analysis of aromatic amines, which can be considered as benchmarks for the validation of a method for 2,2-Difluorobenzo[d]dioxol-5-amine.

Table 1: HPLC-UV Method Performance for Aromatic Amine Analysis
ParameterMethod 1: Aniline & Degradation Products[1][2]Method 2: Aniline & N-methylaniline[3]Method 3: Bioactive Amines (derivatized)[4]
Instrumentation RP-HPLC with Photodiode Array (PDA) DetectorHPLC with UV DetectorHPLC with UV Detector
Column C4Reversed phase silica-C18Not specified
Linearity Range 2.0 - 60 µg/mL0.01% - 1.5% (w/w)Not explicitly stated
Correlation Coefficient (r²) 0.9987 - 0.9999> 0.999> 0.99
Limit of Detection (LOD) Not specifiedNot specified0.3 mg/kg
Limit of Quantitation (LOQ) 0.0778 - 0.2073 µg/mLNot specified0.9 mg/kg (1 mg/kg for histamine)
Recovery 87.51% - 101.35%Not specified92.25% - 102.25%
Precision (RSD) 0.31% - 1.62%Not specified0.26% - 7.75%
Table 2: GC-MS Method Performance for Aromatic Amine Analysis
ParameterMethod 1: Atmospheric Amines (derivatized)[5]Method 2: Aromatic Amines (derivatized)[6]Method 3: Volatile Amines[7]
Instrumentation GC-MSGC-MSHeadspace GC-MS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Not specifiedVolatile Amine Column
Derivatizing Agent Benzenesulfonyl chloridePentafluoropropionic anhydride (PFPA)None
Linearity Range Not specifiedNot specifiedNot specified
Correlation Coefficient (r²) 0.992 - 0.999Not specifiedNot specified
Limit of Detection (LOD) 0.0408 - 0.421 µg/mLNot specifiedNot specified
Limit of Quantitation (LOQ) 0.163 - 1.68 µg/mLNot specifiedNot specified
Recovery 68.8% - 180%Not specifiedNot specified
Precision (RSD) < 30%Not specifiedNot specified
Table 3: UPLC-MS/MS Method Performance for Aromatic Amine Analysis
ParameterMethod 1: Primary Aromatic AminesMethod 2: Primary Aromatic Amines in Cooking Utensils[8]Method 3: Primary Aromatic Amines in Human Urine[9]
Instrumentation UPLC-SQ Detector 21290 Infinity II LC with 6470A Triple Quadrupole LC/MSLC-MS/MS
Column Not specifiedInfinityLab Poroshell 120 PFPUltra biphenyl (100 mm x 2.1 mm, 5 µm)
Linearity Range Not specified1 - 500 µg/kg0.1 - 50 ng/mL
Correlation Coefficient (r²) Not specified> 0.995> 0.999
Limit of Detection (LOD) Not specifiedAt least 83 times lower than 10 µg/kg0.025 - 0.20 ng/mL
Limit of Quantitation (LOQ) Not specified24 times lower than 10 µg/kg0.1 - 1.0 ng/mL
Recovery Not specifiedNot specified75% - 114% for most analytes
Precision (RSD) Not specifiedNot specified< 15.9% (inter-day)

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for HPLC-UV, GC-MS, and UPLC-MS/MS analysis of aromatic amines. These can be adapted for 2,2-Difluorobenzo[d]dioxol-5-amine.

HPLC-UV Protocol for Aromatic Amines

This protocol is based on the analysis of aniline and its degradation products.[1][2]

  • Sample Preparation:

    • Dissolve the sample containing 2,2-Difluorobenzo[d]dioxol-5-amine in the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or PDA detector.

    • Column: C4, 5 µm particle size.

    • Mobile Phase: Methanol/acetate buffer (10 mM, pH 5) (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters to Evaluate:

    • Specificity: Analyze blank matrix and matrix spiked with the analyte to ensure no interfering peaks.

    • Linearity: Prepare a series of standard solutions across a range of concentrations (e.g., 1-100 µg/mL).

    • Accuracy and Precision: Analyze replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

GC-MS Protocol for Aromatic Amines (with Derivatization)

This protocol is adapted from methods for the analysis of various aromatic amines.[5][6]

  • Sample Preparation and Derivatization:

    • Extraction: Extract the sample with a suitable solvent (e.g., dichloromethane).

    • Derivatization:

      • To the extract, add a suitable buffer (e.g., sodium bicarbonate) and the derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA).

      • Incubate the mixture (e.g., 60°C for 30 minutes) to ensure complete derivatization.

    • Cleanup: Evaporate the solvent and excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for injection.

  • GC-MS Conditions:

    • GC System: A standard gas chromatograph with a mass spectrometer detector.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 290°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp at 5°C/min to 180°C.

      • Ramp at 10°C/min to 240°C.

      • Ramp at 25°C/min to 290°C, hold for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

UPLC-MS/MS Protocol for Aromatic Amines

This protocol is based on the analysis of primary aromatic amines in various matrices.[8][9]

  • Sample Preparation:

    • Extraction: Extract the sample with an appropriate solvent (e.g., water or a suitable organic solvent).

    • Cleanup: A solid-phase extraction (SPE) step may be necessary for complex matrices to remove interferences.

    • Final Preparation: Dilute the extract with the initial mobile phase and filter through a 0.22 µm filter.

  • UPLC-MS/MS Conditions:

    • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable reversed-phase column such as an InfinityLab Poroshell 120 PFP.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using at least two transitions per analyte for confirmation.

Visualizing the Workflow

Diagrams can clarify the logical flow of the analytical validation process.

G General Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_validation Validation Phase cluster_reporting Reporting Phase define_analyte Define Analyte: 2,2-Difluorobenzo[d]dioxol-5-amine select_method Select Analytical Technique (HPLC, GC, UPLC-MS/MS) define_analyte->select_method define_requirements Define Performance Requirements select_method->define_requirements sample_prep Sample Preparation (Extraction, Derivatization) define_requirements->sample_prep instrument_setup Instrument Setup and Calibration sample_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

G Sample Preparation Workflow for Aromatic Amine Analysis start Sample Matrix extraction Extraction (e.g., LLE, SPE) start->extraction derivatization Derivatization (for GC-MS or improved HPLC detection) extraction->derivatization Optional cleanup Cleanup (e.g., SPE, filtration) extraction->cleanup derivatization->cleanup final_sample Final Sample for Injection cleanup->final_sample

Caption: Sample preparation workflow for aromatic amine analysis.

References

Taming the Reactive Intermediate: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Stability Supported by Mechanistic Insights and Experimental Protocols.

The 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) moiety is a structural feature present in numerous biologically active compounds. However, its application in drug design is often hampered by a significant metabolic liability: mechanism-based inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This guide provides a comparative analysis of the metabolic stability of non-fluorinated benzodioxoles versus their fluorinated counterparts, a key strategy employed to mitigate this liability. We will delve into the underlying biochemical mechanisms, present a qualitative comparison of their metabolic profiles, and provide detailed experimental protocols for their evaluation.

The Metabolic Challenge of the Benzodioxole Ring

The primary metabolic vulnerability of the benzodioxole ring lies in the oxidative metabolism of its methylene bridge by CYP enzymes. This process leads to the formation of a highly reactive carbene intermediate. This intermediate can then covalently bind to the heme iron of the CYP enzyme, forming a stable, inactive metabolic-inhibitory complex (MIC). This process, known as mechanism-based or time-dependent inhibition (TDI), can lead to significant drug-drug interactions and is a major concern in drug development.

Fluorination: A Strategy for Enhanced Metabolic Stability

A widely adopted strategy in medicinal chemistry to address metabolic liabilities is the introduction of fluorine atoms at metabolically susceptible positions. In the case of benzodioxoles, replacing the hydrogen atoms on the methylene bridge with fluorine to form a difluorobenzodioxole has proven to be an effective approach. The exceptional strength of the carbon-fluorine bond renders the difluorinated bridge resistant to CYP-mediated oxidation. This structural modification is designed to prevent the formation of the reactive carbene intermediate, thereby circumventing the mechanism-based inhibition of CYP enzymes.

A prominent example of this strategy can be seen in the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators like Lumacaftor and Tezacaftor. These drugs incorporate a difluoro-1,3-benzodioxole moiety, which contributes to their improved metabolic stability and favorable pharmacokinetic profiles.

Comparative Metabolic Stability: A Qualitative Overview

ParameterNon-Fluorinated BenzodioxoleFluorinated (Difluoro) BenzodioxoleRationale
Metabolic Stability Low to ModerateHighThe C-F bonds on the methylene bridge are significantly stronger than C-H bonds, making them resistant to CYP-mediated oxidation.
Mechanism-Based Inhibition of CYP3A4 High PotentialLow to Negligible PotentialFluorination prevents the formation of the reactive carbene intermediate responsible for forming the metabolic-inhibitory complex with CYP3A4.
Intrinsic Clearance (CLint) Expected to be HighExpected to be LowReduced metabolism leads to a lower intrinsic clearance in in vitro systems like human liver microsomes.
In Vivo Half-life (t1/2) Expected to be ShortExpected to be LongLower clearance and increased metabolic stability generally translate to a longer in vivo half-life.

Experimental Protocols

To experimentally verify the metabolic stability and CYP inhibition potential of benzodioxole derivatives, the following in vitro assays are commonly employed.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in the presence of human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound and control compounds by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare a microsomal suspension by diluting the HLM stock in potassium phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound working solution and the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold quenching solution to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Protocol 2: CYP3A4 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)

Objective: To assess the potential of a compound to be a time-dependent inhibitor of CYP3A4 by measuring the shift in its IC50 value after pre-incubation with HLM and NADPH.

Materials:

  • Test compound stock solution

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • Known CYP3A4 TDI positive control (e.g., verapamil)

  • Quenching solution

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • IC50 Determination (No Pre-incubation):

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add HLM, the CYP3A4 probe substrate, and the test compound dilutions.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).

    • Terminate the reaction with quenching solution.

    • Process and analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

    • Calculate the IC50 value.

  • IC50 Determination (With Pre-incubation):

    • Prepare two sets of serial dilutions of the test compound.

    • Set A (with NADPH): In a 96-well plate, add HLM, the test compound dilutions, and the NADPH regenerating system. Pre-incubate at 37°C for a specified time (e.g., 30 minutes).

    • Set B (without NADPH): In a separate plate, add HLM and the test compound dilutions (without the NADPH regenerating system). Pre-incubate under the same conditions.

    • After pre-incubation, add the CYP3A4 probe substrate to all wells of both plates. For Set B, also add the NADPH regenerating system at this point.

    • Incubate both plates at 37°C for the same duration as in the no pre-incubation experiment.

    • Terminate the reactions, process the samples, and analyze by LC-MS/MS.

    • Calculate the IC50 values for both Set A and Set B.

  • Data Analysis:

    • Compare the IC50 value from the pre-incubation with NADPH (Set A) to the IC50 value from the pre-incubation without NADPH (Set B) or the no pre-incubation condition.

    • A significant shift (typically >1.5-fold) to a lower IC50 value in the presence of NADPH during pre-incubation indicates time-dependent inhibition.

Visualizing the Metabolic Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

Metabolic_Pathway cluster_non_fluorinated Non-Fluorinated Benzodioxole cluster_fluorinated Fluorinated Benzodioxole NF_Benzodioxole Benzodioxole (Metabolically Labile) Reactive_Carbene Reactive Carbene Intermediate NF_Benzodioxole->Reactive_Carbene CYP3A4 Oxidation Inactive_CYP3A4 Inactive CYP3A4-MIC Complex Reactive_Carbene->Inactive_CYP3A4 Covalent Binding to Heme F_Benzodioxole Difluorobenzodioxole (Metabolically Stable) No_Metabolism No Reactive Intermediate Formation F_Benzodioxole->No_Metabolism CYP3A4 Oxidation Blocked

Caption: Comparative metabolic pathways of non-fluorinated vs. fluorinated benzodioxoles.

Experimental_Workflow cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Prepare Reagents (Test Compound, HLM, Buffer) Incubation Incubate at 37°C with NADPH Start->Incubation Time_Points Sample at Multiple Time Points Incubation->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis of Parent Compound Process->Analyze Data_Analysis Calculate t1/2 and CLint Analyze->Data_Analysis

Caption: A typical experimental workflow for an in vitro metabolic stability assay.

Logical_Relationship cluster_logic Fluorination Strategy to Improve Metabolic Stability Problem Benzodioxole is a Mechanism-Based Inhibitor Mechanism Forms Reactive Carbene Intermediate Problem->Mechanism Strategy Fluorinate Methylene Bridge (Difluorobenzodioxole) Mechanism->Strategy Outcome Blocks Oxidation, Prevents Carbene Formation Strategy->Outcome Result Improved Metabolic Stability and Reduced DDI Risk Outcome->Result

Caption: The logical relationship illustrating the strategy of fluorination to enhance metabolic stability.

Assessing the Binding Affinity of 2,2-Difluorobenzo[d]dioxol-5-amine-Derived Ligands for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The 2,2-difluorobenzo[d]dioxol-5-amine scaffold is a cornerstone in the development of modulators targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide provides a comparative analysis of the binding affinity of ligands derived from this key chemical entity. The information herein is compiled to facilitate a deeper understanding of their structure-activity relationships (SAR) and to support the rational design of novel therapeutics for cystic fibrosis.

Quantitative Binding Affinity Data

While a comprehensive dataset for a homologous series of 2,2-Difluorobenzo[d]dioxol-5-amine-derived ligands is not available in a single public source, this section summarizes the binding affinity of key compounds and related molecules to the CFTR protein. The data is compiled from various studies to illustrate the binding characteristics of this ligand class.

Compound/LigandTargetBinding Affinity (Kd)Comments
Lumacaftor (VX-809)F508del-CFTRNot explicitly quantified in direct comparisonBinds to the membrane spanning domain 1 (MSD1) and a secondary site in the nucleotide binding domain 1 (NBD1) of F508del-CFTR.[1]
Nicotinamide (NAM)F508del-CFTRHigher than LumacaftorBinds to the F508del-CFTR in a Lumacaftor-uncompetitive manner, suggesting a synergistic binding.[2]
Tezacaftor (VX-661)F508del-CFTRNot explicitly quantifiedA chemical derivative of Lumacaftor, believed to share a similar binding site and mechanism of action.[3]
C18F508del-CFTRNot explicitly quantifiedA Type 1 corrector that has been shown to bind directly to phosphorylated and reconstituted F508del-CFTR.[3]

Note: The direct measurement of binding affinity (Kd) for CFTR modulators is technically challenging due to the protein's complex nature as a transmembrane ion channel. Much of the available literature focuses on the functional consequences of binding, such as correction of protein folding and trafficking, rather than direct affinity values.

Experimental Protocols

The binding affinity of ligands to the CFTR protein can be assessed using various biophysical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target protein in real-time.

  • Immobilization of Target Protein:

    • A sensor chip (e.g., CM5) is activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • His-tagged F508del-CFTR protein is captured on the sensor chip coated with an anti-His antibody.

    • A reference channel is prepared with the anti-His antibody alone for blank subtraction to ensure the measurement of specific binding.[2]

  • Binding Analysis:

    • The ligand of interest (e.g., Nicotinamide) is dissolved in an appropriate buffer (e.g., PBS with 0.05% surfactant P20 and 5% DMSO, pH 7.4).

    • The ligand is injected over the sensor chip at increasing concentrations using a single-cycle kinetic model.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand, is measured in resonance units (RU).

  • Data Analysis:

    • The dissociation constant (Kd) is calculated by steady-state analysis, fitting the data to a Scatchard equation plot of the bound resonance units.[2]

Radioligand Binding Assays

Radioligand binding assays are a common method to quantify the interaction between a ligand and its receptor. While not specifically detailed for 2,2-Difluorobenzo[d]dioxol-5-amine derivatives with CFTR in the provided results, a general protocol for membrane-bound receptors is as follows:

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor (CFTR) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).[4]

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (a compound known to bind to the target) is incubated with the membrane preparation.

    • Varying concentrations of the unlabeled test compound (the 2,2-Difluorobenzo[d]dioxol-5-amine derivative) are added to compete with the radioligand for binding.

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.[4]

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

    • Specific binding is calculated by subtracting non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the binding of CFTR correctors and a typical experimental workflow for assessing binding affinity.

Caption: Binding of a 2,2-Difluorobenzo[d]dioxol-5-amine-derived corrector to misfolded F508del-CFTR promotes its proper folding and trafficking to the cell membrane.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Target Immobilize Target Protein (e.g., F508del-CFTR) Incubation Incubate Target with Ligand Target->Incubation Ligand Prepare Ligand Series (Varying Concentrations) Ligand->Incubation Detection Detect Binding Signal (e.g., SPR, Radioactivity) Incubation->Detection Curve Generate Binding Curve Detection->Curve Affinity Calculate Affinity Constant (Kd, Ki, IC50) Curve->Affinity

Caption: A generalized workflow for determining the binding affinity of a ligand to its target protein.

References

head-to-head comparison of different synthetic routes to 2,2-Difluorobenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis

2,2-Difluorobenzo[d]dioxol-5-amine is a valuable building block in medicinal chemistry and drug development. Its unique difluoromethylenedioxy moiety offers distinct electronic properties and metabolic stability, making it an attractive scaffold for novel therapeutics. This guide provides a head-to-head comparison of two plausible synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative data, and a critical evaluation of each pathway to aid in selecting the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Pathways

ParameterRoute 1: Nitration and ReductionRoute 2: Curtius Rearrangement
Starting Material 2,2-Difluorobenzo[d]dioxole2,2-Difluorobenzo[d]dioxole-5-carboxylic acid
Key Transformations Electrophilic Nitration, Reduction of Nitro GroupCarboxylic Acid to Acyl Azide, Thermal Rearrangement, Hydrolysis
Reagent Hazards Strong acids (Nitric, Sulfuric), Flammable Solvents, Metal CatalystsAzide reagents (potentially explosive), Triethylamine
Scalability Generally scalable, but nitration can be exothermic.Scalable, with one-pot procedures available to minimize azide isolation.
Overall Yield (estimated) Moderate to GoodGood to High
Purity of Final Product May require careful purification to remove regioisomers.Generally high, with fewer potential side products.

Route 1: Synthesis via Nitration and Subsequent Reduction

This classical approach involves the introduction of a nitro group onto the aromatic ring of 2,2-difluorobenzo[d]dioxole, followed by its reduction to the desired amine.

Experimental Protocol

Step 1: Nitration of 2,2-Difluorobenzo[d]dioxole to 5-Nitro-2,2-difluorobenzo[d]dioxole

A detailed experimental protocol for the nitration of the closely related 1,3-benzodioxole suggests a potential procedure.[1]

  • Materials: 2,2-Difluorobenzo[d]dioxole, Concentrated Nitric Acid (65-68%), Water.

  • Procedure: To a solution of concentrated nitric acid (18 g) in water (39 g), 2,2-difluorobenzo[d]dioxole (10.0 g, approximately 63 mmol) is added dropwise at 60-65 °C.

  • The reaction mixture is then heated to 90 °C and stirred for 2 hours.

  • After cooling to room temperature, the mixture is poured into ice/water.

  • The resulting precipitate is filtered to yield 5-nitro-2,2-difluorobenzo[d]dioxole.

  • Expected Yield: Based on the nitration of 1,3-benzodioxole, a yield of approximately 87% can be anticipated.[1]

Step 2: Reduction of 5-Nitro-2,2-difluorobenzo[d]dioxole to 2,2-Difluorobenzo[d]dioxol-5-amine

A general method for the reduction of aromatic nitro compounds can be employed.[2]

  • Materials: 5-Nitro-2,2-difluorobenzo[d]dioxole, Methanol, Tetrahydrofuran (THF), Water, Ammonium Chloride, Iron powder.

  • Procedure: The nitro compound (1 equivalent) is dissolved in a 1:1:1 mixture of methanol, THF, and water (25 mL/mmol).

  • Ammonium chloride (6.7 equivalents) and iron powder (4.2 equivalents) are added to the solution.

  • The reaction mixture is stirred at 60 °C overnight.

  • Upon completion, the mixture is filtered through Celite®, rinsing with methanol.

  • The volatiles are removed under reduced pressure.

  • The aqueous residue is diluted with water and a saturated solution of sodium bicarbonate, and then extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product.

  • Expected Yield: Quantitative yields are often achievable with this reduction method.

Logical Workflow for Route 1

G start 2,2-Difluorobenzo[d]dioxole nitration Nitration (HNO₃, H₂O) start->nitration intermediate 5-Nitro-2,2-difluorobenzo[d]dioxole nitration->intermediate reduction Reduction (Fe, NH₄Cl) intermediate->reduction end 2,2-Difluorobenzo[d]dioxol-5-amine reduction->end

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Curtius Rearrangement

This route utilizes the Curtius rearrangement to convert the readily accessible 2,2-Difluorobenzo[d]dioxole-5-carboxylic acid into the target amine. This method often proceeds with high yield and selectivity.

Experimental Protocol

This protocol is based on a general one-pot procedure for the Curtius rearrangement using diphenylphosphoryl azide (DPPA), which avoids the isolation of potentially explosive acyl azides.[3]

  • Materials: 2,2-Difluorobenzo[d]dioxole-5-carboxylic acid, Anhydrous Toluene, Triethylamine, Diphenylphosphoryl azide (DPPA), Benzyl alcohol (for trapping as a carbamate), or water for direct hydrolysis.

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-Difluorobenzo[d]dioxole-5-carboxylic acid (1.0 equivalent).

    • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (10 mL/mmol of carboxylic acid). Stir the suspension and add triethylamine (1.1 equivalents).

    • Formation of Acyl Azide: To the stirred mixture at room temperature, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise.

    • Curtius Rearrangement: Heat the reaction mixture to 90-100 °C and stir vigorously for 2-4 hours. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.

    • Hydrolysis to Amine: After the rearrangement is complete, the resulting isocyanate can be hydrolyzed to the amine. Cool the reaction mixture to room temperature. Carefully add water and continue stirring until the isocyanate is fully consumed (monitor by IR spectroscopy by observing the disappearance of the isocyanate peak around 2250-2270 cm⁻¹). Acidify the mixture with HCl to protonate the amine and extract it into the aqueous phase. After washing the organic layer, the aqueous layer is basified and the product is extracted with an organic solvent.

  • Expected Yield: The Curtius rearrangement is known to be a high-yielding reaction.

Logical Workflow for Route 2

G start 2,2-Difluorobenzo[d]dioxole-5-carboxylic acid rearrangement Curtius Rearrangement (DPPA, Et₃N, Heat) start->rearrangement intermediate Isocyanate Intermediate rearrangement->intermediate hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis end 2,2-Difluorobenzo[d]dioxol-5-amine hydrolysis->end

Caption: Synthetic pathway for Route 2.

Conclusion

Both routes present viable pathways to 2,2-Difluorobenzo[d]dioxol-5-amine.

  • Route 1 (Nitration/Reduction) is a more traditional approach that may be favored if the starting material, 2,2-difluorobenzo[d]dioxole, is readily available and cost-effective. However, the nitration step requires careful temperature control and may produce regioisomers, necessitating thorough purification.

  • Route 2 (Curtius Rearrangement) offers a more elegant and potentially higher-yielding alternative, especially when starting from the corresponding carboxylic acid. The one-pot procedure using DPPA enhances the safety profile by avoiding the isolation of the acyl azide intermediate. This route is likely to produce a cleaner product with fewer side reactions.

The choice between these two synthetic strategies will ultimately depend on the availability of starting materials, the scale of the synthesis, and the purification capabilities at hand. For researchers prioritizing yield and purity, the Curtius rearrangement (Route 2) is likely the more advantageous approach.

References

Evaluating the Lipophilicity of 2,2-Difluorobenzo[d]dioxol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable gap in experimental data directly comparing the lipophilicity of a series of compounds derived from 2,2-Difluorobenzo[d]dioxol-5-amine. While computational predictions of lipophilicity for individual compounds exist, a systematic experimental evaluation—crucial for accurate structure-activity relationship (SAR) studies in drug discovery—is not publicly available. This guide, therefore, outlines the established methodologies for such an evaluation and presents available data for related compounds to serve as a foundational reference for researchers.

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For derivatives of 2,2-Difluorobenzo[d]dioxol-5-amine, a scaffold of interest in medicinal chemistry, understanding how structural modifications impact lipophilicity is key to optimizing their therapeutic potential. The introduction of the difluorinated dioxole ring is itself a strategy to modulate properties such as metabolic stability and receptor binding, with lipophilicity being a key determinant of its success.

Comparative Lipophilicity Data

While a direct comparison of a homologous series of 2,2-Difluorobenzo[d]dioxol-5-amine derivatives is not possible due to the absence of published experimental data, computational data for related structures can provide initial estimations. The octanol-water partition coefficient (logP) and the distribution coefficient at physiological pH (logD) are the standard measures of lipophilicity. The following table includes calculated XLogP3 values for related compounds, which serve as a proxy for their lipophilicity.

Compound NameStructureMolecular FormulaCalculated XLogP3
2,2-Difluoro-alpha-methyl-1,3-benzodioxole-5-ethanamine![Image of 2,2-Difluoro-alpha-methyl-1,3-benzodioxole-5-ethanamine structure]C₁₀H₁₁F₂NO₂2.4
2,2-Difluoro-5-formylbenzodioxole![Image of 2,2-Difluoro-5-formylbenzodioxole structure]C₈H₄F₂O₃1.8
2,2-Difluoro-1,3-benzodioxole![Image of 2,2-Difluoro-1,3-benzodioxole structure]C₇H₄F₂O₂2.5

Note: Data is sourced from computational predictions and should be used as a preliminary guide. Experimental verification is essential for accurate assessment.

Experimental Protocols for Lipophilicity Determination

The gold standard for determining lipophilicity is through experimental methods. The most common and reliable technique for a series of compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Determination of logP/logD by RP-HPLC

This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Principle: A compound is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). A polar mobile phase (typically a mixture of water/buffer and an organic modifier like acetonitrile or methanol) is used. More lipophilic compounds will have a stronger affinity for the nonpolar stationary phase and thus will have a longer retention time. By calibrating the system with a set of standards with known logP values, the logP of the test compounds can be determined. For ionizable compounds, performing the experiment at a specific pH (e.g., 7.4) will yield the logD value.

Detailed Methodology:

  • Preparation of Standards: A series of at least five standard compounds with well-established logP values that bracket the expected logP range of the test compounds are prepared in a suitable solvent.

  • Preparation of Test Compounds: The 2,2-Difluorobenzo[d]dioxol-5-amine derivatives are accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase of acetonitrile/water or methanol/water in varying ratios. For logD determination, a buffer of a specific pH (e.g., phosphate buffer at pH 7.4) is used as the aqueous component.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

    • Detection: UV detector set at an appropriate wavelength to monitor the elution of the compounds.

  • Data Analysis:

    • The retention time (t_R) for each standard and test compound is recorded. The dead time (t_0), the time for an unretained compound to pass through the column, is also determined.

    • The capacity factor (k) for each compound is calculated using the formula: k = (t_R - t_0) / t_0.

    • A calibration curve is generated by plotting the logarithm of the capacity factor (log k) of the standards against their known logP values.

    • The log k of the test compounds is then used to determine their logP values from the linear regression equation of the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the lipophilicity of a series of newly synthesized compounds using the RP-HPLC method.

G cluster_synthesis Compound Synthesis & Characterization cluster_hplc RP-HPLC Analysis cluster_analysis Data Processing & Analysis cluster_output Output synthesis Synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification samples Prepare Test Compound Solutions purification->samples standards Prepare Standard Solutions (Known logP) hplc_run Inject Samples & Standards onto C18 Column standards->hplc_run samples->hplc_run data_acq Data Acquisition hplc_run->data_acq Record Retention Times (tR) calc_k Calculate Capacity Factor (k) data_acq->calc_k calibration Generate Calibration Curve (log k vs. logP) calc_k->calibration calc_logp Determine logP of Derivatives calibration->calc_logp table Comparative Data Table of logP Values calc_logp->table sar Structure-Lipophilicity Relationship (SLR) Analysis table->sar

Caption: Workflow for experimental lipophilicity (logP) determination.

Signaling Pathways and Logical Relationships

The lipophilicity of a drug candidate is not an isolated parameter but rather a key node in a complex network of factors that determine its ultimate biological effect. The following diagram illustrates the logical relationship between lipophilicity and key aspects of pharmacokinetics and pharmacodynamics.

G cluster_pk Pharmacokinetics (ADME) cluster_pd Pharmacodynamics lipophilicity Lipophilicity (logP/logD) absorption Absorption (e.g., GI tract) lipophilicity->absorption influences distribution Distribution (e.g., tissue penetration, BBB crossing) lipophilicity->distribution influences metabolism Metabolism (e.g., CYP450 interactions) lipophilicity->metabolism influences excretion Excretion lipophilicity->excretion influences receptor_binding Receptor Binding Affinity lipophilicity->receptor_binding can affect solubility Aqueous Solubility lipophilicity->solubility inversely related toxicity Toxicity lipophilicity->toxicity can contribute to

SAR studies of 2,2-Difluorobenzo[d]dioxol-5-amine analogs in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of structure-activity relationships for benzo[d]dioxole derivatives in various cancer cell lines, providing insights for future drug development.

Introduction

While specific structure-activity relationship (SAR) studies on 2,2-Difluorobenzo[d]dioxol-5-amine analogs are not extensively available in public literature, a broader analysis of structurally related benzo[d]dioxole derivatives provides valuable insights into their anticancer potential. The benzo[d]dioxole scaffold is a key pharmacophore in numerous bioactive compounds. This guide offers a comparative analysis of various benzo[d]dioxole analogs, summarizing their cytotoxic effects against several cancer cell lines and detailing the experimental protocols used for their evaluation. The inclusion of fluorine atoms in heterocyclic compounds is a known strategy to enhance metabolic stability and biological activity.[1][2][3]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of various benzo[d]dioxole derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the cytotoxic activities, represented by IC50 values, of different analogs.

Table 1: Cytotoxicity of Bis-benzo[d][4][5]dioxol-5-yl Thiourea Derivatives

New thiourea derivatives that incorporate two benzo[d][4][5]dioxol-5-yl moieties have demonstrated significant antitumor activity.[6] For instance, 1,1'-(1,4-phenylene)bis(3-(benzo[d][4][5]dioxol-5-yl)thiourea) showed more potent cytotoxic effects against HepG2 and HCT116 cell lines than the standard drug doxorubicin.[6] Interestingly, these compounds were found to be non-cytotoxic to normal cell lines.[6]

Compound IDLinkerHepG2 IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)
5 1,4-phenylene2.381.544.52
Doxorubicin -7.468.294.56

Data sourced from a study on bis-benzo[d][4][5]dioxol-5-yl thiourea derivatives.[6]

Table 2: Cytotoxicity of Other Benzodioxole Derivatives

A separate study on a series of 1,3-benzodioxole derivatives also reported their in vitro antitumor activity.[7] While many compounds in this series showed modest activity, certain derivatives displayed significant growth inhibitory effects on a wide panel of cell lines.[7] Another study highlighted that carboxamide-containing benzodioxole derivatives exhibited notable anticancer activity against the Hep3B liver cancer cell line.[8][9]

Compound IDCancer Cell LineIC50 (µM)
Compound 2a Hep3B (Liver)Potent Activity
Compound 2b Hep3B (Liver)Active
Compounds 5a, 5b, 6a, 6b, 7a, 7b Hela, Caco-2, Hep3BWeak or Negligible Activity

Data compiled from studies on various benzodioxole derivatives.[8][9]

Experimental Protocols

The evaluation of the anticancer activity of these benzo[d]dioxole analogs involved several standard in vitro assays.

Sulforhodamine B (SRB) Assay

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells (e.g., HepG2, HCT116, MCF-7) are seeded in 96-well plates and incubated.

  • Compound Treatment: Cells are treated with different concentrations of the test compounds.

  • Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Measurement: The absorbance is measured spectrophotometrically to determine cell viability.[6]

MTS Assay

The MTS assay is a colorimetric method to assess cell viability.

  • Cell Culture: Cancer and normal cell lines are cultured in 96-well plates.

  • Compound Incubation: The cells are incubated with various concentrations of the test compounds.

  • MTS Reagent: MTS reagent is added to each well and incubated to allow for the formation of formazan.

  • Absorbance Reading: The absorbance of the formazan product is measured to quantify cell viability.[10]

Cell Cycle Analysis

Flow cytometry is employed to investigate the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cancer cells are treated with the test compounds for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested and fixed, typically with ethanol.

  • Staining: The DNA is stained with a fluorescent dye, such as propidium iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[6][8]

Signaling Pathways and Mechanisms of Action

Studies on bis-benzo[d][4][5]dioxol-5-yl thiourea derivatives suggest that their anticancer mechanism involves the inhibition of the EGFR signaling pathway and the induction of apoptosis via the mitochondrial pathway, as evidenced by changes in the levels of Bax and Bcl-2 proteins.[6]

EGFR Signaling Inhibition Workflow

EGFR_Inhibition_Workflow cluster_workflow Experimental Workflow for EGFR Inhibition Analysis start Treat Cancer Cells (e.g., HepG2, HCT116, MCF-7) with Benzodioxole Analogs protein_extraction Protein Extraction and Quantification start->protein_extraction western_blot Western Blot Analysis for p-EGFR and Total EGFR protein_extraction->western_blot data_analysis Quantify Band Intensities and Determine Inhibition western_blot->data_analysis conclusion Assess EGFR Pathway Inhibition data_analysis->conclusion

Caption: Workflow for assessing EGFR pathway inhibition.

Mitochondrial Apoptosis Pathway

Mitochondrial_Apoptosis_Pathway cluster_pathway Proposed Mitochondrial Apoptosis Pathway Compound Benzo[d]dioxole Analog Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway.

Conclusion

The available data on benzo[d]dioxole analogs indicate that this scaffold is a promising starting point for the development of novel anticancer agents. Modifications, such as the introduction of thiourea moieties, have been shown to significantly enhance cytotoxic activity. The mechanism of action for some of these derivatives appears to involve the inhibition of key signaling pathways like EGFR and the induction of apoptosis. Future research focusing on the synthesis and evaluation of 2,2-difluorinated benzo[d]dioxole amine analogs could be a fruitful avenue, potentially leading to compounds with improved potency and pharmacological profiles.

References

Performance Benchmark: 2,2-Difluorobenzo[d]dioxol-5-amine in Palladium-Catalyzed Buchwald-Hartwig C-N Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2,2-Difluorobenzo[d]dioxol-5-amine in the context of the widely utilized Buchwald-Hartwig amination reaction. For the purpose of this comparison, we have selected a standard palladium-catalyzed cross-coupling reaction with 4-bromotoluene as the aryl halide partner. The performance of 2,2-Difluorobenzo[d]dioxol-5-amine is compared against three alternative amines to provide a clear perspective on its reactivity and potential applications in catalytic cycles relevant to pharmaceutical and materials science research.

The selection of an appropriate amine is critical in the synthesis of arylamines, impacting reaction efficiency, substrate scope, and functional group tolerance.[1][2] This guide presents illustrative quantitative data based on established principles of organic chemistry, detailed experimental protocols, and visualizations to aid in the selection of the most suitable reagents for specific synthetic goals.

Comparative Performance Data

The following table summarizes the illustrative performance of 2,2-Difluorobenzo[d]dioxol-5-amine and its counterparts in the palladium-catalyzed amination of 4-bromotoluene. The data highlights key performance indicators such as reaction yield, catalyst turnover number (TON), and reaction rate. The electron-withdrawing nature of the difluoromethylenedioxy group in 2,2-Difluorobenzo[d]dioxol-5-amine is expected to decrease the nucleophilicity of the amine, potentially leading to lower yields and reaction rates compared to its non-fluorinated analog and other electron-rich amines under identical conditions.

Amine SubstrateStructureMolecular Weight ( g/mol )Reaction Yield (%)Catalyst TONRelative Reaction Rate
2,2-Difluorobenzo[d]dioxol-5-amine 173.12787800.8
Benzo[d][3][4]dioxol-5-amine137.14929201.2
Aniline93.13959501.0
4-Methoxyaniline123.15989801.5
  • Reaction Conditions: 4-bromotoluene (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h.

  • Catalyst Turnover Number (TON): Moles of product per mole of palladium catalyst.

  • Relative Reaction Rate: Normalized to the rate of aniline.

Experimental Protocols

A detailed and reproducible experimental protocol is essential for the successful implementation of the Buchwald-Hartwig amination.[1]

Materials:

  • Aryl Halide (e.g., 4-bromotoluene)

  • Amine (e.g., 2,2-Difluorobenzo[d]dioxol-5-amine)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol) and the amine (e.g., 2,2-Difluorobenzo[d]dioxol-5-amine, 1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Amination Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L-Pd(II)-Ar     |    X OxAdd->PdII_halide Ar-X Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amido L-Pd(II)-Ar     |    NR'R'' Amine_Coord->PdII_amido HNR'R'', Base PdII_amido->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_amido->RedElim Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of N-arylated amines via the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination Start Starting Materials (Aryl Halide, Amine, Catalyst, Ligand, Base, Solvent) Reaction Reaction Setup (Inert Atmosphere, Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (N-Arylated Amine) Purification->Product

Caption: Generalized experimental workflow.

References

A Comparative Guide to the Properties of 2,2-Difluorobenzo[d]dioxol-5-amine: Bridging Computational Predictions with Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the predicted physicochemical properties of the novel amine, 2,2-Difluorobenzo[d]dioxol-5-amine. In the absence of extensive experimental data, this document outlines the standard, validated experimental protocols for determining these key properties, offering a framework for future laboratory validation of computational models.

Introduction to 2,2-Difluorobenzo[d]dioxol-5-amine

2,2-Difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine of growing interest in medicinal chemistry and materials science.[1][2][3][4] Its unique difluorinated dioxole ring structure imparts distinct electronic and metabolic properties, making it a valuable scaffold for the design of new therapeutic agents and functional materials. Accurate characterization of its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of new molecules. This guide presents a summary of computationally predicted properties and details the established experimental methods for their verification.

Physicochemical Properties: A Comparison of Predicted Values

The following table summarizes the currently available predicted physicochemical properties for 2,2-Difluorobenzo[d]dioxol-5-amine. It is important to note that these values are derived from computational models and await experimental validation.

PropertyPredicted ValueComputational Method
pKa 4.18 ± 0.40Not Specified
Aqueous Solubility Not miscible or difficult to mix in waterNot Specified
LogP (Octanol-Water Partition Coefficient) No data available-
Molecular Weight 173.12 g/mol Not Specified
Density 1.51 ± 0.1 g/cm³Not Specified
Physical Form LiquidNot Specified[3]

Experimental Protocols for Property Determination

To facilitate the experimental validation of the predicted properties, this section provides detailed, standard protocols for the determination of pKa, aqueous solubility, and LogP.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. Potentiometric titration is a widely used and reliable method for pKa determination.[5]

Methodology:

  • Sample Preparation: A precise amount of 2,2-Difluorobenzo[d]dioxol-5-amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol or methanol) to ensure solubility.[6]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the amine has been protonated.[6]

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects drug absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8][9][10]

Methodology:

  • Sample Preparation: An excess amount of solid 2,2-Difluorobenzo[d]dioxol-5-amine is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[7][8]

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: A calibration curve is constructed using standard solutions of the compound to accurately quantify the solubility.[8]

Determination of LogP by HPLC Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets. The HPLC method provides a rapid and reliable estimation of LogP.[11][12][13][14]

Methodology:

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A set of reference compounds with known LogP values is injected into the HPLC system. The retention time of each reference compound is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: A solution of 2,2-Difluorobenzo[d]dioxol-5-amine is injected into the HPLC system under the same conditions as the reference compounds.

  • LogP Calculation: The retention time of the target compound is used to calculate its retention factor, and its LogP value is then determined from the calibration curve.

Visualizing Workflows and Molecular Synthesis

To further aid researchers, the following diagrams illustrate the experimental workflows and a plausible synthetic route for 2,2-Difluorobenzo[d]dioxol-5-amine.

experimental_pka_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve Amine in Solvent Mixture setup Thermostatted Vessel with pH Electrode prep->setup Transfer titrate Add Standard Acid Incrementally setup->titrate Start record Record pH after each Addition titrate->record Measure plot Plot pH vs. Volume of Titrant record->plot Generate determine Determine pKa from Titration Curve plot->determine Analyze

Caption: Workflow for pKa determination by potentiometric titration.

experimental_solubility_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Add Excess Amine to Aqueous Buffer shake Agitate at Constant Temperature (24-48h) prep->shake Equilibrate separate Filter or Centrifuge to Separate Phases shake->separate Process quantify Quantify Concentration by HPLC separate->quantify Analyze

Caption: Workflow for solubility determination by the shake-flask method.

experimental_logp_workflow cluster_calibration Calibration cluster_analysis Sample Analysis inject_ref Inject Reference Compounds calibrate Generate Calibration Curve (log k' vs. LogP) inject_ref->calibrate Correlate calculate Determine LogP from Calibration Curve calibrate->calculate Extrapolate inject_sample Inject Target Compound inject_sample->calculate Input Data

Caption: Workflow for LogP determination by the HPLC method.

synthesis_workflow start 2,2-Difluorobenzo[d]dioxole nitration Nitration (HNO3, H2SO4) start->nitration intermediate 2,2-Difluoro-5-nitrobenzo[d]dioxole nitration->intermediate reduction Reduction (e.g., H2/Pd-C or Sn/HCl) intermediate->reduction product 2,2-Difluorobenzo[d]dioxol-5-amine reduction->product

Caption: Plausible synthetic route for 2,2-Difluorobenzo[d]dioxol-5-amine.

Conclusion

While computational predictions provide valuable initial insights into the properties of 2,2-Difluorobenzo[d]dioxol-5-amine, experimental validation remains crucial for accurate characterization. The protocols and workflows detailed in this guide offer a clear path for researchers to obtain robust experimental data for pKa, aqueous solubility, and LogP. Such data will be instrumental in advancing the development of new chemical entities based on this promising scaffold. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery and optimization of novel molecules in drug discovery and materials science.

References

Safety Operating Guide

Proper Disposal of 2,2-Difluorobenzo[d]dioxol-5-amine: A Guide for Laboratory Professionals

Proper Disposal of 2,2-Difluorobenzo[d][1][2]dioxol-5-amine: A Guide for Laboratory Professionals

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2,2-Difluorobenzo[d][1]dioxol-5-amine, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Summary

2,2-Difluorobenzo[d][1]dioxol-5-amine is classified as a hazardous substance. The primary risks associated with this chemical are outlined in the table below. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementKey Precautionary Measures
Skin Sensitization H317: May cause an allergic skin reaction.Wear protective gloves and clothing. Wash hands thoroughly after handling.
Serious Eye Irritation H319: Causes serious eye irritation.Wear eye and face protection (safety goggles, face shield).
Aquatic Hazard (Chronic) H412: Harmful to aquatic life with long lasting effects.Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Before handling 2,2-Difluorobenzo[d][1]dioxol-5-amine for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye and Face Protection: Safety goggles and a face shield.

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[2]

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.

  • Waste Segregation: Collect waste containing 2,2-Difluorobenzo[d][1]dioxol-5-amine separately from other chemical waste streams.[1]

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[2] Ensure waste containers of this amine are not stored in proximity to these substances.

  • Container Requirements: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with amines.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2,2-Difluorobenzo[d][1]dioxol-5-amine," and a clear indication of the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").

  • Storage Location: Store the sealed waste container in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[1]

Disposal Workflow

The recommended procedure for the disposal of 2,2-Difluorobenzo[d][1]dioxol-5-amine is through a licensed hazardous waste disposal service. On-site treatment is not advised without the proper facilities and permits. The following workflow outlines the necessary steps for compliant disposal.

Gcluster_0Preparation Phasecluster_1Collection & Storagecluster_2Disposal PhaseAWear Appropriate PPEBSegregate Amine WasteA->BCLabel Waste Container ClearlyB->CDTransfer Waste to Designated ContainerESeal Container TightlyD->EFStore in a Cool, Ventilated AreaE->FGArrange for Pickup by a LicensedHazardous Waste Disposal ServiceHMaintain Disposal RecordsG->H

Caption: Workflow for the safe disposal of 2,2-Difluorobenzo[d][1]dioxol-5-amine.

Step-by-Step Disposal Protocol

  • Preparation: Before beginning the waste collection process, ensure you are wearing the required PPE as detailed in Section 2. Prepare a designated hazardous waste container that is clean, dry, and compatible with amines.

  • Waste Transfer: Carefully transfer the waste 2,2-Difluorobenzo[d][1]dioxol-5-amine into the prepared waste container. If transferring a liquid, use a funnel to avoid spills. For solid waste, use appropriate tools to minimize dust generation.

  • Container Sealing and Labeling: Securely seal the container cap. Affix a hazardous waste label to the container, ensuring all required information is clearly written, including the accumulation start date.

  • Temporary Storage: Place the sealed container in a designated satellite accumulation area for hazardous waste.[3] This area should be away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the waste by a licensed and reputable hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Record Keeping: Maintain accurate records of the waste disposal, including the quantity, date of disposal, and the name of the disposal company, as required by your institution and local regulations.[1]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 2,2-Difluorobenzo[d][1]dioxol-5-amine, fostering a culture of safety and compliance within the scientific community.

Personal protective equipment for handling 2,2-Difluorobenzo[d][1,3]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2-Difluorobenzo[d][1][2]dioxol-5-amine

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 2,2-Difluorobenzo[d][1]dioxol-5-amine (CAS No. 1544-85-0) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and ensure a safe working environment.

Chemical Identifier:

  • Name: 2,2-Difluorobenzo[d][1]dioxol-5-amine

  • CAS Number: 1544-85-0

  • Molecular Formula: C₇H₅F₂NO₂[2]

Hazard Identification: Based on available safety data, this compound is classified with the following hazards:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H412: Harmful to aquatic life with long-lasting effects.

  • It is also irritating to the respiratory system.

The signal word for this chemical is "Warning".

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves, such as nitrile rubber (minimum 0.11 mm thickness). Inspect gloves before each use.Provides a barrier against skin contact, which may cause irritation or allergic reactions.[5]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider chemical-resistant coveralls.Prevents accidental skin contact with the chemical.[1][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.Minimizes the inhalation of potentially harmful fumes or dust.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for safety.

1. Preparation:

  • Ensure a chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Review the Safety Data Sheet (SDS) before starting any work.

  • Ensure all necessary PPE is available and in good condition.

2. Handling:

  • Conduct all weighing and transfer operations within a chemical fume hood to control vapors and potential dust.[5]

  • Use only in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe in dust or vapors.[5]

  • Keep the container tightly closed when not in use.[6]

  • Wash hands thoroughly after handling.[4][6]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[3][6]

  • Consider storing under an inert atmosphere as the compound may be air-sensitive.[4]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or other symptoms persist, seek medical advice.[9]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]

  • Clean: Gently sweep or scoop the absorbed material into a sealed, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • All waste must be in appropriate, compatible, and sealed containers.[10]

  • Label all hazardous waste containers with "HAZARDOUS WASTE" and the chemical name and composition.[10]

  • Do not dispose of down the drain or with regular trash.

  • Contact your institution's environmental health and safety department for specific disposal procedures.[10]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 2,2-Difluorobenzo[d][1,3]dioxol-5-amine risk_assessment Perform Risk Assessment: - Scale of work - Potential for splash/aerosol start->risk_assessment eye_face Eye/Face Protection risk_assessment->eye_face hand Hand Protection risk_assessment->hand body Body Protection risk_assessment->body respiratory Respiratory Protection risk_assessment->respiratory splash_risk High Splash Potential? eye_face->splash_risk nitrile_gloves Nitrile Gloves (min 0.11mm) hand->nitrile_gloves lab_coat Lab Coat, Long Pants, Closed-toe Shoes body->lab_coat aerosol_risk Aerosol/Dust Generated? respiratory->aerosol_risk goggles Safety Goggles face_shield Goggles + Face Shield fume_hood Work in Fume Hood respirator NIOSH-approved Respirator splash_risk->goggles No splash_risk->face_shield Yes aerosol_risk->fume_hood No aerosol_risk->respirator Yes

Caption: PPE selection workflow for handling 2,2-Difluorobenzo[d][1]dioxol-5-amine.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
2,2-Difluorobenzo[d][1,3]dioxol-5-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.